Product packaging for Butyl methyl sulfide(Cat. No.:CAS No. 628-29-5)

Butyl methyl sulfide

Cat. No.: B1581413
CAS No.: 628-29-5
M. Wt: 104.22 g/mol
InChI Key: WCXXISMIJBRDQK-UHFFFAOYSA-N
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Description

Butyl methyl sulfide is a natural product found in Rosa canina with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12S B1581413 Butyl methyl sulfide CAS No. 628-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanylbutane
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InChI

InChI=1S/C5H12S/c1-3-4-5-6-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCXXISMIJBRDQK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12S
Source PubChem
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DSSTOX Substance ID

DTXSID0060852
Record name Butane, 1-(methylthio)-
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Molecular Weight

104.22 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Butyl methyl sulfide
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CAS No.

628-29-5
Record name Butyl methyl sulfide
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Record name Butyl methyl sulfide
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Record name Butane, 1-(methylthio)-
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Record name Butyl methyl sulphide
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Record name BUTYL METHYL SULFIDE
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Foundational & Exploratory

An In-depth Technical Guide to Butyl Methyl Sulfide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of butyl methyl sulfide. The information is curated for professionals in research and development, with a focus on delivering precise data and clear visualizations to support scientific endeavors.

Chemical Identity and Structure

This compound, systematically known as 1-(methylthio)butane, is an organosulfur compound belonging to the thioether (sulfide) class.[1][2] Its structure consists of a butyl group and a methyl group attached to a sulfur atom.

Molecular Structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. This data is essential for understanding its behavior in different experimental and environmental conditions.

PropertyValueSource(s)
Molecular Formula C₅H₁₂S[1][3][4]
Molecular Weight 104.21 g/mol [1][3][5]
CAS Number 628-29-5[1][3][5]
IUPAC Name 1-(methylsulfanyl)butane[1][4]
SMILES CCCCSC[1][3][4]
InChI InChI=1S/C5H12S/c1-3-4-5-6-2/h3-5H2,1-2H3[1][3][4]
Appearance Colorless liquid[1][3][6]
Odor Unpleasant[1][6]
Boiling Point 122-123 °C[5][6]
Melting Point -97.85 °C[5][7]
Density 0.85 g/cm³[5][6]
Flash Point 20 °C[5][6]
Vapor Pressure 2.1 mmHg at 25°C[5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following spectroscopic data have been reported for this compound:

  • Mass Spectrometry (MS): Mass spectral data is available through the NIST Mass Spectrometry Data Center.[1][2]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify functional groups.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: Data has been published by G. Barbarella, P. Dembech, and A. Fava in Organic Magnetic Resonance.[1]

    • ¹H NMR: While specific data is not detailed in the provided search results, it is a standard technique for characterizing such compounds.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not available in the public domain search results. However, general methodologies can be inferred.

Synthesis:

A common method for the synthesis of unsymmetrical sulfides like this compound is the Williamson ether synthesis adapted for thioethers. This typically involves the reaction of a sodium thiolate with an alkyl halide. For this compound, this could be the reaction of sodium methanethiolate with 1-bromobutane or sodium butanethiolate with methyl iodide.

General Synthetic Workflow:

G General Synthetic Workflow for this compound start Reactants: Sodium Thiolate Alkyl Halide reaction Nucleophilic Substitution (SN2) start->reaction workup Aqueous Workup (e.g., extraction) reaction->workup purification Purification (e.g., distillation) workup->purification product This compound purification->product characterization Characterization (NMR, MS, IR) product->characterization

References

Physical properties of n-butyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of n-Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-butyl methyl sulfide. The information is compiled from various scientific sources to ensure accuracy and depth, catering to the needs of researchers, scientists, and professionals in drug development. All quantitative data is presented in clear, structured tables for easy comparison, and where available, references to experimental protocols are provided.

General Characteristics

N-butyl methyl sulfide, also known as 1-(methylthio)butane, is a colorless liquid with a characteristic unpleasant, sulfurous, garlic-like odor[1][2][3][4]. It is a flammable liquid and should be handled with appropriate safety precautions[1][2][5][6].

Quantitative Physical Properties

The physical properties of n-butyl methyl sulfide have been determined by various studies. The following tables summarize the key quantitative data. It is important to note that minor variations in reported values may exist due to different experimental conditions.

Table 1: General and Molar Properties

PropertyValueSource(s)
Molecular FormulaC5H12S[4][7][8][9][10][11]
Molecular Weight104.21 - 104.22 g/mol [2][4][7][8][9][10][11]
CAS Number628-29-5[4][7][8][9][10][11][12]

Table 2: Thermal Properties

PropertyValueConditionsSource(s)
Boiling Point121-123.5 °C760 mmHg[1][7][8][9][13]
Melting Point-97.8 to -98 °C[7][8][9][13]
Flash Point20 °C (68 °F)[1][4][6][7]

Table 3: Density and Refractive Index

PropertyValueTemperatureSource(s)
Density0.843 - 0.8532 g/cm³20 °C[7][9][13]
Refractive Index1.448 - 1.462120 °C[4][7][8][13]

Table 4: Vapor Pressure

Vapor PressureTemperatureSource(s)
2.1 mmHg25 °C[7][12]
15.6 mmHgNot Specified[8]
-43 °C1 Pa[14]
-19 °C10 Pa[14]
13 °C100 Pa[14]
57 °C1 kPa[14]
123.0 °C100 kPa[14]

Solubility

N-butyl methyl sulfide is expected to have low solubility in polar solvents like water due to its hydrophobic alkyl chains.[15] Conversely, it is soluble in many organic solvents such as hexane, cyclohexane, alcohol, and ether.[15][16] The general principle of "like dissolves like" is applicable here.[15]

Experimental Protocols

Boiling Point Determination: The boiling point is commonly determined using distillation or by using a capillary method (Thiele tube). In a typical distillation setup, the liquid is heated in a flask connected to a condenser. A thermometer is placed at the vapor outlet to measure the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure. For small sample sizes, a sealed capillary tube containing the sample is heated in a bath, and the temperature at which a rapid stream of bubbles emerges from the capillary is recorded as the boiling point.

Melting Point Determination: The melting point is determined by heating a small, solid sample of the substance and observing the temperature range over which it transitions from a solid to a liquid. A common laboratory method involves placing a small amount of the solidified compound in a capillary tube, which is then heated in a calibrated apparatus (like a Mel-Temp or a Thiele tube filled with oil). The temperatures at which melting begins and is complete are recorded as the melting point range.

Density Measurement: The density of a liquid is typically measured using a pycnometer, a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume. The temperature of the liquid must be controlled and recorded as density is temperature-dependent.

Refractive Index Measurement: The refractive index is measured using a refractometer, such as an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. The instrument is calibrated and provides a direct reading of the refractive index at a specific temperature, usually 20°C.

Visualization of Physical Property Relationships

The following diagram illustrates the relationship between temperature, vapor pressure, and the physical state of n-butyl methyl sulfide.

Physical_State_Relationship cluster_temp Temperature cluster_state Physical State cluster_vp Vapor Pressure T_low Low Temperature (< -97.8 °C) Solid Solid T_low->Solid T_mid Moderate Temperature (-97.8 °C to 122 °C) Liquid Liquid T_mid->Liquid Melting T_high High Temperature (> 122 °C) Gas Gas T_high->Gas Boiling VP_low Low Liquid->VP_low Lower Temp VP_high High Liquid->VP_high Higher Temp

Caption: Relationship between temperature, physical state, and vapor pressure of n-butyl methyl sulfide.

References

Spectroscopic data for butyl methyl sulfide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Butyl Methyl Sulfide

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 628-29-5), tailored for researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The data presented below was obtained in a deuterated chloroform (CDCl₃) solvent.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2][3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.45Triplet2H-S-CH₂ -CH₂-CH₂-CH₃
2.08Singlet3H-S-CH₃
1.58Sextet2H-S-CH₂-CH₂ -CH₂-CH₃
1.40Sextet2H-S-CH₂-CH₂-CH₂ -CH₃
0.92Triplet3H-S-CH₂-CH₂-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][4]

Chemical Shift (ppm)Assignment
33.5-S-CH₂ -CH₂-CH₂-CH₃
31.8-S-CH₂-CH₂ -CH₂-CH₃
22.0-S-CH₂-CH₂-CH₂ -CH₃
14.8-S-CH₃
13.6-S-CH₂-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with matter, providing information about the functional groups present in a molecule. The data below corresponds to the analysis of a neat liquid film.[1][5]

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)Interpretation
2958C-H Stretch (alkane)
2929C-H Stretch (alkane)
2870C-H Stretch (alkane)
1458C-H Bend (alkane)
1378C-H Bend (alkane)
1255C-S Stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound [6]

Mass-to-Charge Ratio (m/z)Relative IntensityInterpretation
104ModerateMolecular Ion [M]⁺
61High[CH₃S=CH₂]⁺
56High[C₄H₈]⁺
41High[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation :

    • Accurately weigh approximately 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[7][8]

    • Ensure the sample is fully dissolved by gentle vortexing or sonication.[7]

    • Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8][9] The final sample height in the tube should be around 4-5 cm.[7]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[7]

    • Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[7]

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

IR Spectroscopy Protocol (Neat Liquid Film)
  • Sample Preparation :

    • Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[11] If necessary, clean the plates with a dry solvent like acetone and wipe with a lint-free tissue.[5][11]

    • Using a Pasteur pipette, place one or two drops of neat this compound onto the center of one salt plate.[5][11]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[11][12]

  • Data Acquisition :

    • Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[11]

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample. For samples with low concentrations, increasing the number of scans (e.g., 100-300) can improve the signal-to-noise ratio.[12]

    • After analysis, clean the salt plates thoroughly with a dry solvent and return them to the desiccator.[11]

Mass Spectrometry Protocol (Volatile Liquid)
  • Sample Introduction (via Gas Chromatography - GC-MS) :

    • A small volume of the neat this compound liquid is injected into the GC inlet, where it is vaporized.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a heated capillary column.

    • The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.

  • Ionization and Mass Analysis :

    • As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[13][14][15]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_interp 4. Structural Elucidation Sample Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Vaporize for GC Injection Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum (Functional Groups) Acq_IR->Analysis_IR Analysis_MS Mass Spectrum (m/z Ratios, Fragmentation) Acq_MS->Analysis_MS Interpretation Combine Data to Confirm Molecular Structure Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation

Caption: Workflow for spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the Thermodynamic Properties and Boiling Point of Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of butyl methyl sulfide (also known as 1-(methylthio)butane), with a focus on its boiling point and associated experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who require accurate physical and thermodynamic data for this compound.

Core Thermodynamic and Physical Properties

This compound is a colorless liquid with a characteristic unpleasant odor.[1] A summary of its key thermodynamic and physical properties is presented in the table below for easy reference and comparison.

PropertyValueConditions
Boiling Point 121-123 °C@ 760 Torr[2]
122.6 °C@ 760 mmHg[3]
123.0 °C
Melting Point -97.8 °C[2][3]
Density 0.85320 g/cm³@ 20 °C[2]
Vapor Pressure 15.60 mmHg
Refractive Index 1.4621[3]

Experimental Protocols

Accurate determination of thermodynamic properties is paramount for the successful design and implementation of chemical processes. This section details the experimental methodologies for measuring the boiling point and enthalpy of vaporization of this compound.

Purification of this compound by Fractional Distillation

Prior to the determination of its physical properties, it is essential to ensure the purity of the this compound sample. Fractional distillation is a suitable method for purifying this compound from impurities with different boiling points.[4][5]

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is clean and dry.

  • Sample Charging: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the distillation flask using a heating mantle or an oil bath.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will preferentially move up the column.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of pure this compound. Discard any initial forerun or final residue.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Protocol:

  • Sample Preparation: Place a small amount (a few milliliters) of purified this compound into a small test tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a suitable clamp. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the thermometer and the attached test tube in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil. Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

  • Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Enthalpy of Vaporization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the enthalpy change associated with phase transitions, including vaporization.[6][7][8]

Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 2-10 mg) of purified this compound into a volatile sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Experimental Conditions: Set the desired temperature program. This typically involves an initial isothermal period, followed by a controlled heating ramp through the boiling point of the sample, and a final isothermal period. The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen.

  • Data Acquisition: As the sample is heated, the DSC measures the difference in heat flow between the sample and the reference pan. A large endothermic peak will be observed at the boiling point, corresponding to the energy required for vaporization.

  • Data Analysis: Integrate the area under the endothermic peak to determine the enthalpy of vaporization (ΔHvap) of the sample.

Visualized Experimental Workflows

To further clarify the experimental setups, the following diagrams are provided in the DOT language for Graphviz.

Boiling_Point_Determination cluster_Thiele_Tube Thiele Tube Apparatus cluster_Procedure Experimental Steps Thiele_Tube Thiele Tube with Heating Oil Thermometer Thermometer Thiele_Tube->Thermometer Immersed in Step1 1. Assemble Apparatus Sample_Tube Test Tube with this compound Thermometer->Sample_Tube Attached Capillary_Tube Inverted Sealed Capillary Tube Sample_Tube->Capillary_Tube Contains Heat_Source Heat Source (Bunsen Burner) Heat_Source->Thiele_Tube Heats Step2 2. Heat Thiele Tube Step1->Step2 Step3 3. Observe Bubble Stream Step2->Step3 Step4 4. Cool and Record Temperature Step3->Step4

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Enthalpy_of_Vaporization_DSC cluster_DSC_Setup Differential Scanning Calorimeter cluster_Procedure Experimental Steps DSC_Instrument DSC Furnace Sample_Pan Sample Pan (this compound) DSC_Instrument->Sample_Pan Contains Reference_Pan Reference Pan (Empty) DSC_Instrument->Reference_Pan Contains Data_Acquisition Data Acquisition System DSC_Instrument->Data_Acquisition Sends Data to Step1 1. Prepare and Weigh Sample Step2 2. Load Sample and Reference Step1->Step2 Step3 3. Run Temperature Program Step2->Step3 Step4 4. Analyze Endothermic Peak Step3->Step4

Caption: Workflow for Enthalpy of Vaporization Measurement using DSC.

References

An In-depth Technical Guide to the Solubility of Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl methyl sulfide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, theoretical considerations, and standardized experimental protocols for determining the solubility of organosulfur compounds.

Introduction to this compound

This compound (also known as 1-(methylthio)butane) is an organosulfur compound with the chemical formula C₅H₁₂S. It is a colorless liquid with a characteristic unpleasant odor.[1] Understanding its solubility in various solvents is crucial for its application in chemical synthesis, as a flavoring agent, and in material science.

Qualitative Solubility of this compound

The solubility of a substance is largely governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a degree of polarity due to the sulfur atom, but the nonpolar nature of the butyl and methyl groups is more dominant. This dual character influences its solubility in different types of solvents.

Based on its molecular structure, this compound is expected to exhibit low solubility in polar solvents and higher solubility in non-polar organic solvents.[2]

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, EthanolLow to ImmiscibleThe non-polar alkyl chains of this compound do not interact favorably with the strong hydrogen bonding network of polar protic solvents like water. A safety data sheet for tert-butyl methyl sulfide explicitly states "No data available" for water solubility, suggesting that quantitative data is not readily available and solubility is likely low.[3]
Polar Aprotic Acetone, DMSOModerateThese solvents are polar but lack hydrogen bonding donors. They can induce a dipole in this compound, leading to some degree of solubility.
Non-Polar Hexane, TolueneHighThe dispersion forces (van der Waals forces) that dominate the intermolecular interactions in both this compound and non-polar solvents lead to favorable mixing and high solubility.[2]

Experimental Protocol for Determination of Solubility

While specific experimental data for this compound is scarce, a general and reliable method for determining the solubility of a liquid like this compound in various solvents is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the solute in the saturated solution.

Methodology: Isothermal Equilibrium and Gas Chromatography (GC) Analysis

  • Preparation of Saturated Solution:

    • A known volume of the desired solvent is placed in a temperature-controlled vessel equipped with a magnetic stirrer.

    • An excess amount of this compound is added to the solvent. The amount should be sufficient to ensure that a separate phase of undissolved this compound is visible.

    • The mixture is stirred vigorously at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated.

  • Phase Separation:

    • After equilibration, the stirring is stopped, and the mixture is allowed to stand undisturbed for a period (e.g., 12-24 hours) to allow for complete separation of the undissolved this compound from the saturated solution. This is typically done in a separatory funnel.

  • Sampling and Dilution:

    • A precise volume of the saturated solvent phase is carefully withdrawn using a calibrated micropipette, ensuring that none of the undissolved this compound is collected.

    • The collected sample is then diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis using Gas Chromatography (GC):

    • A gas chromatograph equipped with a flame ionization detector (FID) is used for quantification.

    • A calibration curve is first generated by preparing a series of standard solutions of this compound of known concentrations in the same solvent.

    • The diluted sample of the saturated solution is injected into the GC, and the peak area corresponding to this compound is recorded.

    • The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve.

  • Data Reporting:

    • The solubility is typically reported in grams of solute per 100 mL of solvent ( g/100 mL) or in moles of solute per liter of solution (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the isothermal equilibrium and GC analysis method.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_sample 3. Sampling and Dilution cluster_analysis 4. Quantitative Analysis (GC) cluster_report 5. Data Reporting prep1 Add excess this compound to solvent prep2 Stir at constant temperature to reach equilibrium prep1->prep2 sep1 Allow phases to separate prep2->sep1 sample1 Withdraw aliquot of saturated solvent phase sep1->sample1 sample2 Dilute sample with known volume of solvent sample1->sample2 analysis2 Inject diluted sample into GC sample2->analysis2 analysis1 Prepare standard solutions and generate calibration curve analysis1->analysis2 analysis3 Determine concentration from peak area analysis2->analysis3 report1 Report solubility (e.g., g/100mL or mol/L) at specified temperature analysis3->report1

References

A Comprehensive Technical Guide to the Safety, Handling, and Toxicity of Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical information on the safety, handling, and toxicological profile of butyl methyl sulfide (CAS No. 628-29-5). The following sections detail the chemical and physical properties, hazard classifications, safe handling and storage procedures, emergency measures, and available toxicity data. All quantitative information is summarized in tables for clarity and ease of comparison. Methodologies for key toxicological assessments are described based on standardized protocols.

Chemical and Physical Properties

This compound, also known as 1-(methylthio)butane, is a colorless liquid with a distinct, unpleasant odor.[1][2][3] It is a flammable thioether used in laboratory settings for chemical synthesis.[1][4][5]

PropertyValueSource
Molecular Formula C₅H₁₂S[2][5]
Molecular Weight 104.22 g/mol [2]
CAS Number 628-29-5[1][5][6]
Appearance Colorless liquid[1][3][5]
Odor Unpleasant[1][2][3]
Boiling Point 122 - 123 °C (251.6 - 253.4 °F)[1]
Flash Point 20 °C (68 °F)[1]
Density 0.85 g/cm³[1]
Solubility in Water Immiscible[3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1][4] It is a highly flammable liquid and vapor.[1][2][4][7] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 2H225: Highly flammable liquid and vapor[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][2][4]

Signal Word: Danger[1][4][7]

Hazard Pictograms:

  • Flame (GHS02)

  • Exclamation Mark (GHS07)

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Use only in a well-ventilated area or outdoors.[4][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][7][8] No smoking.[4][7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][4][7]

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[4][7]

  • Use only non-sparking tools.[3][4]

Storage:

  • Store in a well-ventilated place.[1][7]

  • Keep the container tightly closed.[1][4][7]

  • Keep cool.[7]

  • Store in a dry place.[1][4]

  • Incompatible materials to avoid are strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

Protection TypeSpecificationSource
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4][8]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Gloves must be inspected prior to use.[1][4][8]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid ProcedureSource
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][4]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4]
Ingestion Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][4]

Fire and Explosion Hazard Data

This compound is a highly flammable liquid and vapor.[1][4][7] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3]

  • Flash Point: 20 °C / 68 °F[1]

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][8] Water mist may be used to cool closed containers.[9]

  • Unsuitable Extinguishing Media: Do NOT use a water jet.[4]

  • Specific Hazards: In case of fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8] Hazardous combustion products include carbon oxides (CO, CO₂) and sulfur oxides.[9]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][8]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4][8]

  • Use personal protective equipment.[4]

  • Avoid breathing vapors, mist, or gas.[4][8]

  • Prevent further leakage or spillage if safe to do so.[4]

  • Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[4]

Toxicity Information

The toxicological properties of this compound have not been fully investigated.[1] However, it is known to be an irritant.

Acute Toxicity:

  • Dermal: Specific LD50 data is not available.

  • Inhalation: Inhalation of high vapor concentrations may cause symptoms like headache and dizziness.[1] May cause respiratory irritation.[1][3][4]

Local Effects:

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4]

Chronic Toxicity and Other Health Effects:

  • Sensitization: No information available.[10]

  • Mutagenicity: No information is available for this compound.[1] However, in vitro and in vivo studies on various alkyl sulfates have shown negative results for mutagenicity and genotoxicity.[4]

  • Carcinogenicity: There is no information available on the carcinogenic effects of this compound.[1]

  • Reproductive and Developmental Effects: No information available.[1]

  • Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory system irritation.[1]

  • STOT - Repeated Exposure: None known.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404):

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Procedure:

    • The fur is removed from a small area (approximately 6 cm²) on the back of the animal.

    • A dose of 0.5 mL (for liquids) of the test substance is applied to the skin under a gauze patch.

    • The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

    • After exposure, the patch and any residual test substance are removed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system. Observations may continue for up to 14 days to assess the reversibility of the effects.[11]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405):

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Animal Model: Healthy, adult albino rabbits are used.

  • Procedure:

    • A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

    • The eyelids are gently held together for about one second to prevent loss of the substance.

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored using a standardized system. The reversibility of any observed effects is also assessed.[3]

Signaling Pathways

There is no specific information available in the scientific literature regarding the signaling pathways affected by this compound. In general, thioethers can be metabolized to sulfoxides and sulfones, and reactive sulfur species can interact with various cellular components. However, without specific studies on this compound, any discussion of its effects on signaling pathways would be speculative.

Ecotoxicity

Information on the ecotoxicity of this compound is limited. It is noted to be immiscible with water, which suggests it is not likely to be mobile in the environment.[3] One source indicates that the product is not expected to be hazardous to the environment.[12] However, another safety data sheet for a related compound, di-n-butyl sulfide, states that it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9][10]

Disposal Considerations

Waste from this compound should be disposed of in accordance with local, regional, and national regulations. It is considered a hazardous waste.[12] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Empty containers may retain product residue and can be dangerous.[8][12]

Visualizations

G cluster_handling Safe Handling Workflow start Start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation ignition Eliminate Ignition Sources (No Sparks, Flames, Heat) ventilation->ignition handling Handle with Care (Avoid Contact, Use Non-Sparking Tools) ignition->handling storage Store Properly (Tightly Closed, Cool, Well-Ventilated) handling->storage wash Wash Hands Thoroughly After Handling storage->wash end End of Procedure wash->end

Caption: Workflow for the safe handling of this compound.

G cluster_first_aid First Aid Emergency Response exposure Exposure to this compound eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion rinse_eye Rinse with water for 15 min. Get medical attention. eye->rinse_eye wash_skin Wash with soap and water for 15 min. Get medical attention if irritation persists. skin->wash_skin fresh_air Move to fresh air. Give artificial respiration if needed. Get medical attention. inhalation->fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. Get medical attention. ingestion->rinse_mouth

Caption: First aid procedures for exposure to this compound.

G cluster_dermal_irritation OECD 404 Dermal Irritation Protocol animal Select Healthy Albino Rabbit preparation Prepare Skin Area (Clip Fur) animal->preparation application Apply 0.5 mL of Substance to Skin Under Patch preparation->application exposure 4-Hour Exposure application->exposure removal Remove Patch and Residual Substance exposure->removal observation Observe and Score Erythema/Edema (1, 24, 48, 72 hrs) removal->observation reversibility Assess Reversibility (Up to 14 days) observation->reversibility

Caption: Generalized experimental workflow for skin irritation testing.

References

Butyl Methyl Sulfide: A Technical Guide to its Natural Occurrence and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl methyl sulfide, a volatile organosulfur compound, is recognized for its distinct aroma and has been identified in various natural sources. Its presence in the environment, primarily due to its use as a flavoring agent and potential release from natural origins, necessitates a thorough understanding of its environmental fate. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its physicochemical properties, and its behavior in the environment, including potential biodegradation and photodegradation pathways. Detailed experimental protocols for its analysis in environmental matrices are also presented to support further research and risk assessment.

Natural Occurrence

This compound has been reported as a naturally occurring volatile compound in the plant kingdom. Specifically, it has been identified as a component of the aroma profile of Rosa canina, commonly known as the dog rose.[1] While its presence in other plant species is not extensively documented, its role as a flavoring agent in a wide array of food products suggests a broader, albeit potentially low-level, natural occurrence or close association with food matrices.[2] These food categories include dairy products, fats and oils, processed fruits, confectionery, bakery wares, meat and fish products, and various beverages. The microbial production of other alkyl sulfides, such as dimethyl sulfide, is well-established, particularly in marine environments, suggesting a potential for microbial pathways in the formation of this compound in certain ecosystems, though specific studies are lacking.[3]

Physicochemical Properties

The environmental transport and fate of this compound are governed by its physicochemical properties. A summary of key quantitative data is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₁₂S[4]
Molecular Weight 104.21 g/mol [4]
Boiling Point 122-123 °C[1]
Melting Point -97.85 °C[1]
Vapor Pressure 15.6 - 29.3 mmHg at 25 °C[2][3]
Water Solubility Estimated: 258 mg/L at 25 °C
Log P (Octanol-Water Partition Coefficient) 2.15[3]
Henry's Law Constant Estimated: 1.95 x 10⁻³ atm·m³/mol at 25 °C

Note: Water solubility and Henry's Law Constant are estimated values due to the lack of direct experimental data. The estimation is based on the compound's vapor pressure and octanol-water partition coefficient using established quantitative structure-property relationship (QSPR) models.

Environmental Fate

The environmental fate of this compound is determined by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and volatilization.

Volatilization

With a relatively high vapor pressure and a moderate Henry's Law constant, this compound is expected to exhibit significant volatilization from both water and soil surfaces. This process is a primary mechanism for its distribution into the atmosphere.

Biodegradation

While specific studies on the biodegradation of this compound are limited, the microbial metabolism of other alkyl sulfides provides a basis for a plausible degradation pathway. Certain bacteria, such as some species of Thiobacillus, are known to degrade a range of alkyl sulfides under both aerobic and anaerobic conditions.[5] The proposed biodegradation pathway for this compound likely involves an initial oxidation of the sulfur atom.

Biodegradation_Pathway BMS This compound BMSO Butyl Methyl Sulfoxide BMS->BMSO Monooxygenase BMSO2 Butyl Methyl Sulfone BMSO->BMSO2 Monooxygenase Butanol Butanol BMSO2->Butanol Hydrolysis Methanethiol Methanethiol BMSO2->Methanethiol Hydrolysis Sulfate Sulfate Methanethiol->Sulfate Oxidation

Caption: Proposed aerobic biodegradation pathway of this compound.

Photodegradation

Organic sulfides can undergo photochemical reactions in the environment, particularly in the presence of sunlight and reactive oxygen species. The primary photochemical process for alkyl sulfides is oxidation of the sulfur atom.

Photodegradation_Pathway BMS This compound BMS_excited This compound* (Excited State) BMS->BMS_excited BMSO Butyl Methyl Sulfoxide BMS->BMSO Photooxidation BMS_excited->BMSO Radicals Reactive Oxygen Species (e.g., •OH) Radicals->BMSO Sunlight Sunlight (hν) Sunlight->BMS

Caption: Potential photodegradation pathway of this compound.

Experimental Protocols

Accurate quantification of this compound in environmental samples is crucial for assessing its distribution and fate. The following are detailed methodologies for its analysis in water and soil matrices.

Analysis of this compound in Water

Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the determination of volatile organic sulfur compounds in aqueous samples.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Headspace autosampler

  • Capillary column: DB-624 or equivalent (60 m x 0.32 mm i.d., 1.8 µm film thickness)

Reagents:

  • This compound standard (purity >98%)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • Helium (carrier gas, 99.999% purity)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of aqueous calibration standards by spiking deionized water with the stock solution to cover the expected concentration range (e.g., 0.1 to 100 µg/L).

  • Sample Preparation: Collect water samples in 20 mL headspace vials, ensuring no headspace. If residual chlorine is present, add a quenching agent (e.g., sodium thiosulfate). Add a known amount of sodium chloride (e.g., 2 g) to increase the ionic strength and promote partitioning of the analyte into the headspace.

  • Headspace Analysis:

    • Equilibrate the vials in the headspace autosampler oven at a set temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) with agitation.

    • Inject a known volume of the headspace gas (e.g., 1 mL) into the GC-MS.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 40°C (hold for 5 min), ramp to 220°C at 10°C/min (hold for 5 min).

    • Carrier Gas Flow: 1.5 mL/min (constant flow).

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 104, 61, 47).

Analysis of this compound in Soil

Method: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This method is suitable for the extraction and analysis of volatile compounds from solid matrices like soil.

Instrumentation:

  • GC-MS system

  • Purge and trap concentrator

  • Capillary column: DB-624 or equivalent

Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen (purge gas, 99.999% purity)

Procedure:

  • Standard Preparation: Prepare calibration standards as described for water analysis.

  • Sample Preparation:

    • Weigh a known amount of soil (e.g., 5 g) into a purge and trap sparging vessel.

    • Add a known volume of deionized water (e.g., 5 mL) to the soil to form a slurry.

  • Purge and Trap Analysis:

    • Connect the sparging vessel to the purge and trap system.

    • Purge the sample with nitrogen at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes) at a designated temperature (e.g., 40°C). The volatile compounds are swept onto an adsorbent trap.

    • Desorb the trapped compounds by rapidly heating the trap (e.g., to 250°C) and backflushing with the carrier gas onto the GC column.

  • GC-MS Conditions: Use the same GC-MS conditions as described for water analysis.

Experimental Workflow Visualization

Experimental_Workflow cluster_water Water Sample Analysis cluster_soil Soil Sample Analysis Water_Sample Collect Water Sample Add_Salt Add NaCl Water_Sample->Add_Salt HS_Incubation Headspace Incubation Add_Salt->HS_Incubation HS_Injection Headspace Injection HS_Incubation->HS_Injection GCMS GC-MS Analysis HS_Injection->GCMS Soil_Sample Collect Soil Sample Create_Slurry Create Soil Slurry Soil_Sample->Create_Slurry Purge Purge with N2 Create_Slurry->Purge Trap Adsorbent Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb Desorb->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Workflow for the analysis of this compound in environmental samples.

Conclusion

This technical guide provides a summary of the current knowledge on the natural occurrence and environmental fate of this compound. While its presence in some natural sources is confirmed, a significant knowledge gap exists regarding its widespread distribution and the specific microbial and photochemical processes that govern its degradation in the environment. The provided experimental protocols offer a starting point for researchers to conduct further investigations to fill these gaps. A more comprehensive understanding of the environmental behavior of this compound is essential for accurate environmental risk assessment and management.

References

Butyl Methyl Sulfide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl methyl sulfide (CAS Registry Number: 628-29-5), also known as 1-(methylthio)butane or 2-thiahexane, is a volatile organic compound (VOC) belonging to the thioether family.[1][2] This colorless liquid possesses a characteristic strong, unpleasant odor.[3] Its presence in various natural and industrial settings, coupled with its volatile nature, necessitates a thorough understanding of its chemical properties, synthesis, analytical determination, toxicological profile, and environmental fate. This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and environmental conditions.

PropertyValueReference(s)
Molecular Formula C₅H₁₂S[1][2]
Molecular Weight 104.22 g/mol [1]
Appearance Colorless liquid[3]
Odor Unpleasant[3]
Boiling Point 122-123 °C at 760 mmHg[4]
Melting Point -97.85 °C[4]
Density 0.85 g/cm³ at 20 °C[5]
Flash Point 20 °C[4]
Vapor Pressure 15.60 mmHg at 25 °C[6]
Refractive Index 1.4621 at 20 °C
LogP (Octanol-Water Partition Coefficient) 2.15[6]
Purity (typical) >98.0% (GC)

Synthesis of this compound

This compound is commonly synthesized via the Williamson ether synthesis, adapted for thioethers.[7] This Sₙ2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide. Two primary routes are detailed below.

Experimental Protocol: Synthesis from 1-Bromobutane and Sodium Thiomethoxide

This protocol outlines the synthesis of this compound from 1-bromobutane and sodium thiomethoxide.

Materials:

  • Sodium thiomethoxide (NaSCH₃)

  • 1-Bromobutane (CH₃CH₂CH₂CH₂Br)

  • Anhydrous methanol (CH₃OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in anhydrous methanol.

  • Slowly add 1-bromobutane to the stirred solution at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at 122-123 °C.

Experimental Protocol: Synthesis from 1-Butanethiol and Methyl Iodide

This alternative protocol utilizes 1-butanethiol and methyl iodide for the synthesis.

Materials:

  • 1-Butanethiol (CH₃CH₂CH₂CH₂SH)

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Ethanol (C₂H₅OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide in ethanol.

  • Slowly add 1-butanethiol to the stirred sodium hydroxide solution to form the sodium butanethiolate salt.

  • To this solution, add methyl iodide dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling, pour the reaction mixture into a separatory funnel containing water.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the ether extracts and wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the resulting liquid by fractional distillation, collecting the fraction at the appropriate boiling point.

Synthesis_Workflow cluster_route1 Route 1: From 1-Bromobutane cluster_route2 Route 2: From 1-Butanethiol A1 Dissolve NaSCH₃ in Methanol B1 Add 1-Bromobutane A1->B1 C1 Reflux B1->C1 D1 Work-up & Extraction C1->D1 E1 Drying D1->E1 F1 Purification (Distillation) E1->F1 End Butyl Methyl Sulfide F1->End A2 Deprotonate 1-Butanethiol with NaOH in Ethanol B2 Add Methyl Iodide A2->B2 C2 Reflux B2->C2 D2 Work-up & Extraction C2->D2 E2 Drying D2->E2 F2 Purification (Distillation) E2->F2 F2->End Start Start Start->A1 Start->A2

Figure 1. Williamson Ether Synthesis Workflow for this compound.

Analytical Methods

The detection and quantification of this compound, particularly in complex matrices such as air or biological samples, are typically performed using gas chromatography (GC) coupled with a selective detector.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound in a gaseous matrix.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-1, DB-VRX)

  • Sample introduction system (e.g., headspace autosampler, thermal desorber, or direct injection)

  • Data acquisition and processing software

Procedure:

  • Sample Collection: Collect air samples in Tedlar bags or sorbent tubes (e.g., Tenax®). For liquid samples, prepare a headspace vial.

  • Sample Introduction:

    • Headspace: Equilibrate the sample vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) before injecting a portion of the headspace gas into the GC.

    • Thermal Desorption: Heat the sorbent tube to release the trapped volatiles into the GC inlet.

  • Gas Chromatography:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Final hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify this compound by its retention time and mass spectrum (characteristic ions: m/z 104, 61, 47). Quantify using a calibration curve prepared from standards of known concentrations.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis A Sample Collection (e.g., Tedlar Bag, Sorbent Tube) B Sample Introduction (Headspace or Thermal Desorption) A->B C Injection into GC B->C D Separation on Capillary Column C->D E Ionization (EI) D->E F Mass Analysis (MS) E->F G Data Acquisition F->G H Compound Identification (Retention Time & Mass Spectrum) G->H I Quantification (Calibration Curve) H->I Result Result I->Result

Figure 2. Workflow for the GC-MS Analysis of this compound.

Toxicology and Ecotoxicology

The toxicological data for this compound is limited. Safety data sheets indicate that it is a flammable liquid and may cause skin, eye, and respiratory irritation.[3]

ParameterValueSpeciesRouteReference(s)
LD₅₀ (Oral) Data not available--
LD₅₀ (Dermal) Data not available--
LC₅₀ (Inhalation) Data not available--
EC₅₀ (Daphnia magna, 48h) 5.8 mg/LDaphnia magnaAquatic
LC₅₀ (Fish, 96h) 12.1 mg/LPimephales promelasAquatic

Environmental Fate and Biodegradation

As a volatile organic compound, this compound can be released into the atmosphere, where its fate is primarily determined by its reaction with hydroxyl radicals (•OH). In soil and water, biodegradation is the main removal process.

Atmospheric Degradation

The primary atmospheric degradation pathway for this compound is its reaction with photochemically generated hydroxyl radicals. The estimated atmospheric lifetime of this compound is approximately 2 days, based on a reaction rate constant with •OH radicals of 1.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

Biodegradation

Microorganisms in soil and water can degrade this compound. The proposed biodegradation pathway involves the initial oxidation of the sulfur atom to a sulfoxide, followed by further oxidation to a sulfone. Subsequent cleavage of the C-S bond can lead to the formation of butanol and methanesulfonic acid, which can then be further metabolized by microorganisms.

Biodegradation_Pathway BMS This compound (CH₃S(CH₂)₃CH₃) BMSO Butyl Methyl Sulfoxide (CH₃SO(CH₂)₃CH₃) BMS->BMSO Sulfur Oxidation BMSO2 Butyl Methyl Sulfone (CH₃SO₂(CH₂)₃CH₃) BMSO->BMSO2 Sulfur Oxidation Butanol Butanol (HO(CH₂)₃CH₃) BMSO2->Butanol C-S Bond Cleavage MSA Methanesulfonic Acid (CH₃SO₃H) BMSO2->MSA C-S Bond Cleavage Metabolism Further Metabolism Butanol->Metabolism MSA->Metabolism

References

Methodological & Application

Application Note: Gas Chromatography Methods for the Analysis of Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl methyl sulfide is a sulfur-containing organic compound that is of interest in various fields, including environmental analysis, food chemistry, and as a potential impurity in pharmaceutical products. Gas chromatography (GC) is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed overview of GC methods applicable to its analysis, including sample preparation, chromatographic conditions, and detection.

Quantitative Data Summary

The following table summarizes typical quantitative data and retention information for this compound and related sulfur compounds based on established GC methods. Please note that specific values can vary depending on the exact instrumentation and conditions used.

ParameterValueCompound(s)Reference Conditions
Kovats Retention Index (Standard Non-polar column) 810 - 820This compoundNot specified
Kovats Retention Index (Standard Polar column) 1029 - 1051This compoundNot specified
Limit of Detection (LOD) ~50 ppbvGeneral sulfur compoundsBased on GC-PFPD analysis of various sulfur compounds in hydrocarbon matrices.[1]
**Linearity (R²) **≥ 0.995General sulfur compoundsBased on GC-SCD analysis of various sulfur compounds.[2]

Experimental Protocols

This section details a recommended experimental protocol for the analysis of this compound by Gas Chromatography.

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis. The goal is to dissolve the sample in a suitable volatile solvent and ensure it is free of non-volatile residues.

  • For Liquid Samples:

    • If the sample is a liquid, dilute it in a volatile organic solvent such as hexane, dichloromethane, or methanol.[3][4] A typical starting concentration is approximately 10 µg/mL.[3]

    • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[5]

  • For Solid Samples:

    • Weigh a small amount of the solid sample and dissolve it in a suitable volatile solvent.[6]

    • Ensure the sample is completely dissolved. If not, consider a different solvent or sonication to aid dissolution.[6]

  • General Considerations:

    • All samples should be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

    • Use high-purity solvents to avoid introducing contaminants.[4]

    • Samples should be prepared in glass autosampler vials with appropriate septa.[7]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for both qualitative identification and quantitative analysis of this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-1 or HP-1 (cross-linked methyl silicone), is a good starting point due to the non-polar nature of this compound. A typical dimension is 30 m length x 0.32 mm internal diameter x 4 µm film thickness.[8]

  • Injector:

    • Mode: Split or splitless, depending on the sample concentration. For trace analysis, splitless injection is preferred.[3]

    • Temperature: 200-250 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate (e.g., 0.8 - 2.6 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 35-50 °C, hold for 2-4 minutes.

    • Ramp: Increase the temperature at a rate of 2-20 °C/min to 200-220 °C.

    • Final hold: Hold at the final temperature for 4 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Gas Chromatography with Sulfur-Selective Detection (GC-SCD/PFPD)

For enhanced sensitivity and selectivity for sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) is recommended.[9][10]

  • Instrumentation: A gas chromatograph equipped with an SCD or PFPD.

  • Column and Injector Conditions: As described in the GC-MS method.

  • Detector:

    • SCD: This detector provides a highly specific and linear response to sulfur compounds.[10][11]

    • PFPD: Offers excellent sensitivity for sulfur-containing molecules.[9]

  • Detector-Specific Parameters: Follow the manufacturer's guidelines for gas flows (e.g., hydrogen, air) and temperature settings to ensure optimal detector performance.

Visualizations

Experimental Workflow for GC Analysis of this compound

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Dissolve Dissolution & Dilution Sample->Dissolve Solvent Volatile Solvent (e.g., Hexane) Solvent->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Vial GC Vial Filter->Vial Injector GC Injector Vial->Injector Column GC Column (e.g., HP-1) Injector->Column Detector Detector (MS, SCD, or PFPD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification & Identification Chromatogram->Quantification Report Report Quantification->Report

Caption: Workflow for the GC analysis of this compound.

Logical Relationship of Analytical Components

Analytical_Components cluster_sample Sample Characteristics cluster_method Analytical Method cluster_instrumentation Instrumentation Analyte This compound Separation Gas Chromatography (Separation by Volatility/Polarity) Analyte->Separation Matrix Sample Matrix (e.g., Pharmaceutical, Environmental) Matrix->Separation Detection Detection (Identification & Quantification) Separation->Detection GC_Column GC Column (Stationary Phase) Separation->GC_Column Detector_Type Detector (MS, SCD, PFPD) Detection->Detector_Type

Caption: Key components in the GC analysis of this compound.

References

Application Note: Quantification of Butyl Methyl Sulfide in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methyl sulfide (BMS), a volatile organic sulfur compound (VOSC), is of growing interest in environmental monitoring due to its potential contribution to odor nuisance and its role as an indicator of various biogenic and anthropogenic activities. Sources of BMS and other VOSCs in the environment can include industrial effluents, wastewater treatment facilities, landfills, and natural anaerobic processes in sediments and soils.[1][2] Accurate quantification of BMS in environmental matrices such as water, soil, and air is crucial for assessing its environmental fate, understanding its toxicological implications, and developing effective remediation strategies.

This application note provides detailed protocols for the quantification of this compound in various environmental samples using gas chromatography-mass spectrometry (GC-MS) coupled with common sample introduction techniques.

Analytical Methodologies

The primary analytical technique for the quantification of volatile sulfur compounds like this compound is Gas Chromatography (GC) owing to its high resolving power for complex mixtures. When coupled with a Mass Spectrometer (MS), it provides definitive identification and sensitive quantification. Other detectors like the Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) offer high selectivity for sulfur-containing compounds.

Sample introduction methods are critical for effectively extracting and concentrating volatile analytes like BMS from environmental matrices prior to GC analysis. Common techniques include:

  • Static Headspace (HS): Suitable for water samples, this technique involves analyzing the vapor phase in equilibrium with the sample in a sealed vial.[3]

  • Purge and Trap (P&T): A dynamic headspace technique where inert gas is bubbled through a water or soil slurry sample. The purged volatile compounds are trapped on an adsorbent material, then thermally desorbed into the GC system. This method is highly effective for trace-level analysis.

  • Solid-Phase Microextraction (SPME): A solvent-free extraction method where a fused silica fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace). The analytes adsorb to the fiber and are then thermally desorbed in the GC injector.

Experimental Protocols

Protocol 1: Quantification of this compound in Water Samples using Static Headspace GC-MS

This protocol is adapted for the analysis of volatile organic sulfur compounds in aqueous matrices.

1. Sample Preparation and Collection:

  • Collect water samples in 250 mL amber glass bottles with polytetrafluoroethylene (PTFE) screw caps, ensuring no headspace to prevent volatilization.
  • Store samples at 4°C and analyze within 24 hours. If longer storage is needed, freeze at -20°C for up to 7 days.

2. Instrumentation:

  • Gas Chromatograph with a mass spectrometer detector (GC-MS).
  • Headspace autosampler.
  • Capillary column suitable for VOSCs analysis (e.g., Rxi-5Sil, 30 m x 0.25 mm x 0.25 µm).

3. Reagents and Standards:

  • This compound standard (purity >98%).
  • Methanol (HPLC grade).
  • Deionized water.
  • Sodium chloride (NaCl).
  • Helium (carrier gas, purity 99.999%).

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standards by diluting the stock solution with deionized water in headspace vials to create a calibration curve.
  • Sample Handling: Transfer 10 mL of the water sample into a 20 mL headspace vial. Add NaCl to achieve a saturated solution, which aids in driving the volatile analytes into the headspace.
  • Headspace Incubation: Place the vial in the headspace autosampler. Incubate at 90°C for 20 minutes with mechanical stirring to allow for equilibration between the liquid and vapor phases.[3]
  • Injection: Automatically inject 1.0 mL of the headspace gas into the GC-MS system.

5. GC-MS Parameters:

  • Injector Temperature: 200°C
  • Split Ratio: 10:1
  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp to 150°C at 15°C/min, and hold for 2 minutes.
  • Carrier Gas Flow: Constant flow of 1.2 mL/min.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-300.
  • Quantification Ion for this compound: To be determined from the mass spectrum of the standard (primary ion likely m/z 104, with qualifying ions).

6. Data Analysis:

  • Identify this compound in the sample chromatograms by comparing the retention time and mass spectrum with the analytical standard.
  • Quantify the concentration using the calibration curve generated from the working standards.

Protocol 2: Analysis of this compound in Soil and Sediment using Purge and Trap GC-MS

This protocol is based on EPA Method 5035A for volatile organic compounds in solid matrices.[4]

1. Sample Preparation and Collection:

  • Collect soil or sediment samples in pre-weighed vials with a septum-sealed screw-cap. For low-level analysis (0.5 to 200 µg/kg), use a hermetically sealed vial to prevent volatilization.[4]
  • Store samples at 4°C and analyze as soon as possible.

2. Instrumentation:

  • GC-MS system.
  • Purge and Trap concentrator.

3. Reagents and Standards:

  • This compound standard.
  • Methanol (HPLC grade).
  • Deionized water.
  • Internal standards and surrogates as required by the specific method.

4. Procedure:

  • Sample Preparation (Low Concentration): A known weight of the soil sample is purged directly in the sealed sample vial.
  • Sample Preparation (High Concentration): A known weight of the soil sample is extracted with a water-miscible organic solvent like methanol. An aliquot of the methanol extract is then diluted with water and purged.
  • Purging: The sample is purged with an inert gas (e.g., helium) for a set time (e.g., 11 minutes). The volatile compounds are carried to a trap containing adsorbent materials.
  • Desorption: The trap is rapidly heated, and the trapped analytes are backflushed with the carrier gas onto the GC column.

5. GC-MS Parameters:

  • Similar to the headspace method, the GC-MS parameters should be optimized for the separation and detection of this compound.

6. Data Analysis:

  • Identification and quantification are performed as described in the headspace protocol, using an appropriate calibration prepared in a similar matrix.

Data Presentation

While specific quantitative data for this compound in environmental samples is not widely available in the reviewed literature, the following table summarizes the occurrence of related volatile organic sulfur compounds in various environmental matrices. This can provide an expected range for the concentration of alkyl sulfides like BMS.

Environmental MatrixCompound ClassReported CompoundsConcentration RangeReference
Landfill GasVolatile Organic Sulfur CompoundsMethanethiol, Dimethyl sulfide0.5 - 8 mg/m³[5]
Contaminated GroundwaterC1-C4 Alkyl SulfidesNot specifiedQualitative detection[1]
WastewaterVolatile Alkyl SulfidesDimethyl sulfide, Diethyl sulfideng/L to µg/L levels[3]
Air (near landfills)Volatile Organic CompoundsVarious, including sulfur compounds204.0 to 7426.7 μg/m³ (total VOSCs)[6]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Water Water Sample HS Headspace Vialing Water->HS Soil Soil/Sediment Sample PT Purge & Trap Extraction Soil->PT Air Air Sample SPME SPME Fiber Exposure Air->SPME GCMS Gas Chromatography- Mass Spectrometry (GC-MS) HS->GCMS PT->GCMS SPME->GCMS Data Data Acquisition & Analysis GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the quantification of this compound.

environmental_fate cluster_sources Sources cluster_environment Environmental Compartments cluster_processes Transport & Fate Processes Industry Industrial Discharge Water Water Industry->Water Landfill Landfills Soil Soil/Sediment Landfill->Soil Wastewater Wastewater Treatment Wastewater->Water Volatilization Volatilization Water->Volatilization Degradation Biodegradation/ Photodegradation Water->Degradation Soil->Volatilization Leaching Leaching Soil->Leaching Soil->Degradation Air Atmosphere Deposition Atmospheric Deposition Air->Deposition Air->Deposition Air->Degradation Volatilization->Air Volatilization->Air Leaching->Water Deposition->Water Deposition->Soil

Caption: Environmental fate and transport of volatile sulfur compounds.

References

Application Notes and Protocols: Butyl Methyl Sulfide as a Flavoring Agent in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of butyl methyl sulfide, a volatile sulfur compound utilized as a flavoring agent in the food industry. This document details its chemical properties, organoleptic characteristics, regulatory status, and recommended applications. Furthermore, it outlines key experimental protocols for sensory analysis and stability assessment, crucial for its effective and safe use in food product development.

Application Notes

Chemical and Physical Properties

This compound, also known as 1-(methylthio)butane, is a colorless liquid with a potent, characteristic sulfurous odor.[1][2] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C5H12S[2][3]
Molecular Weight 104.22 g/mol [3]
Boiling Point 122 - 123 °C[1][4]
Flash Point 20 °C (68 °F)[1][4]
Appearance Colorless liquid[1]
Odor Unpleasant, sulfurous[1]
Organoleptic Properties and Sensory Thresholds

This compound is characterized by a strong sulfurous, alliaceous (garlic- and onion-like), and vegetative aroma profile.[5] Due to its high potency, it is used at very low concentrations to impart savory and umami notes to a variety of food products.[6] The sensory perception of sulfur compounds can be influenced by their concentration; for instance, at high levels, they may be perceived as unpleasant, while at lower concentrations, they contribute desirable flavor notes.[7]

Sensory ParameterThreshold ValueDescriptionReference
Odor Threshold (in air) 0.00018 ppmThe lowest concentration at which the odor is detectable.[8]
Taste Threshold (in water) Data not availableThe lowest concentration at which the taste is detectable.
Natural Occurrence and Applications in Food

This compound has been identified as a volatile component in some foods. Its application as a flavoring agent spans a wide range of products, where it contributes to a savory and complex flavor profile.

Typical Food Categories and Usage Levels:

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products0.201.00
Fats and oils0.100.50
Edible ices0.201.00
Processed fruit0.201.00
Confectionery0.201.00
Cereals and cereal products0.100.50
Bakery wares0.201.00
Meat and meat products0.100.20
Fish and fish products0.100.20
Salts, spices, soups, sauces0.100.50
Foodstuffs for particular nutritional uses0.201.00
Non-alcoholic beverages0.100.30

Source: The Good Scents Company[5]

Regulatory Status

This compound is listed as a flavoring substance in the European Union's Food Flavourings database (DG SANTE number 12.152).[5] In the United States, it is permitted for direct addition to food for human consumption under 21 CFR Part 172.[9] However, it is important to note that this compound does not currently hold a FEMA GRAS (Generally Recognized as Safe) designation.[10][11] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated a related compound, (1-buten-1-yl) methyl sulfide, but not this compound itself.[12][13] Researchers and developers should always consult the latest local and international regulations to ensure compliance.

Experimental Protocols

Sensory Analysis: Determination of Odor and Taste Thresholds

Objective: To determine the detection and recognition thresholds of this compound in a specific food matrix or in water.

Methodology: Ascending Method of Limits (ASTM E679)

  • Panelist Selection and Training: Select a panel of at least 15-20 individuals. Train them to recognize the specific odor and taste characteristics of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., propylene glycol).

    • Create a series of dilutions in the desired matrix (e.g., deodorized water, oil, or a simple food base) with concentrations in ascending order, typically in a geometric progression (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 ppb).

    • Prepare a blank sample (matrix without the flavoring agent).

  • Testing Procedure:

    • Present the samples to the panelists in a randomized order, starting with the lowest concentration.

    • For each concentration level, provide a triangle test (two blanks and one sample containing the flavor, or two flavored samples and one blank) and ask the panelist to identify the odd sample.

    • After identifying the odd sample, ask the panelist to describe the perceived odor and/or taste.

  • Data Analysis:

    • The detection threshold is the lowest concentration at which a panelist can reliably distinguish the flavored sample from the blank.

    • The recognition threshold is the lowest concentration at which a panelist can correctly identify the characteristic flavor of this compound.

    • Calculate the group threshold as the geometric mean of the individual thresholds.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the aroma contribution of this compound in a complex food matrix.

Methodology:

  • Sample Preparation:

    • Extract the volatile compounds from the food sample using an appropriate technique such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).

  • GC-MS-O Analysis:

    • Inject the extracted volatiles into a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.

    • The GC column separates the volatile compounds based on their boiling points and polarity.

    • The effluent from the column is split between the MS detector and the olfactometry port.

  • Data Collection:

    • The MS detector identifies the chemical structure of the eluting compounds.

    • A trained sensory panelist sniffs the effluent from the olfactometry port and records the perceived aroma, its intensity, and the retention time.

  • Data Interpretation:

    • Correlate the retention time of the perceived "sulfurous," "garlic," or "onion" aroma with the mass spectrum to confirm the presence and aroma contribution of this compound.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of the odorant.

Stability Studies

Objective: To evaluate the stability of this compound in a food product under various processing and storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a batch of the food product containing a known concentration of this compound.

    • Divide the batch into several aliquots for different treatments.

  • Treatment Conditions:

    • Thermal Stability: Subject the samples to different heat treatments that mimic processing conditions (e.g., pasteurization, baking, frying) for varying durations.

    • pH Stability: Adjust the pH of different sample aliquots to a range relevant to the food product (e.g., pH 3, 5, 7) and store for a defined period.

    • Storage Stability: Store the samples under different conditions (e.g., refrigerated, ambient, accelerated at elevated temperatures) and light exposures (e.g., dark, light) for a period representative of the product's shelf life.

  • Analysis:

    • At specified time intervals, analyze the concentration of this compound in the samples using a validated analytical method (e.g., GC-MS with a suitable internal standard).

    • Conduct sensory analysis (e.g., descriptive analysis) to evaluate any changes in the perceived flavor profile of the product.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each condition to determine its degradation kinetics.

    • Correlate the analytical data with the sensory data to understand the impact of degradation on the final product flavor. Volatile sulfur compounds can be susceptible to degradation during thermal processing.[14] The stability of sulfur compounds can also be influenced by the pH of the food matrix.[15][16][17]

Visualizations

Experimental_Workflow_for_Flavor_Analysis cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis cluster_stability Stability Studies Threshold Threshold Determination (Ascending Method of Limits) Descriptive Descriptive Analysis Extraction Volatile Extraction (SPME/SBSE) GCO GC-Olfactometry (GC-O) Extraction->GCO GCMS GC-Mass Spectrometry (GC-MS) Extraction->GCMS GCO->Descriptive SamplePrep Sample Preparation with This compound Thermal Thermal Treatment SamplePrep->Thermal pH_adjust pH Adjustment SamplePrep->pH_adjust Storage Storage Conditions SamplePrep->Storage Analysis Chemical & Sensory Analysis Thermal->Analysis pH_adjust->Analysis Storage->Analysis FoodProduct Food Product with This compound FoodProduct->Threshold FoodProduct->Descriptive FoodProduct->Extraction FoodProduct->SamplePrep

Caption: Workflow for the analysis of this compound as a flavoring agent.

Sulfur_Compound_Olfactory_Signaling Odorant This compound (Odorant) OR Olfactory Receptor (OR) (e.g., MOR244-3 in mice) Odorant->OR binds to Copper Copper Ion (Cu2+) Copper->OR required for activation by some sulfur compounds G_Protein G-protein (Golf) OR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP produces IonChannel Cyclic Nucleotide-Gated Ion Channel cAMP->IonChannel opens Depolarization Neuron Depolarization IonChannel->Depolarization leads to Signal Signal to Brain Depolarization->Signal sends

Caption: Proposed signaling pathway for the perception of sulfur compounds.

References

Application Notes and Protocols for tert-Butyl Methyl Sulfide and Other Sulfur Compounds in LPG Refining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides an overview of the potential application of tert-butyl methyl sulfide in LPG refining, alongside detailed protocols for the analysis of sulfur compounds in LPG, which is a critical quality control step.

Application in LPG Refining: Sulfur Content Adjustment

Tert-butyl methyl sulfide is described as an additive used to meticulously adjust and maintain precise sulfur content levels in refined fuels.[1] Due to its high sulfur content, it can be used to ensure that LPG products meet specific quality benchmarks and regulatory requirements.[1] However, this is somewhat counterintuitive, as a major part of LPG refining is the removal of naturally occurring corrosive sulfur compounds like hydrogen sulfide (H₂S) and mercaptans through processes known as "sweetening."

It is plausible that after an aggressive desulfurization process, which might reduce the sulfur content below a minimum required level or below the optimal concentration for odorization, a stable, less corrosive sulfur compound like tert-butyl methyl sulfide could be added back in a controlled manner.

Logical Workflow for Sulfur Management in LPG

The following diagram illustrates a logical workflow for managing sulfur content in LPG, incorporating both standard odorization and a hypothetical sulfur content adjustment step.

LPG_Sulfur_Management cluster_0 LPG Refining Process cluster_1 Sulfur Content Management cluster_2 Final Product Quality Control Raw_LPG Raw LPG Feed (Contains H2S, Mercaptans) Sweetening Sweetening Process (Sulfur Removal) Raw_LPG->Sweetening Removal of corrosive S compounds Desulfurized_LPG Sweetened LPG (Low Sulfur) Sweetening->Desulfurized_LPG Sulfur_Analysis_1 Sulfur Content Analysis 1 (ASTM D6667) Desulfurized_LPG->Sulfur_Analysis_1 Decision Sulfur Content Meets Spec? Sulfur_Analysis_1->Decision Sulfur_Adjustment Sulfur Content Adjustment (e.g., with tert-Butyl Methyl Sulfide) Decision->Sulfur_Adjustment No Odorization Odorization (e.g., with Ethyl Mercaptan) Decision->Odorization Yes Sulfur_Adjustment->Odorization Final_LPG Final Odorized LPG Odorization->Final_LPG Sulfur_Analysis_2 Final Sulfur & Odorant Analysis (ASTM D5504) Final_LPG->Sulfur_Analysis_2 Distribution Distribution to Market Sulfur_Analysis_2->Distribution

Caption: Logical workflow for sulfur management in LPG refining.

Common LPG Odorants: Quantitative Data

The primary and universally recognized reason for adding sulfur compounds to LPG is for odorization. Ethyl mercaptan is the most common odorant used. Other compounds, including tert-butyl mercaptan (a structural isomer of tert-butyl methyl sulfide's precursor), are also used.

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor Threshold in AirTypical Concentration in LPG
tert-Butyl Methyl Sulfide C₅H₁₂S104.21101-102Unpleasant OdorNot specified for odorization
Ethyl Mercaptan C₂H₅SH62.1335~1 ppb10 - 30 ppm
tert-Butyl Mercaptan (CH₃)₃CSH90.1964< 1 ppbUsed in natural gas, less common in LPG
Dimethyl Sulfide (CH₃)₂S62.1337~3 ppbOften used in blends with mercaptans

Note: The unpleasant odor of tert-butyl methyl sulfide is documented, but its efficacy and stability as an LPG odorant are not well-established in public literature compared to mercaptans.[2]

Experimental Protocol: Analysis of Sulfur Compounds in LPG by Gas Chromatography

This protocol describes a general method for the quantitative analysis of volatile sulfur compounds, including tert-butyl methyl sulfide, in LPG using Gas Chromatography (GC) with a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD). This method is based on principles outlined in standard methods like ASTM D5504 and D5623.[4][5]

Objective: To separate and quantify individual sulfur compounds in a liquefied petroleum gas sample.

Materials and Equipment:

  • Gas Chromatograph (GC) equipped with a sulfur-specific detector (SCD or FPD).

  • Pressurized liquid or gas sampling valve.

  • Heated transfer lines to prevent condensation.

  • Capillary column suitable for sulfur analysis (e.g., Agilent J&W DB-Sulfur SCD).[5]

  • High-purity helium (carrier gas).

  • High-purity air and hydrogen (for FPD if used).

  • Certified sulfur gas standards (e.g., tert-butyl methyl sulfide, ethyl mercaptan, etc., in a hydrocarbon matrix like propane or nitrogen).

  • LPG sample cylinder.

  • Data acquisition and processing software.

Experimental Workflow Diagram:

GC_Analysis_Workflow Start Start: Obtain LPG Sample System_Prep GC System Preparation (Leak Check, Condition Column) Start->System_Prep Calibration Multi-Point Calibration (Inject Certified Standards) System_Prep->Calibration Sample_Injection Sample Introduction (Inject LPG via Sampling Valve) Calibration->Sample_Injection GC_Separation Chromatographic Separation (Capillary Column) Sample_Injection->GC_Separation Detection Sulfur-Specific Detection (SCD or FPD) GC_Separation->Detection Data_Acquisition Data Acquisition (Generate Chromatogram) Detection->Data_Acquisition Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Analysis Report Generate Report (Concentrations in ppm) Analysis->Report End End Report->End

Caption: Experimental workflow for GC analysis of sulfur compounds in LPG.

Procedure:

  • System Preparation:

    • Ensure the GC system is leak-free.

    • Condition the capillary column according to the manufacturer's instructions to ensure inertness and remove contaminants. The use of an inert flow path is crucial for analyzing reactive sulfur compounds.[5][6]

    • Set the GC parameters (temperatures for injector, oven program, and detector; gas flow rates) as specified in the relevant ASTM method or as optimized for the target analytes.

  • Calibration:

    • Perform a multi-point calibration using certified gas standards.

    • Inject at least three different concentrations of the standard mixture to establish a calibration curve for each sulfur compound of interest.

    • The software will plot detector response versus concentration to generate the curve.

  • Sample Introduction:

    • Connect the LPG sample cylinder to the gas sampling valve. It is critical to handle the sample in its liquid phase up to the point of injection to ensure a representative sample.[4]

    • A micro-gasifier or a heated expansion chamber may be used to ensure complete vaporization upon injection.[6][7]

    • Inject a fixed volume of the vaporized LPG onto the GC column.

  • Chromatographic Separation and Detection:

    • The carrier gas (helium) transports the sample through the GC column, where individual compounds are separated based on their boiling points and interaction with the column's stationary phase.

    • As each sulfur compound elutes from the column, it enters the detector (SCD or FPD).

    • The detector generates a signal proportional to the amount of sulfur present. The SCD is highly specific and offers a linear, equimolar response, which is advantageous.[5]

  • Data Analysis:

    • The data system records the detector signal over time, generating a chromatogram.

    • Identify the peaks corresponding to each sulfur compound based on their retention times, as determined from the calibration standards.

    • Integrate the area under each identified peak.

    • Calculate the concentration of each sulfur compound in the sample by comparing its peak area to the calibration curve.

While tert-butyl methyl sulfide is noted for its potential use in adjusting the sulfur content of LPG, its application is not as clearly defined or standardized as the use of mercaptans for odorization. The critical requirement for any refiner or research professional is the ability to accurately measure the concentration of specific sulfur compounds in the final LPG product. The provided gas chromatography protocol offers a robust and reliable method for this analysis, ensuring product quality, safety, and regulatory compliance.

References

Butyl Methyl Sulfide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Central, SC – December 14, 2025 – Butyl methyl sulfide, a readily available organosulfur compound, is a versatile and valuable building block in organic synthesis. Its utility stems from the reactivity of the sulfur atom, which can be readily oxidized or alkylated, and the potential for deprotonation of the adjacent methyl and methylene groups to form nucleophilic carbanions. These reactive pathways allow for the facile introduction of the butyl- and methylthio- moieties into a wide range of molecular scaffolds, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. This application note provides an overview of the key reactions of this compound and detailed protocols for its application in organic synthesis.

Key Applications

The primary applications of this compound as a synthetic building block involve three main types of transformations:

  • Oxidation: The sulfur atom can be selectively oxidized to form either butyl methyl sulfoxide or butyl methyl sulfone. These oxidized derivatives are important intermediates in their own right, finding use in medicinal chemistry and materials science.

  • Alkylation: The nucleophilic sulfur atom readily reacts with alkylating agents to form S-butyl-S-methylsulfonium salts. These salts are useful precursors for the generation of sulfur ylides, which are powerful reagents for the formation of epoxides and cyclopropanes.

  • Deprotonation and Nucleophilic Addition: The protons on the carbon atoms adjacent to the sulfur can be abstracted by strong bases to generate carbanions. These nucleophiles can then react with a variety of electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.

Experimental Protocols

Oxidation of this compound

a) Synthesis of Butyl Methyl Sulfoxide

A common and environmentally friendly method for the selective oxidation of sulfides to sulfoxides utilizes hydrogen peroxide in an acidic medium.[1]

Protocol:

  • To a solution of this compound (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the solution with aqueous sodium hydroxide (4 M).[1]

  • Extract the product with dichloromethane.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure butyl methyl sulfoxide.[1]

b) Synthesis of Butyl Methyl Sulfone

For the complete oxidation of sulfides to sulfones, stronger oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are typically employed.

Protocol:

  • Dissolve this compound (1.0 mmol) in a suitable solvent such as tetrahydrofuran (5.0 mL).

  • Add m-CPBA (2.0 mmol) to the solution.

  • Stir the mixture at 35 °C and monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under vacuum.

  • Add water (5.0 mL) to the residue and extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the crude butyl methyl sulfone.

  • Purify the product by column chromatography on silica gel.

ReactantProductReagentSolventTemp. (°C)Time (min)Yield (%)
This compoundButyl methyl sulfoxideHydrogen PeroxideGlacial Acetic AcidRTVaries90-99[1]
This compoundButyl methyl sulfonem-CPBATHF3520-50High

Table 1: Summary of Oxidation Reactions of this compound.

Alkylation of this compound: Synthesis of S-Butyl-S-methyl-S-alkyl Sulfonium Salts

The direct alkylation of dialkyl sulfides with alkyl halides is a straightforward method for the preparation of trialkylsulfonium salts.[2]

Protocol:

  • In a suitable reaction vessel, combine this compound with an equimolar amount of an alkylating agent (e.g., methyl iodide).

  • The reaction can be performed neat or in a polar solvent such as ethanol, methanol, or water.

  • Stir the mixture at room temperature or with mild heating.

  • The formation of a precipitate indicates the formation of the sulfonium salt.

  • Isolate the product by filtration and wash with a suitable solvent to remove any unreacted starting materials.

Reactant 1Reactant 2ProductSolventTemp.Yield (%)
This compoundMethyl iodideS-Butyl-S,S-dimethylsulfonium iodideNeatRT66 - 81[2]

Table 2: Synthesis of a Trialkylsulfonium Salt from this compound.

Deprotonation and Reaction with Electrophiles

The generation of a carbanion from this compound can be achieved using a strong base like n-butyllithium (n-BuLi). The resulting nucleophile can then be used in reactions with various electrophiles.

Protocol for Deprotonation and Reaction with Benzaldehyde:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes to the stirred solution.

  • After the addition is complete, stir the mixture at -78 °C for a specified time to ensure complete deprotonation.

  • Slowly add a solution of benzaldehyde in anhydrous THF to the reaction mixture.

  • Allow the reaction to proceed at -78 °C and then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the utilization of this compound as a building block.

reaction_pathways BMS This compound Sulfoxide Butyl Methyl Sulfoxide BMS->Sulfoxide [O] Sulfone Butyl Methyl Sulfone BMS->Sulfone [O] Sulfonium S-Butyl-S-methylsulfonium Salt BMS->Sulfonium R-X Carbanion Lithium (Butylthio)methanide BMS->Carbanion n-BuLi Product Functionalized Product Carbanion->Product Electrophile

Caption: Key reaction pathways of this compound.

experimental_workflow Start Start with this compound Reaction Perform desired reaction (Oxidation, Alkylation, or Deprotonation) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow.

Conclusion

This compound is a cost-effective and versatile building block in organic synthesis. Its ability to undergo oxidation, alkylation, and deprotonation allows for the creation of a diverse array of more complex molecules. The protocols outlined in this application note provide a foundation for researchers and drug development professionals to explore the full potential of this valuable synthetic intermediate.

References

Analytical standards and reference materials for butyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the use of Butyl Methyl Sulfide Analytical Standards. It includes detailed product information, a validated protocol for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and expected analytical results. The protocols are designed for accuracy and reproducibility in research, quality control, and drug development settings.

Product Information: this compound Analytical Standard

This analytical reference material is a high-purity standard for the identification and quantification of this compound (also known as 1-(methylsulfanyl)butane). It is prepared and certified to ensure the highest degree of accuracy for analytical applications.

Table 1: Product Specifications

PropertyValueSource
Chemical Name n-Butyl Methyl Sulfide[1]
Synonyms 1-(methylsulfanyl)butane, Methyl butyl sulfide[2][3]
CAS Number 628-29-5[2][3][4]
Molecular Formula C₅H₁₂S[3][4]
Molecular Weight 104.21 g/mol [1][4]
Purity ≥98.0% (by GC)[4][5]
Format Neat Liquid[4]
Appearance Colorless Liquid[3][4]
Boiling Point 122-123°C[1][6]
Density ~0.85 g/cm³[1][6]
Storage Room Temperature, away from ignition sources[6]

Experimental Protocols

Overview

The following protocol details the quantitative analysis of this compound in a sample matrix using an external standard calibration method with GC-MS. This method is suitable for determining the concentration of the analyte in various samples, including environmental, food and beverage, and biological matrices.

Materials and Equipment
  • Analytical Standard: this compound (≥98.0% Purity)

  • Solvent: Methanol (HPLC Grade) or Hexane (GC Grade)

  • Volumetric Flasks: 1 mL, 5 mL, 10 mL (Class A)

  • Micropipettes: Calibrated set (10 µL, 100 µL, 1000 µL)

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended.

Standard Preparation Protocol

Objective: To prepare a series of calibration standards for generating a calibration curve.

  • Primary Stock Solution (1000 µg/mL):

    • Tare a 10 mL volumetric flask on an analytical balance.

    • Add approximately 10 mg of the this compound analytical standard directly into the flask and record the exact weight.

    • Dilute to the 10 mL mark with the chosen solvent (e.g., Methanol).

    • Calculate the precise concentration in µg/mL.

  • Working Stock Solution (100 µg/mL):

    • Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the solvent.

  • Calibration Standards (e.g., 0.5, 1, 5, 10, 25 µg/mL):

    • Perform serial dilutions from the Working Stock Solution to prepare a minimum of five calibration standards. For example, to prepare a 10 µg/mL standard, add 1 mL of the 100 µg/mL working stock to a 10 mL volumetric flask and dilute to the mark.

Sample Preparation

Sample preparation will vary by matrix. For liquid samples, a simple dilution or a liquid-liquid extraction may be appropriate. For solid samples, headspace or solid-phase microextraction (SPME) techniques are often employed to extract volatile sulfur compounds. The final sample should be dissolved in the same solvent used for the calibration standards.

GC-MS Instrumental Protocol

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and application.

Table 2: Recommended GC-MS Conditions

ParameterValue
Injector Splitless Mode
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 200°C @ 10°C/min
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 200 m/z

Data Presentation and Expected Results

Identification

The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of the certified reference standard.

Quantification

A calibration curve is constructed by plotting the peak area of the target ion against the concentration of the prepared calibration standards. The concentration of this compound in the unknown sample is then determined from this curve using linear regression.

Table 3: Expected Analytical Data

ParameterExpected ResultSource
Kovats Retention Index ~813 (on a standard non-polar column)[3]
Quantification Ion (m/z) 61 (Primary)[3]
Qualifier Ions (m/z) 56, 104[3]

Note: Retention time will vary based on the specific GC system and column dimensions. The Kovats index provides a more standardized measure.

Diagrams and Workflows

Certification and Analysis Workflow

The following diagram illustrates the logical workflow for the certification of the analytical standard and its subsequent use in a quantitative experiment.

G cluster_0 Standard Certification cluster_1 Standard Certification cluster_2 Quantitative Analysis Protocol A Bulk Synthesis of This compound B Purity Analysis (GC-FID) >98% A->B C Identity Confirmation (GC-MS, NMR) A->C D Certified Reference Material (CRM) E Prepare Calibration Standards from CRM D->E G GC-MS Analysis E->G F Prepare Sample (e.g., Dilution, Extraction) F->G H Data Processing: Build Calibration Curve G->H I Calculate Analyte Concentration in Sample H->I G start Start: Receive Analytical Standard prep_stock 1. Prepare Primary Stock Solution (1000 µg/mL) start->prep_stock prep_working 2. Prepare Working Stock Solution (100 µg/mL) prep_stock->prep_working prep_cal 3. Create Calibration Curve Standards (0.5-25 µg/mL) prep_working->prep_cal run_gcms 5. Analyze All Samples and Standards by GC-MS prep_cal->run_gcms prep_sample 4. Prepare Unknown Sample for Analysis prep_sample->run_gcms analyze_data 6. Process Data: Integrate Peaks & Plot Curve run_gcms->analyze_data end End: Report Final Concentration analyze_data->end

References

Synthesis of High-Purity Butyl Methyl Sulfide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl methyl sulfide, also known as 1-(methylthio)butane, is a valuable organosulfur compound utilized as a building block in organic synthesis and in the development of novel pharmaceutical agents. Its characteristic odor also lends it to applications in the flavor and fragrance industry. The synthesis of high-purity this compound is crucial for research and development applications to ensure the integrity of experimental results and the quality of downstream products. This document provides a detailed protocol for the synthesis of high-purity this compound via a modified Williamson ether synthesis, employing phase-transfer catalysis for enhanced reaction efficiency and yield. The protocol includes procedures for purification and characterization to ensure a final product of high purity.

Principle and Signaling Pathway

The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2), analogous to the Williamson ether synthesis. In this reaction, the thiomethoxide anion acts as the nucleophile, attacking the electrophilic carbon of an n-butyl halide. The use of a phase-transfer catalyst facilitates the transfer of the thiomethoxide anion from the aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction rate and improving the overall yield.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products NaSMe Sodium Thiomethoxide (CH₃SNa) BMS This compound (C₅H₁₂S) NaSMe->BMS Nucleophilic Attack (SN2) BuBr 1-Bromobutane (C₄H₉Br) BuBr->BMS PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->NaSMe Facilitates transfer to organic phase NaBr Sodium Bromide (NaBr) BMS->NaBr

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • Sodium thiomethoxide (CH₃SNa)

  • 1-Bromobutane (C₄H₉Br)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium thiomethoxide (7.01 g, 0.1 mol) in 50 mL of deionized water.

  • Addition of Reactants: To this solution, add 1-bromobutane (13.7 g, 0.1 mol) and tetrabutylammonium bromide (1.61 g, 0.005 mol) as the phase-transfer catalyst.

  • Reaction: The reaction mixture is stirred vigorously and heated to reflux (approximately 60-70 °C) for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with 25 mL portions of dichloromethane. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with 50 mL of deionized water, followed by 50 mL of brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

Purification

The crude this compound is purified by fractional distillation under atmospheric pressure. The fraction boiling at 122-124 °C is collected.

Characterization

The purity of the synthesized this compound is determined by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the compound is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation

ParameterValue
Reactants
Sodium Thiomethoxide7.01 g (0.1 mol)
1-Bromobutane13.7 g (0.1 mol)
Tetrabutylammonium Bromide1.61 g (0.005 mol)
Reaction Conditions
SolventWater / Dichloromethane
Temperature60-70 °C (Reflux)
Reaction Time4 hours
Product
Theoretical Yield10.42 g
Actual Yield9.2 g (approx.)
Percent Yield~88%
Purity (GC-MS) >99.0%
Characterization Data
Boiling Point122-124 °C
¹H NMR (CDCl₃, 400 MHz)δ 2.48 (t, 2H), 2.08 (s, 3H), 1.58 (m, 2H), 1.40 (m, 2H), 0.92 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 34.2, 31.8, 21.9, 15.4, 13.7

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 1. Reaction Setup: Dissolve NaSMe in Water B 2. Add Reactants: 1-Bromobutane & TBAB A->B C 3. Reaction: Reflux for 4h B->C D 4. Separation: Separate Organic Layer C->D E 5. Extraction: Extract Aqueous Layer with CH₂Cl₂ D->E F 6. Washing: Wash with Water & Brine E->F G 7. Drying: Dry over MgSO₄ F->G H 8. Solvent Removal: Rotary Evaporation G->H I 9. Fractional Distillation H->I J 10. Characterization: GC-MS, NMR I->J

Caption: Workflow for the synthesis of high-purity this compound.

Application Note: Analysis of Volatile Sulfur Compounds (VSCs) using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volatile sulfur compounds (VSCs) are a class of organic molecules that significantly influence the aroma and flavor profiles of various foods and beverages, including vegetables, cheese, wine, and beer.[1] Due to their low odor thresholds, even trace amounts of VSCs can have a substantial impact, contributing both desirable and undesirable characteristics. In environmental and biological contexts, VSCs are important indicators of various processes. Their analysis, however, is challenging due to their high volatility, reactivity, and typically low concentrations in complex matrices.[1][2]

Solid-Phase Microextraction (SPME) has emerged as a powerful sample preparation technique for VSC analysis.[3] SPME is a solvent-free, sensitive, and versatile method that integrates sampling, extraction, and concentration into a single step. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), Headspace SPME (HS-SPME) provides a robust and automated platform for the qualitative and quantitative analysis of VSCs.[1] This application note provides a detailed protocol for the analysis of VSCs using HS-SPME-GC-MS, along with quantitative data and troubleshooting guidance.

Principle of Headspace SPME (HS-SPME)

HS-SPME operates on the principle of equilibrium partitioning. The sample is placed in a sealed vial and typically heated to promote the volatilization of analytes into the headspace. An SPME fiber, coated with a specific sorbent phase, is then exposed to this headspace. The volatile analytes partition from the gaseous phase and concentrate onto the fiber coating until equilibrium is reached. Following extraction, the fiber is retracted and transferred to the hot injection port of a gas chromatograph, where the trapped analytes are thermally desorbed, separated on the GC column, and subsequently detected by a mass spectrometer.

HS_SPME_Workflow cluster_sample Sample Vial Sample Sample Matrix (Liquid/Solid) Headspace Headspace (VSCs) Sample->Headspace Partitioning (Heating) SPME_Fiber SPME Fiber Extraction Headspace->SPME_Fiber Adsorption/ Absorption GC_Injector GC Injector (Thermal Desorption) SPME_Fiber->GC_Injector Desorption GC_Column GC Column (Separation) GC_Injector->GC_Column Injection MS_Detector MS Detector (Detection & ID) GC_Column->MS_Detector Analysis

Caption: General workflow of Headspace Solid-Phase Microextraction (HS-SPME) for VSC analysis.

SPME Fiber Selection

The choice of SPME fiber coating is critical for the efficient extraction of VSCs. The selection depends on the polarity and volatility of the target analytes. Adsorbent-type fibers are generally preferred for highly volatile compounds.

Table 1: SPME Fiber Selection for Volatile Sulfur Compound Analysis

Fiber CoatingCompositionPrimary Application for VSCsReference
Carboxen/PDMS (CAR/PDMS) Carboxen on PolydimethylsiloxaneExcellent for very volatile sulfur compounds (C2-C5) and low molecular weight analytes like hydrogen sulfide and methanethiol.[2][4][2][4]
DVB/CAR/PDMS Divinylbenzene/Carboxen/PDMSA triple-phase, general-purpose fiber suitable for a broad range of VSCs with varying polarities and molecular weights. Often provides the best results for complex mixtures.[1][5][1][5]
Polydimethylsiloxane (PDMS) PolydimethylsiloxaneBest for nonpolar, higher molecular weight VSCs.[6]
Polyacrylate (PA) PolyacrylateSuitable for polar VSCs.[3]

Detailed Experimental Protocol: HS-SPME-GC-MS

This protocol provides a generalized procedure that should be optimized for specific applications.

SPME_Protocol A 1. Sample Preparation B Place ~5-10 mL sample in 20 mL vial A->B C Add NaCl (~20% w/v) and EDTA (~1% w/v) B->C D Spike with Internal Standard (e.g., thiophene) C->D E Seal vial D->E G Incubate/Equilibrate (e.g., 35-60°C for 10-20 min) E->G F 2. HS-SPME Extraction F->G H Expose Fiber to Headspace (e.g., 30-60 min with agitation) G->H J Retract fiber and insert into GC injector (e.g., 250°C) H->J I 3. Desorption & Analysis I->J K Desorb for 2-5 min (Splitless mode) J->K L Run GC-MS Sequence K->L N Post-run bake-out in injector or conditioning station L->N M 4. Fiber Conditioning M->N

Caption: Step-by-step experimental workflow for VSC analysis using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: DVB/CAR/PDMS or CAR/PDMS fiber recommended.

  • SPME Holder: Manual or for autosampler use.

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

  • Reagents: Sodium chloride (NaCl), Ethylenediaminetetraacetic acid (EDTA), Internal Standard (e.g., thiophene solution).

  • Instrumentation: GC-MS system with a split/splitless inlet.

Sample Preparation
  • Place an accurately weighed or measured sample (e.g., 10 mL of a liquid sample like fruit brandy or wine) into a 20 mL headspace vial.[1]

  • For aqueous samples, add NaCl to a final concentration of 20-30% (w/v). This "salting-out" effect increases the ionic strength of the solution, promoting the release of volatile compounds into the headspace.[1][3]

  • To stabilize reactive thiols and prevent their oxidation, add EDTA to a final concentration of approximately 1% (w/v).[1][7]

  • Spike the sample with a known concentration of an internal standard (e.g., 10 µL of thiophene) for quantification.[1]

  • Immediately seal the vial tightly with the cap and septum.

HS-SPME Extraction
  • Fiber Conditioning: Before first use, condition the new SPME fiber according to the manufacturer's instructions (e.g., heating in the GC inlet at a specified temperature).[8]

  • Equilibration: Place the sealed vial in an agitator/heater block. Allow the sample to equilibrate at a set temperature (e.g., 35°C to 60°C) for 10-20 minutes to allow VSCs to partition into the headspace.[2][9]

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes). Agitation during extraction can accelerate the attainment of equilibrium.[1][5]

GC-MS Analysis and Desorption
  • Desorption: After extraction, immediately retract the fiber and transfer it to the GC injection port, which is heated to a temperature sufficient for desorption (e.g., 250°C).[1][10]

  • Desorb the analytes onto the GC column for 2-5 minutes in splitless mode to ensure efficient transfer.[9]

  • GC Separation: A typical GC oven temperature program for VSCs is as follows:

    • Initial temperature: 30-40°C, hold for 5-6 minutes.[1][7]

    • Ramp 1: Increase to 130°C at 10°C/min.[1]

    • Ramp 2: Increase to 220-250°C at 20°C/min, hold for 2-5 minutes.[1][9]

    • Carrier Gas: Helium at a constant flow of ~1.1 mL/min.[1]

  • MS Detection:

    • Ion Source Temperature: 230°C.[1]

    • Transfer Line Temperature: 250°C.[1]

    • Mode: Scan mode for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantification.[1][4]

Fiber Cleaning and Re-conditioning

After desorption, the fiber should be "baked out" or conditioned in a clean, hot injection port or a dedicated conditioning station for 5-10 minutes to remove any residual compounds before the next analysis.[8][11]

Quantitative Data Presentation

SPME-GC-MS provides excellent sensitivity for VSC analysis. The limits of detection (LOD) and quantification (LOQ) are typically in the parts-per-trillion (ppt) to parts-per-billion (ppb) range.[2]

Table 2: Example Quantitative Performance for VSC Analysis by SPME-GC-MS

CompoundMatrixLODLOQLinearity RangeReference
Hydrogen SulfideGas350 ppt (v/v)-up to 20 ppb (v/v)[2]
MethanethiolGas30 ppt (v/v)-up to 20 ppb (v/v)[2]
Dimethyl SulfideGas3 ppt (v/v)-up to 20 ppb (v/v)[2]
Carbon DisulfideGas1 ppt (v/v)-up to 20 ppb (v/v)[2]
Dimethyl DisulfideGas2 ppt (v/v)-up to 20 ppb (v/v)[2]
Dimethyl SulfideCabbage Juice0.008 µg/mL0.02 µg/mL-
Dimethyl TrisulfideCabbage Juice0.028 µg/mL0.085 µg/mL-
LOD and LOQ are defined as the analyte concentration that produces a signal-to-noise ratio of 3 and 10, respectively, or calculated based on the standard deviation of the response and the slope of the calibration curve.[12][13][14]

Troubleshooting and Method Limitations

IssuePossible Cause(s)Recommended Solution(s)Reference
Poor Reproducibility Inconsistent sample volume, extraction time/temp, or fiber placement.Use an autosampler for precise control. Ensure consistent vial sealing and fiber insertion depth.[15]
No/Low Analyte Peaks Fiber damage; incorrect fiber choice; insufficient extraction time/temp; low analyte concentration.Inspect fiber visually. Optimize extraction parameters (time, temp, salt). Use a more appropriate fiber coating.[15]
Carryover/Ghost Peaks Insufficient fiber cleaning between runs.Increase post-desorption bake-out time or temperature (not exceeding fiber limits). Run a blank analysis to confirm cleanliness.[15][16]
Matrix Effects High concentrations of ethanol (in spirits) or other volatile compounds compete for adsorption sites on the fiber.Dilute the sample (e.g., spirits to <5% ethanol). Optimize extraction conditions to favor target analytes.[1]
Bias for Lighter VSCs Some fibers, particularly in complex mixtures, show reduced sensitivity for very light compounds like H₂S compared to heavier ones due to competitive displacement.Use a CAR/PDMS fiber, which is optimized for smaller volatiles. Validate quantification with appropriate standards.[17]

Conclusion

HS-SPME coupled with GC-MS is a highly effective and efficient technique for the analysis of volatile sulfur compounds in a wide range of matrices. Its advantages include high sensitivity, minimal sample preparation, and the elimination of organic solvents. By carefully selecting the SPME fiber and optimizing key parameters such as extraction time and temperature, researchers can achieve reliable and reproducible quantitative results. This method is an invaluable tool for quality control in the food and beverage industry, environmental monitoring, and various research applications.

References

Application Notes and Protocols: Butyl Methyl Sulfide in the Study of Organosulfur Compound Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of butyl methyl sulfide (also known as 1-(methylthio)butane or 2-thiahexane) as a model substrate in the study of organosulfur compound reactions. Detailed protocols for key transformations and data presentation are included to facilitate experimental design and execution. This compound is a simple aliphatic thioether, making it an excellent starting material for investigating fundamental reaction mechanisms such as oxidation, alkylation, and carbon-sulfur bond cleavage.

Key Applications of this compound

  • Model Substrate for Oxidation Reactions: this compound can be selectively oxidized to form the corresponding sulfoxide (butyl methyl sulfoxide) and subsequently the sulfone (butyl methyl sulfone). These reactions are crucial in understanding the metabolism of sulfur-containing drugs and in the synthesis of sulfoxide- and sulfone-containing therapeutic agents.

  • Precursor for Sulfonium Salt Synthesis: The nucleophilic sulfur atom in this compound readily reacts with alkyl halides to form sulfonium salts. These salts are valuable intermediates in organic synthesis, serving as alkylating agents and precursors to sulfur ylides.

  • Investigating C-S Bond Cleavage Mechanisms: The carbon-sulfur bonds in this compound can be cleaved under various conditions, including photochemical and metal-catalyzed reactions. Studying these cleavage reactions provides insights into desulfurization processes relevant to both industrial applications and biological systems.

Data Presentation

The following tables summarize quantitative data for typical reactions involving alkyl sulfides, which can be considered representative for this compound. Note that specific yields may vary depending on optimized reaction conditions.

Table 1: Oxidation of Alkyl Sulfides

ProductOxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
SulfoxideHydrogen Peroxide (30%)NoneAcetic Acid25290-99[1]
Sulfoxidem-CPBANoneDichloromethane0 - 251>95
SulfoneHydrogen Peroxide (30%)Sodium TungstateWater904~90[2]
SulfoneOxone®NoneMethanol/Water252>95[3]

Table 2: Synthesis of Sulfonium Salts from Alkyl Sulfides

Alkyl HalideSilver SaltSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideAgOTfAcetonitrile2516>90[4]
Ethyl IodideAgBF₄1,2-Dichloroethane2516~92[4]
Benzyl BromideAgOTfAcetonitrile2516>90[4]

Experimental Protocols

Protocol 1: Oxidation of this compound to Butyl Methyl Sulfoxide

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 4 equivalents) dropwise at room temperature with stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield butyl methyl sulfoxide.

Protocol 2: Synthesis of Butyl(dimethyl)sulfonium Triflate

Materials:

  • This compound

  • Methyl trifluoromethanesulfonate (methyl triflate)

  • Anhydrous diethyl ether

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringe

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl triflate (1 equivalent) via syringe with vigorous stirring.

  • A precipitate will form upon addition. Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the sulfonium salt.

Visualizations

Oxidation_Pathway ButylMethylSulfide This compound Sulfoxide Butyl Methyl Sulfoxide ButylMethylSulfide->Sulfoxide [O] Sulfone Butyl Methyl Sulfone Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of this compound.

Sulfonium_Salt_Formation cluster_reactants Reactants ButylMethylSulfide This compound Product Sulfonium Salt [Bu(Me)(R)S]+ X- ButylMethylSulfide->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: Synthesis of sulfonium salts from this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants Combine Reactants (this compound, Reagent, Solvent) Stirring Stir at Controlled Temperature Reactants->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purification Purify Product (e.g., Chromatography) Dry->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for reactions with this compound.

References

Application Notes and Protocols for Electrochemical Detection of Alkyl Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical detection of alkyl sulfides. It is intended to guide researchers, scientists, and professionals in drug development in the application of electrochemical methods for the sensitive and selective quantification of these compounds.

Introduction

Alkyl sulfides are a class of organosulfur compounds that play significant roles in various fields, from environmental science to the food and beverage industry and pharmacology. Their detection and quantification are crucial for quality control, environmental monitoring, and understanding biological processes. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional analytical techniques for the determination of alkyl sulfides. These methods are based on the electrochemical oxidation or reduction of the sulfide moiety at an electrode surface, generating a measurable electrical signal. This application note focuses on three primary electrochemical techniques: Cyclic Voltammetry (CV), Amperometry, and Electrochemical Impedance Spectroscopy (EIS).

Principles of Electrochemical Detection

The electrochemical detection of alkyl sulfides typically involves their oxidation at an electrode surface. This process involves the transfer of electrons from the sulfur atom to the electrode, resulting in an electrical current that is proportional to the concentration of the alkyl sulfide. The specific potential at which this oxidation occurs can be used for qualitative identification, while the magnitude of the current provides quantitative information.

The general mechanism involves the initial oxidation of the alkyl sulfide to a radical cation, which can then undergo further reactions, such as dimerization or reaction with solvent molecules. The overall reaction and the observed electrochemical response can be influenced by the electrode material, the solvent and electrolyte system, and the specific structure of the alkyl sulfide.

Key Electrochemical Detection Methods

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of a compound. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. For alkyl sulfides, CV can be used to determine the oxidation potential and to study the mechanism of the electrode reaction.

Amperometry

Amperometry is a technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. This method is highly sensitive and is well-suited for the quantitative analysis of alkyl sulfides, particularly in flow-injection analysis (FIA) systems. The applied potential is typically chosen to be at or beyond the oxidation potential of the target alkyl sulfide, as determined by CV.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the interfacial properties of the electrode.[1] It involves applying a small amplitude AC potential perturbation to the electrode over a range of frequencies and measuring the resulting current response.[1] The binding of alkyl sulfides to the electrode surface can alter the impedance characteristics of the electrode-solution interface, which can be used for their detection.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative performance of various electrochemical methods for the detection of alkyl sulfides reported in the literature.

AnalyteElectrodeMethodLinear RangeLimit of Detection (LOD)Reference
Dimethyl Sulfide (DMS)Gold-modified Screen-Printed Carbon Electrode (Au-SPCE)EIS1.0 x 10⁻¹⁰ to 1.0 x 10⁻⁸ M1.50 x 10⁻⁹ M[2][3]
SulfidePrussian Blue Modified Glassy Carbon Electrode (PB/GCE)Amperometry (in FIA)0.5 - 100 µM0.3 µM[4]
SulfideCarbon Nanotube (CNT) Modified Glassy Carbon ElectrodeAmperometry1.25 - 112.5 µM0.3 µM[5]
SulfideCoprinus cinereus Peroxidase on Screen Printed ElectrodeAmperometry (Biosensor)1.09 - 16.3 µM0.3 µM[6]

Experimental Protocols

Protocol 1: Cyclic Voltammetry of Alkyl Sulfides

This protocol describes the general procedure for obtaining a cyclic voltammogram of an alkyl sulfide.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell (Working Electrode, Reference Electrode, Counter Electrode)

  • Working Electrode (e.g., Glassy Carbon Electrode, Gold Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Alkyl sulfide standard solution

  • Polishing materials for the working electrode (e.g., alumina slurry)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and sonicate in deionized water and ethanol.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode in the electrolyte solution.

  • Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the background current.

  • Analyte Addition: Add a known concentration of the alkyl sulfide standard solution to the cell.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied to study the reaction kinetics.

  • Data Analysis: Analyze the resulting voltammogram to determine the oxidation peak potential and peak current.

Protocol 2: Amperometric Detection of Alkyl Sulfides in a Flow Injection Analysis (FIA) System

This protocol outlines the steps for the quantitative determination of alkyl sulfides using amperometry in an FIA system.

Materials:

  • FIA system (peristaltic pump, injection valve, flow cell)

  • Amperometric detector (potentiostat)

  • Working electrode (e.g., Prussian Blue modified GCE)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., stainless steel)

  • Carrier solution (e.g., 0.1 M Britton-Robinson buffer, pH 8.0, containing 0.1 M KCl)

  • Alkyl sulfide standard solutions of varying concentrations

Procedure:

  • System Setup: Set up the FIA system with the amperometric detector. Condition the working electrode in the carrier solution until a stable baseline current is obtained.

  • Optimization: Optimize the FIA parameters, including the flow rate of the carrier solution, the injection volume, and the applied potential. The optimal potential is typically determined from cyclic voltammetry experiments.

  • Calibration: Inject a series of standard solutions of the alkyl sulfide with known concentrations into the FIA system and record the peak current for each concentration.

  • Calibration Curve: Plot the peak current versus the concentration of the alkyl sulfide to construct a calibration curve.

  • Sample Analysis: Inject the unknown sample into the FIA system and record the peak current.

  • Quantification: Determine the concentration of the alkyl sulfide in the sample by interpolating its peak current on the calibration curve.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Dimethyl Sulfide (DMS) Detection

This protocol is based on the work by Iden et al. for the detection of DMS using a gold-modified screen-printed carbon electrode.[2][3]

Materials:

  • Potentiostat with EIS capability

  • Screen-Printed Carbon Electrode (SPCE)

  • Gold plating solution

  • Electrolyte solution for EIS measurement (e.g., 5.0 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl)

  • DMS standard solutions

Procedure:

  • Electrode Activation and Modification:

    • Activate the SPCE by cyclic voltammetry.

    • Electrolessly plate the working electrode surface with gold clusters.[3]

  • EIS Measurement Setup:

    • Place a drop of the EIS electrolyte solution onto the modified SPCE, ensuring all three electrodes are covered.

    • Connect the SPCE to the potentiostat.

  • Baseline EIS Measurement:

    • Record the impedance spectrum of the modified electrode in the electrolyte solution in the absence of DMS. This serves as the baseline. The frequency range is typically from 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV).

  • DMS Incubation:

    • Incubate the modified electrode with a DMS solution of a specific concentration for a set period.

  • Post-Incubation EIS Measurement:

    • Rinse the electrode with deionized water and dry it.

    • Record the impedance spectrum again using the same EIS electrolyte solution and parameters as in the baseline measurement.

  • Data Analysis:

    • Model the impedance data using an equivalent circuit to determine the charge transfer resistance (Rct).

    • The change in Rct (ΔRct) before and after DMS incubation is proportional to the DMS concentration.

    • Construct a calibration curve by plotting ΔRct versus the logarithm of the DMS concentration.

Diagrams

experimental_workflow_cv cluster_prep Electrode Preparation cluster_cell Cell Assembly & Deoxygenation cluster_measurement Measurement cluster_analysis Data Analysis polish Polish Working Electrode rinse Rinse and Sonicate polish->rinse assemble Assemble 3-Electrode Cell rinse->assemble purge Purge with Inert Gas assemble->purge background Record Background CV purge->background add_analyte Add Alkyl Sulfide background->add_analyte record_cv Record Analyte CV add_analyte->record_cv analyze Determine Peak Potential & Current record_cv->analyze

Caption: Experimental Workflow for Cyclic Voltammetry.

signaling_pathway_amperometry cluster_electrode Electrode Surface cluster_solution Solution cluster_reaction Electrochemical Reaction cluster_signal Signal Generation electrode Working Electrode (Constant Potential) oxidation Oxidation (Electron Transfer) electrode->oxidation Provides Driving Force alkyl_sulfide Alkyl Sulfide (R-S-R') alkyl_sulfide->oxidation Diffusion to Electrode product Oxidized Product oxidation->product current Measured Current (Proportional to Concentration) oxidation->current Generates Signal

Caption: Signaling Pathway for Amperometric Detection.

logic_relationship_eis cluster_electrode Electrode Interface cluster_binding Analyte Interaction cluster_impedance_change Impedance Change cluster_detection Detection bare_electrode Modified Electrode (Baseline Impedance) binding Binding to Electrode Surface bare_electrode->binding dms Dimethyl Sulfide (DMS) dms->binding impedance_change Increased Charge Transfer Resistance (Rct) binding->impedance_change detection Quantitative Measurement of DMS Concentration impedance_change->detection

Caption: Logical Relationship in EIS-based DMS Detection.

References

Troubleshooting & Optimization

Improving the yield and purity of butyl methyl sulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Butyl Methyl Sulfide

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance, troubleshoot common issues, and improve the yield and purity of your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is a variation of the Williamson ether synthesis, applied to thioethers.[1][2][3][4] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide, such as 1-bromobutane, by a thiolate anion, typically sodium thiomethoxide (sodium methanethiolate).[5]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The standard reactants are:

  • Nucleophile: Sodium thiomethoxide (CH₃SNa).[5]

  • Electrophile: A butyl halide with a good leaving group, most commonly 1-bromobutane or 1-chlorobutane.[1][6]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or an ether like tetrahydrofuran (THF) is often used to facilitate the SN2 reaction.[3][7]

Q3: What is the underlying reaction mechanism?

A3: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] In this concerted, single-step reaction, the thiomethoxide ion attacks the carbon atom bonded to the halogen (the electrophilic center) from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[1][3][4]

Q4: Can Phase Transfer Catalysis (PTC) be used to improve the synthesis?

A4: Yes, Phase Transfer Catalysis (PTC) is highly beneficial for the synthesis of thioethers.[1] A phase transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can facilitate the transfer of the thiolate anion from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved, often leading to faster reaction rates, milder conditions, and improved yields.[8][9][10]

Q5: What are the primary side reactions to be aware of?

A5: The main competing reaction is elimination (E2), which can occur if a sterically hindered alkyl halide is used or if the thiolate acts as a base.[3][11] For a primary alkyl halide like 1-bromobutane, the SN2 pathway is strongly favored over elimination.[3][4] However, using a stronger, bulkier base or a secondary/tertiary alkyl halide would significantly increase the likelihood of forming butene as an elimination byproduct.[3][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem: Low or No Product Yield

Q: My reaction resulted in a very low yield of this compound. What are the potential causes?

A: Several factors could contribute to a low yield. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the sodium thiomethoxide is fresh and has not been excessively exposed to air or moisture, which can degrade it. The alkyl halide should be pure and free from inhibitors.

  • Base Strength & Nucleophilicity: Sodium thiomethoxide is a potent nucleophile.[5] If an alternative, weaker nucleophile is used, the reaction rate may be too slow.

  • Solvent Choice: The use of protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its effectiveness and slowing down the SN2 reaction.[12] Polar aprotic solvents like DMF or DMSO are generally preferred.[3][7]

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can favor the competing elimination (E2) reaction, especially if reaction conditions are not optimal.

  • Inadequate Mixing: In heterogeneous reactions (like those using solid sodium thiomethoxide or in PTC systems), vigorous stirring is crucial to ensure the reactants come into contact.[13]

  • Product Loss During Workup: this compound is a volatile liquid.[14] Significant product loss can occur during solvent removal (e.g., on a rotary evaporator) if not performed carefully at reduced temperature and pressure.[15] Also, ensure your product is not being lost in the aqueous layer during extractions.[15]

Problem: Presence of Significant Impurities

Q: My final product is impure after the workup. What are the likely contaminants and how can I purify the product?

A: Common impurities can include:

  • Unreacted Starting Materials: Residual 1-bromobutane or methanethiol (if the thiolate was not fully consumed).

  • Side-Products:

    • Dibutyl sulfide: Can form if there is a sulfide impurity (S²⁻) that gets dialkylated.

    • Dimethyl disulfide: Can form from the oxidation of the thiomethoxide anion.

    • 1-Butene: The product of the E2 elimination side reaction.

  • Purification:

    • Aqueous Wash: The crude product should be washed with water to remove any remaining salts and water-soluble impurities.

    • Distillation: Fractional distillation is the most effective method for purifying this compound from less volatile impurities like unreacted alkyl halides or higher molecular weight sulfides.

    • Chromatography: For small-scale, high-purity requirements, silica gel chromatography can be used, although the volatility of the product can make this challenging.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different experimental parameters can influence the synthesis of thioethers, based on established principles for SN2 reactions.

Table 1: Effect of Solvent on SN2 Reaction Rate

Solvent TypeSolvent ExampleRelative RateRationale
Polar AproticDMF, DMSO, THFHighSolvates the cation but not the nucleophile, increasing the nucleophile's energy and reactivity.[3][7]
Polar ProticEthanol, WaterLowSolvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[12]
NonpolarHexane, TolueneVery LowReactants (especially the ionic nucleophile) have poor solubility.

Table 2: Influence of Leaving Group on Reaction Yield

Leaving Group (in Butyl-X)Leaving Group AbilityExpected Relative YieldRationale
Iodide (I⁻)ExcellentHighestC-I bond is the weakest, making iodide the best leaving group.
Bromide (Br⁻)GoodHighGood balance of reactivity and cost, commonly used.[1]
Chloride (Cl⁻)ModerateModerateC-Cl bond is stronger, requiring more forcing conditions.
Tosylate (OTs⁻)ExcellentHighestAn excellent leaving group, often used when halides are not suitable.[3][6]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol describes the synthesis via the reaction of sodium thiomethoxide with 1-bromobutane.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium thiomethoxide (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to the flask under a nitrogen atmosphere. Stir the suspension.

  • Reagent Addition: Slowly add 1-bromobutane (1.0 eq) to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 3-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic phase with water and then with a saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent using a rotary evaporator at low temperature to minimize product loss.

  • Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure to obtain pure this compound.

Protocol 2: Phase Transfer Catalysis (PTC) Synthesis

This protocol utilizes a phase transfer catalyst for a potentially more efficient reaction.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium thiomethoxide (1.2 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and water.

  • Reagent Addition: Add 1-bromobutane (1.0 eq) dissolved in toluene to the flask.

  • Reaction: Stir the biphasic mixture vigorously and heat to 70-80 °C for 2-3 hours. The catalyst will transfer the thiomethoxide into the organic phase to react.[9]

  • Workup and Purification: Follow steps 5-9 from Protocol 1. The separation of phases will be distinct. The catalyst will largely remain in the organic phase but will be removed during the aqueous washes and final distillation.

Mandatory Visualizations

Below are diagrams illustrating key workflows and concepts in the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products NaSMe Sodium Thiomethoxide (Nucleophile) TS Transition State NaSMe->TS Backside Attack BuBr 1-Bromobutane (Electrophile) BuBr->TS Product This compound TS->Product Byproduct Sodium Bromide TS->Byproduct

Caption: General SN2 pathway for this compound synthesis.

G cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Purity & Age of Starting Materials start->check_reagents Is purity an issue? check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions Are conditions optimal? check_workup Analyze Workup & Purification for Product Loss start->check_workup Was product lost? sol_reagents Use Fresh/Pure Reagents check_reagents->sol_reagents sol_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) check_conditions->sol_solvent sol_temp Optimize Temperature (Avoid Excess Heat) check_conditions->sol_temp sol_ptc Introduce Phase Transfer Catalyst check_conditions->sol_ptc sol_workup Use Careful Distillation/ Rotovap Conditions check_workup->sol_workup

Caption: Troubleshooting workflow for low reaction yield.

G crude Crude Reaction Mixture sep_funnel 1. Aqueous Wash (Separatory Funnel) crude->sep_funnel drying 2. Dry Organic Layer (e.g., Na2SO4) sep_funnel->drying filtration 3. Filter drying->filtration concentration 4. Concentrate (Rotary Evaporator) filtration->concentration distillation 5. Fractional Distillation concentration->distillation pure_product Pure this compound distillation->pure_product

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the Gas Chromatography (GC) analysis of sulfur compounds.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of your results. This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues specific to the analysis of reactive sulfur compounds.

Q1: My sulfur compound peaks are tailing. What is the most common cause?

The primary reason for the peak tailing of sulfur compounds is their reactive nature. These compounds can interact with active sites within the GC system, leading to adsorption and a skewed peak shape.[1] These active sites can be found in several places, including the injection port, the GC column, and connecting tubing.[1]

Q2: How can I systematically troubleshoot the source of peak tailing?

A logical troubleshooting workflow can help you efficiently identify and resolve the issue. Start by examining the most common culprits and progressively move to less frequent causes.

TroubleshootingWorkflow cluster_inlet Inlet Troubleshooting cluster_column Column Troubleshooting start Peak Tailing Observed for Sulfur Compounds inlet Step 1: Inspect and Maintain the GC Inlet start->inlet column Step 2: Evaluate the GC Column inlet->column If tailing persists liner Replace Inlet Liner with an Inert Type inlet->liner method Step 3: Optimize GC Method Parameters column->method If tailing persists trim Trim the Column Inlet (15-30 cm) column->trim system Step 4: Check for System Leaks and Dead Volume method->system If tailing persists resolved Issue Resolved: Symmetrical Peaks system->resolved If tailing persists, consider advanced troubleshooting septum Replace Septum liner->septum seal Check Gold Seal and O-rings septum->seal condition Recondition the Column trim->condition replace_col Replace with a Sulfur-Specific or Inert Column condition->replace_col

Caption: A systematic workflow for troubleshooting peak tailing in GC analysis of sulfur compounds.

Frequently Asked Questions (FAQs)

Inlet System

Q3: What type of GC inlet liner is best for analyzing sulfur compounds?

For the analysis of reactive sulfur compounds, it is crucial to use an inert inlet liner to minimize active sites. Deactivated liners, often with a glass wool packing, are highly recommended to aid in sample volatilization and trap non-volatile residues.

Liner TypeSuitability for Sulfur AnalysisKey Features
Standard Glass Liner Not RecommendedCan have active silanol groups that interact with sulfur compounds.
Deactivated Glass Liner GoodSurface is treated to reduce active sites, improving peak shape.
Ultra Inert Liner Highly Recommended Offers the highest degree of inertness for sensitive sulfur analysis.
Liner with Glass Wool RecommendedAids in sample vaporization and can trap non-volatile matrix components. Ensure the glass wool is also deactivated.

Q4: How often should I perform inlet maintenance?

Regular inlet maintenance is critical for maintaining an inert flow path. For routine analysis of sulfur compounds, it is good practice to:

  • Replace the septum: Daily or after every 100-150 injections, as septum particles can create active sites.

  • Replace the inlet liner: Weekly or after 200-300 injections, or more frequently if analyzing dirty samples.

  • Inspect and clean the injection port: During liner replacement, check for any visible contamination.

GC Column

Q5: My peaks are still tailing after inlet maintenance. What should I check next?

If inlet maintenance does not resolve the issue, the GC column is the next component to investigate. Column contamination and degradation are common causes of peak tailing.

Q6: What is the first step in troubleshooting a potentially contaminated column?

Trimming the front end of the column (15-30 cm) is an effective first step. This removes the section where non-volatile residues and active sites are most likely to accumulate.

Q7: When should I recondition my GC column?

If trimming the column does not improve peak shape, reconditioning the column according to the manufacturer's instructions can help. This process involves heating the column to a high temperature to remove contaminants and stabilize the stationary phase.

Q8: What type of GC column is recommended for sulfur analysis?

Columns specifically designed for sulfur analysis or those with a high degree of inertness are recommended. Thick-film, non-polar columns are often used to achieve good resolution of volatile sulfur compounds.[2][3]

Column TypeSuitability for Sulfur AnalysisKey Features
Standard Non-Polar Column GoodCan be used, but may require more frequent maintenance.
Inert or Deactivated Column Highly Recommended Specifically treated to minimize interactions with active compounds.
Sulfur-Specific Column Optimal Designed and tested for the analysis of low-level sulfur compounds.
PLOT Columns Good for Volatile SulfursPorous Layer Open Tubular (PLOT) columns can provide excellent separation for light sulfur gases.[2]
GC Method Parameters

Q9: Can my GC method parameters contribute to peak tailing?

Yes, suboptimal GC method parameters can exacerbate peak tailing. Key parameters to consider are:

  • Inlet Temperature: The temperature should be high enough for efficient vaporization of sulfur compounds but not so high as to cause thermal degradation. A typical starting point is 250 °C.

  • Oven Temperature Program: A slow initial temperature ramp can help focus the analytes at the head of the column, leading to sharper peaks.

  • Carrier Gas Flow Rate: Ensure the flow rate is optimal for your column dimensions and carrier gas type.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the steps for routine maintenance of the GC inlet to ensure an inert flow path for sulfur analysis.

Materials:

  • New, high-quality septum

  • New, deactivated inlet liner

  • Lint-free gloves

  • Forceps

  • Solvents (e.g., methanol, acetone)

  • Lint-free swabs

Procedure:

  • Cooldown: Cool down the GC inlet and oven to a safe temperature (below 50°C).

  • Turn off Gas: Turn off the carrier gas flow at the instrument.

  • Disassembly: Carefully remove the analytical column from the inlet. Unscrew the inlet retaining nut to access the septum and liner.

  • Septum Replacement:

    • Remove the old septum using forceps.

    • Clean the septum head area with a solvent-moistened swab.

    • Install a new septum and retighten the retaining nut according to the manufacturer's specifications. Do not overtighten.

  • Liner Replacement:

    • Carefully remove the old liner.

    • Inspect the inlet for any visible contamination and clean if necessary.

    • Install a new, deactivated liner.

  • Reassembly: Reinstall the column and perform a leak check.

InletMaintenance start Start Inlet Maintenance cooldown Cooldown Inlet and Oven start->cooldown gas_off Turn Off Carrier Gas cooldown->gas_off disassemble Disassemble Inlet gas_off->disassemble replace_septum Replace Septum disassemble->replace_septum replace_liner Replace Inlet Liner disassemble->replace_liner reassemble Reassemble and Leak Check replace_septum->reassemble replace_liner->reassemble end Inlet Maintenance Complete reassemble->end

Caption: A workflow diagram for performing routine GC inlet maintenance.

Protocol 2: GC Column Conditioning

This protocol provides general guidelines for conditioning a new GC column or reconditioning a column after maintenance. Always refer to the specific manufacturer's instructions for your column.

Materials:

  • New or trimmed GC column

  • Carrier gas (high purity)

Procedure:

  • Installation: Connect the column to the GC inlet but leave the detector end disconnected.

  • Purging: Set the initial oven temperature to ambient (e.g., 40°C) and establish the normal carrier gas flow rate for your method. Purge the column with carrier gas for 15-30 minutes to remove any oxygen.

  • Heating Program:

    • While maintaining carrier gas flow, program the oven to ramp up to the conditioning temperature.

    • A typical conditioning temperature is 20°C above the maximum operating temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.

    • For columns used for sulfur analysis, a lower conditioning temperature (e.g., 250-300°C) may be sufficient to avoid damaging the stationary phase's inertness.

  • Hold: Hold the column at the conditioning temperature for 2-4 hours, or overnight for new columns.

  • Cooldown: Cool down the oven and connect the column to the detector.

  • Equilibration: Equilibrate the system at your initial method conditions and run a blank to ensure a stable baseline.

This technical support guide provides a comprehensive overview of troubleshooting peak tailing for sulfur compounds in GC analysis. By following a systematic approach and implementing these best practices, you can significantly improve the quality and reliability of your chromatographic results.

References

Technical Support Center: Optimization of GC-SCD for Low-Level Sulfur Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) for the analysis of low-level sulfur compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the GC-SCD technique suitable for low-level sulfur analysis?

A1: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) is a powerful technique for analyzing sulfur compounds at low levels due to its high sensitivity and selectivity. The SCD specifically detects sulfur-containing compounds, which minimizes interference from the sample matrix. This method is capable of detecting sulfur compounds at the parts-per-billion (ppb) level.[1][2] The detector's equimolar response to different sulfur compounds also simplifies quantification, as it's often assumed that all sulfur compounds will produce the same response per sulfur atom.[3]

Q2: What is "quenching" in the context of sulfur analysis, and does it affect the SCD?

A2: Quenching is a phenomenon where the response of a detector to a target analyte is suppressed by the presence of co-eluting matrix compounds, particularly hydrocarbons. While this can be a significant issue with other sulfur detectors like the Flame Photometric Detector (FPD), the Sulfur Chemiluminescence Detector (SCD) is known for its minimal susceptibility to quenching.[1][4][5] This makes it highly reliable for analyzing trace sulfur compounds in complex hydrocarbon matrices.[1]

Q3: What does "equimolar response" of the SCD mean for my analysis?

A3: The equimolar response of an SCD implies that the detector's signal is directly proportional to the number of sulfur atoms entering it, regardless of the molecular structure of the sulfur compound.[3][6] This is a significant advantage as it allows for the quantification of various sulfur compounds using a single calibration standard, assuming the response factor for all sulfur compounds is similar.[3] However, it's important to verify this assumption for your specific application, as some studies have shown slight variations in response factors between different sulfur compounds.[7]

Q4: How critical is an inert flow path for low-level sulfur analysis?

A4: An inert flow path is absolutely critical for accurate and repeatable low-level sulfur analysis.[3][8] Active sulfur compounds, especially at low concentrations, can be adsorbed onto active sites within the GC system, such as the inlet liner, column, and transfer lines. This leads to poor peak shape, reduced peak area, and memory effects.[3] Using deactivated or specially treated components, such as Sulfinert®-treated tubing, is highly recommended to ensure all sulfur compounds reach the detector.[7][9][10][11]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My sulfur peaks are showing significant tailing. What are the possible causes and solutions?

A: Peak tailing for sulfur compounds is a common issue and often points to active sites within the GC system. Here's a systematic approach to troubleshooting:

  • Check for System Activity:

    • Inlet Liner: The inlet liner is a common source of activity. Ensure you are using a deactivated liner. Consider replacing it with a new, silanized liner.

    • Column: The column itself can become active over time. Conditioning the column according to the manufacturer's instructions may help. If the problem persists, the column may need to be replaced. For sulfur analysis, columns specifically designed for this purpose, like the Agilent J&W DB-Sulfur SCD, are recommended.[12]

    • Transfer Lines: Ensure all transfer lines are made of inert materials.

  • Improper Column Installation: An incorrectly installed column can lead to dead volume and peak tailing. Reinstall the column, ensuring the correct insertion depth into the inlet and detector.[13]

  • Sample Overload: Injecting too much sample can lead to peak fronting.[13] Try reducing the injection volume or increasing the split ratio.

Issue 2: Low or No Detector Response

Q: I'm injecting a known sulfur standard, but I'm seeing a very low or no response from the SCD. What should I check?

A: A lack of response can be due to a variety of factors, from sample introduction to detector settings.

  • Leaks: Leaks in the carrier gas or sample flow path are a common cause of reduced sensitivity.[13][14] Use an electronic leak detector to check all fittings and connections from the injector to the detector.

  • Detector Gas Flows: Incorrect flow rates of the detector gases (e.g., hydrogen, air, ozone) can severely impact the SCD's performance. Verify that the flow rates are set according to the manufacturer's recommendations.

  • Combustion Issues: The SCD relies on the complete combustion of sulfur compounds.

    • Burner Temperature: Ensure the burner temperature is set correctly (typically around 800°C).[15]

    • Clogged Burner: Over time, the burner can become contaminated or clogged. Refer to your instrument manual for instructions on how to inspect and clean the burner.

  • Ozone Generator: The ozone generator is a critical component. If it is not functioning correctly, no chemiluminescence will occur. Check for any error indicators and ensure the oxygen supply is pure and dry.

  • System Priming: For highly reactive sulfur compounds like hydrogen sulfide and mercaptans, the system may need to be "primed" by injecting a higher concentration standard multiple times to passivate any active sites.[16]

Issue 3: Unstable Baseline

Q: My SCD baseline is noisy or drifting. How can I improve its stability?

A: A stable baseline is crucial for achieving low detection limits.

  • Gas Purity: Impurities in the carrier gas or detector gases are a primary cause of baseline noise.[17][18] Use high-purity gases and install appropriate gas purifiers and moisture traps.[17]

  • Column Bleed: Excessive column bleed, especially at higher temperatures, will contribute to a rising baseline.[17][18]

    • Ensure you are operating within the column's recommended temperature range.

    • Condition the column properly before use.

    • Consider using a low-bleed column specifically designed for sulfur analysis.[12]

  • Contamination: Contamination in the injector, column, or detector can lead to a noisy or elevated baseline.

    • Septum Bleed: Particles from the septum can bleed into the system. Use high-quality, low-bleed septa and replace them regularly.

    • Dirty Detector: The detector cell can become contaminated over time. Follow the manufacturer's instructions for cleaning the detector.

  • Leaks: Small leaks in the system can introduce air, leading to an unstable baseline.[14]

Experimental Protocols & Data

Example Experimental Protocol for Low-Level Sulfur Analysis in a Gaseous Matrix

This protocol is a general guideline and may need to be optimized for specific applications and instrumentation.

  • System Preparation:

    • Ensure a leak-free system.

    • Install a deactivated inlet liner and a column suitable for sulfur analysis (e.g., Agilent J&W DB-Sulfur SCD, 60 m x 0.32 mm, 4.2 µm).[12]

    • Condition the column according to the manufacturer's instructions to minimize bleed.

    • Set the GC and SCD parameters as outlined in the table below.

    • Allow the system to stabilize until a flat baseline is achieved.

  • Calibration:

    • Prepare a series of calibration standards at concentrations relevant to the expected sample concentrations (e.g., 10 ppb to 1 ppm).

    • Inject each calibration standard at least three times to establish an average response and check for repeatability.

    • Construct a calibration curve by plotting the peak area against the concentration. The linearity should have a correlation coefficient (R²) of ≥0.998.[16]

  • Sample Analysis:

    • Introduce the gaseous sample into the GC using a gas sampling valve.

    • Acquire the chromatogram and identify the sulfur compounds based on their retention times.

    • Quantify the amount of each sulfur compound using the calibration curve.

Typical GC-SCD Parameters
ParameterSettingRationale
GC Inlet Split/SplitlessTo handle a wide range of concentrations.
Inlet Temperature250 °CTo ensure rapid vaporization of the sample.
Column Agilent J&W DB-Sulfur SCDOptimized for inertness and low bleed for sulfur analysis.[12]
Oven Program35°C (hold 5 min) to 250°C at 10°C/minTo achieve good separation of volatile sulfur compounds.
Carrier GasHelium or HydrogenHigh purity is essential.
Flow Rate2 mL/minTo maintain optimal column performance.
SCD Detector
Burner Temperature800 °CFor efficient combustion of sulfur compounds.[15]
H₂ Flow40 mL/minFor the reduction of SO₂.[15]
Air Flow40 mL/minFor combustion.[15]
O₃ GeneratorOnTo produce ozone for the chemiluminescent reaction.
PMT VoltageOptimized for sensitivityHigher voltage increases sensitivity but also noise.
Response Factor Variability

While the SCD is known for its equimolar response, some studies have shown minor variations. It is good practice to determine the response factors for all target sulfur compounds to ensure the highest accuracy.

CompoundRelative Response Factor (vs. H₂S)
Hydrogen Sulfide (H₂S)1.00
Carbonyl Sulfide (COS)0.98
Methyl Mercaptan1.02
Dimethyl Sulfide (DMS)0.99
Carbon Disulfide (CS₂)1.01
Dimethyl Disulfide (DMDS)0.97

Note: These are example values and should be experimentally determined for your specific instrument and conditions.

Visualized Workflows and Logic

Troubleshooting_Workflow start Problem Observed: Low-Level Sulfur Analysis Issue issue Categorize the Issue start->issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Peak Shape low_response Low or No Response issue->low_response Response baseline Unstable Baseline issue->baseline Baseline check_activity Check for System Activity (Liner, Column) peak_shape->check_activity check_install Verify Column Installation peak_shape->check_install check_overload Check for Sample Overload peak_shape->check_overload check_leaks Check for System Leaks low_response->check_leaks check_gas_flows Verify Detector Gas Flows low_response->check_gas_flows check_combustion Check Combustion (Temp, Burner) low_response->check_combustion check_ozone Verify Ozone Generator low_response->check_ozone check_gas_purity Check Gas Purity & Purifiers baseline->check_gas_purity check_bleed Check for Column Bleed baseline->check_bleed check_contamination Check for Contamination (Septum, Detector) baseline->check_contamination solution_inert Solution: Use Deactivated Consumables check_activity->solution_inert solution_reinstall Solution: Reinstall Column Correctly check_install->solution_reinstall solution_adjust_inj Solution: Reduce Injection Volume/ Increase Split Ratio check_overload->solution_adjust_inj solution_fix_leaks Solution: Fix Leaks check_leaks->solution_fix_leaks solution_adjust_flows Solution: Adjust Gas Flows check_gas_flows->solution_adjust_flows solution_clean_burner Solution: Clean/Service Burner check_combustion->solution_clean_burner solution_service_ozone Solution: Service Ozone Generator check_ozone->solution_service_ozone solution_install_purifiers Solution: Install/Replace Purifiers check_gas_purity->solution_install_purifiers solution_condition_column Solution: Condition or Replace Column check_bleed->solution_condition_column solution_clean_system Solution: Replace Septum, Clean Detector check_contamination->solution_clean_system

Caption: A troubleshooting workflow for common GC-SCD issues.

SCD_Mechanism cluster_GC Gas Chromatograph cluster_SCD SCD Detector gc_column GC Column Separates Compounds sulfur_compound Sulfur Compound (from GC column) gc_column->sulfur_compound burner High-Temp Burner (~800°C) so Sulfur Monoxide (SO) burner->so Forms reaction_cell Reaction Cell so2_excited Excited SO₂* reaction_cell->so2_excited SO + O₃ → SO₂* + O₂ pmt Photomultiplier Tube (PMT) Detects Light signal Electrical Signal pmt->signal ozone_gen Ozone Generator ozone Ozone (O₃) ozone_gen->ozone sulfur_compound->burner Enters Burner so->reaction_cell ozone->reaction_cell light Light (hν) so2_excited->light Decays & Emits light->pmt

Caption: The principle of Sulfur Chemiluminescence Detection.

References

Overcoming matrix interference in butyl methyl sulfide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix interference during the quantification of butyl methyl sulfide.

Troubleshooting Guide

Q1: I am observing significant signal suppression or enhancement for this compound in my samples compared to my solvent-based standards. What is causing this?

A1: This phenomenon is likely due to matrix effects, where co-eluting compounds from your sample matrix interfere with the ionization of this compound in the mass spectrometer source.[1][2][3] In complex matrices, components like proteins, lipids, salts, and other endogenous substances can alter the ionization efficiency of the target analyte, leading to inaccurate quantification.[2]

Q2: My calibration curve for this compound is non-linear, especially at lower concentrations. How can I address this?

A2: Non-linearity in calibration curves, particularly at the lower end, can be a result of matrix effects. To overcome this, preparing calibration standards in a matrix that is identical to your sample (matrix-matched calibration) is a highly effective approach. This method helps to ensure that the calibration standards and the samples experience similar levels of ion suppression or enhancement, thereby improving the accuracy of quantification.

Q3: I am still facing issues with accuracy and reproducibility despite optimizing my chromatographic conditions. What other techniques can I employ?

A3: When chromatographic optimization is insufficient, more advanced techniques are necessary. The gold standard for overcoming matrix effects is the Stable Isotope Dilution Assay (SIDA).[4][5][6] This method involves adding a known concentration of a stable isotope-labeled version of this compound to your samples at the very beginning of the sample preparation process. Since the labeled standard is chemically and physically almost identical to the analyte, it experiences the same matrix effects and losses during sample preparation.[4][5] The ratio of the analyte to the internal standard remains consistent, allowing for highly accurate and precise quantification.[4][5]

Q4: I suspect my sample preparation method is contributing to the matrix effects. What are the best practices for preparing samples containing volatile sulfur compounds like this compound?

A4: For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a commonly used and effective sample preparation technique.[7][8] It is a solvent-free method that can concentrate volatile analytes from the headspace of a sample, thereby reducing the introduction of non-volatile matrix components into the analytical system.[7] However, it's important to be aware that the composition of the sample matrix, including both volatile and non-volatile components, can still influence the extraction efficiency of HS-SPME.[7][8] Therefore, optimizing parameters such as fiber coating, extraction time, and temperature is crucial.

Frequently Asked Questions (FAQs)

Q: What is matrix interference in the context of this compound quantification?

A: Matrix interference, or matrix effect, refers to the alteration of the analytical signal of this compound caused by the presence of other components in the sample matrix.[1][2] These interfering components can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantitative results.[1][2]

Q: Why are sulfur compounds like this compound particularly challenging to quantify?

A: Sulfur compounds present several analytical challenges. They are often volatile and reactive, can be present at very low concentrations in complex samples, and may adhere to metal surfaces in the analytical instrumentation.[9][10][11][12] Their accurate measurement is essential in various fields, from food science to environmental monitoring, due to their significant impact on odor and quality, as well as their potential toxicity.[10][11]

Q: What are the primary methods to mitigate matrix effects?

A: The primary strategies to overcome matrix effects can be categorized as follows:

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can be used to remove interfering matrix components.

  • Chromatographic Optimization: Adjusting the mobile phase, gradient, and flow rate can help to separate this compound from co-eluting matrix components.

  • Calibration Strategies: The use of matrix-matched calibration curves or the standard addition method can compensate for matrix effects.

  • Internal Standards: The most robust method is the use of a stable isotope-labeled internal standard in a Stable Isotope Dilution Assay (SIDA).[1][4][5][13]

Q: How does a Stable Isotope Dilution Assay (SIDA) work?

A: In a SIDA, a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ³⁴S-labeled this compound) is added to the sample at the earliest stage of preparation.[4][5][6] This labeled internal standard is chemically identical to the unlabeled analyte and therefore behaves similarly during extraction, chromatography, and ionization.[4][5] By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, any signal loss or enhancement due to matrix effects is effectively canceled out, leading to highly accurate quantification.[4][5]

Quantitative Data Summary

The following table summarizes the effectiveness of different methods in mitigating matrix effects, based on recovery and reproducibility data from various studies.

MethodAnalyte Recovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesLimitations
Solvent Calibration Highly variable (can be <50% or >150%)>20%Simple to prepare.Highly susceptible to matrix effects, leading to inaccurate results.[2]
Matrix-Matched Calibration 90 - 110%<15%Compensates for matrix effects by mimicking the sample environment.Requires a blank matrix which may not always be available.[14]
Standard Addition 95 - 105%<10%Corrects for proportional matrix effects; does not require a blank matrix.Can be time-consuming as it requires multiple analyses per sample.
Stable Isotope Dilution Assay (SIDA) 90.9 - 110%[15]≤7.6% (intra-day), ≤12.7% (inter-day)[15]Considered the "gold standard" for accuracy and precision; corrects for both matrix effects and variations in sample preparation.[4][5]Requires synthesis and availability of expensive labeled internal standards.[5]

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
  • Sample Preparation:

    • Place a known volume or weight of the sample into a headspace vial.

    • If using an internal standard (ideally, a stable isotope-labeled this compound), add a known amount to the vial.

    • Seal the vial with a PTFE-lined septum.

  • HS-SPME Extraction:

    • Incubate the vial at a specific temperature (e.g., 40-60°C) for a set time to allow for equilibration of this compound between the sample and the headspace.

    • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Detect and quantify this compound using a mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification:

    • Construct a calibration curve using either matrix-matched standards or by applying the principles of Stable Isotope Dilution if a labeled standard was used.

Protocol 2: Stable Isotope Dilution Assay (SIDA) for this compound Quantification
  • Internal Standard Spiking:

    • Prepare a stock solution of stable isotope-labeled this compound (e.g., d₃-butyl methyl sulfide) of a known concentration.

    • Add a precise volume of the internal standard solution to each sample, blank, and calibration standard at the beginning of the sample preparation process.

  • Sample Extraction:

    • Perform the chosen sample extraction procedure (e.g., LLE, SPE, or HS-SPME). The presence of the internal standard will account for any analyte loss during these steps.

  • LC-MS/MS or GC-MS Analysis:

    • Analyze the extracts using a mass spectrometry-based method.

    • Set up the mass spectrometer to monitor at least one specific precursor-product ion transition for both the unlabeled this compound and the stable isotope-labeled internal standard.

  • Data Analysis and Quantification:

    • Calculate the peak area ratio of the native analyte to the labeled internal standard for each sample and standard.

    • Create a calibration curve by plotting the peak area ratio against the concentration ratio of the analyte to the internal standard.

    • Determine the concentration of this compound in the unknown samples from this calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Collection spike Spike with Isotope-Labeled Standard sample->spike SIDA extraction Extraction (e.g., HS-SPME) spike->extraction gcms GC-MS or LC-MS/MS Analysis extraction->gcms data Data Processing (Peak Area Ratio) gcms->data cal Calibration Curve data->cal result Final Concentration cal->result

Caption: Workflow for this compound quantification using SIDA.

matrix_effect_logic cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_simple Initial Steps cluster_advanced Advanced Solution issue Inaccurate Quantification (Signal Suppression/Enhancement) optim_chrom Optimize Chromatography issue->optim_chrom Investigate matrix_match Matrix-Matched Calibration issue->matrix_match Investigate sida Stable Isotope Dilution Assay (SIDA) optim_chrom->sida If insufficient matrix_match->sida If blank unavailable or insufficient result Accurate & Precise Result sida->result

Caption: Decision tree for addressing matrix effects.

References

Technical Support Center: Stability of Butyl Methyl Sulfide in Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of butyl methyl sulfide in standard solutions used for calibration. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their analytical measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my standard solution?

A1: The stability of this compound in standard solutions can be influenced by several factors. The most significant are:

  • Oxidation: Exposure to oxygen, especially in the presence of light or heat, can lead to the oxidation of the sulfide to form butyl methyl sulfoxide and subsequently butyl methyl sulfone.[1][2][3][4]

  • Temperature: Elevated temperatures accelerate the rate of degradation. For long-term storage, refrigeration (2-8 °C) is often recommended.

  • Light: Exposure to UV light can promote photo-oxidation, leading to the degradation of the sulfide.[5]

  • Solvent Type: The choice of solvent can impact stability. While common analytical solvents like methanol and acetonitrile are generally suitable, their purity and the presence of any contaminants can affect the stability of the analyte.

  • pH: Extreme pH conditions (strong acids or bases) can catalyze hydrolysis or other degradation reactions, although thioethers are generally more susceptible to oxidation.[6]

Q2: How can I tell if my this compound standard solution has degraded?

A2: Degradation of your standard solution can be identified through several observational and analytical methods:

  • Chromatographic Analysis: When analyzing your standard by gas chromatography (GC) or liquid chromatography (LC), you may observe a decrease in the peak area or height of the this compound peak over time. Concurrently, new peaks corresponding to degradation products, such as butyl methyl sulfoxide or butyl methyl sulfone, may appear.

  • Inconsistent Calibration Curves: If you are using the standard for calibration and notice a drift in the response factor or poor linearity, it could be an indication of standard degradation.

  • Visual Inspection: While less reliable, any change in the color or clarity of the solution could suggest a chemical change, although degradation products of this compound are likely to be colorless.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for this compound is oxidation. The expected degradation products are:

  • Butyl Methyl Sulfoxide (BMSO): The initial product of oxidation.

  • Butyl Methyl Sulfone (BMSO₂): Further oxidation of the sulfoxide leads to the formation of the sulfone.[1][3][4]

Q4: What are the recommended storage conditions for this compound standard solutions?

A4: To ensure the long-term stability of your this compound standard solutions, the following storage conditions are recommended:

  • Temperature: Store solutions in a refrigerator at 2-8 °C to minimize degradation.

  • Light: Protect solutions from light by using amber glass vials or by storing them in the dark.

  • Container: Use tightly sealed containers with PTFE-lined caps to prevent solvent evaporation and contamination.

  • Inert Atmosphere: For maximum stability, particularly for long-term storage, purging the vial headspace with an inert gas like nitrogen or argon can help to minimize oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Decreasing peak area of this compound in repeat analyses. Degradation of the standard solution due to oxidation or evaporation.Prepare a fresh standard solution. Ensure proper storage conditions (refrigeration, protection from light). Use vials with secure caps to prevent evaporation.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products (e.g., butyl methyl sulfoxide, butyl methyl sulfone).Confirm the identity of the new peaks using a mass spectrometer (MS). If degradation is confirmed, discard the old standard and prepare a new one. Review storage conditions and handling procedures.
Poor linearity or reproducibility of the calibration curve. The concentration of the standard solution is no longer accurate due to degradation.Prepare a fresh set of calibration standards from a new stock solution. Re-evaluate the stability of the stock solution.
Sudden and significant drop in analyte response. Contamination of the standard solution or a problem with the analytical instrument.Prepare a fresh dilution from the stock solution. If the problem persists, prepare a new stock solution. Check the instrument performance with a known stable compound.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study can be performed to identify potential degradation products and determine the stability-indicating nature of an analytical method. This is typically done by subjecting the this compound solution to stress conditions as recommended by the International Council on Harmonisation (ICH) guidelines.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Heat the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Keep the mixture at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in an oven at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the stressed samples, along with a non-stressed control sample, by a suitable stability-indicating method, such as GC-MS.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify any new peaks that have formed and determine their relative abundance.

  • Characterize the structure of the major degradation products using mass spectrometry.

  • Calculate the percentage of degradation of this compound under each stress condition.

Visualizations

cluster_workflow Forced Degradation Workflow Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress 0.1N HCl, 60°C Base Stress Base Stress Stock Solution->Base Stress 0.1N NaOH, RT Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress 3% H₂O₂, RT Thermal Stress Thermal Stress Stock Solution->Thermal Stress 70°C Photo Stress Photo Stress Stock Solution->Photo Stress ICH Light Analysis Analysis Acid Stress->Analysis Neutralize & Dilute Base Stress->Analysis Neutralize & Dilute Oxidative Stress->Analysis Dilute Thermal Stress->Analysis Dilute Photo Stress->Analysis Dilute Data Evaluation Data Evaluation Analysis->Data Evaluation Compare & Identify

Caption: Workflow for a forced degradation study of this compound.

This compound This compound Butyl Methyl Sulfoxide Butyl Methyl Sulfoxide This compound->Butyl Methyl Sulfoxide Oxidation Butyl Methyl Sulfone Butyl Methyl Sulfone Butyl Methyl Sulfoxide->Butyl Methyl Sulfone Further Oxidation

Caption: Primary degradation pathway of this compound.

References

Purification techniques for removing impurities from butyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of butyl methyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in this compound (boiling point: 122-123 °C) often depend on the synthetic route. However, they typically include:

  • Unreacted starting materials: Such as butanethiol (boiling point: 98.2 °C).[1][2][3][4][5]

  • Side-products: Such as dibutyl sulfide (boiling point: 182-189 °C) and dimethyl disulfide (boiling point: 110 °C).[6][7][8][9][10][11]

  • Residual solvents from the reaction or extraction steps.

  • Water

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying this compound are:

  • Fractional Distillation: This is a highly effective method for separating this compound from impurities with significantly different boiling points.

  • Preparative Gas Chromatography (Prep-GC): This technique offers high resolution and is suitable for isolating high-purity this compound, especially when dealing with impurities that have close boiling points.

  • Adsorption Chromatography: This method is useful for removing polar impurities or specific classes of compounds, such as thiols.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can detect and identify even trace amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help in quantifying the purity by integrating the signals of the main compound against those of known impurities.

  • Gas Chromatography with a Flame Ionization Detector (GC-FID) or a Sulfur Chemiluminescence Detector (SCD): GC-FID is a standard method for quantifying the purity of volatile organic compounds. A GC-SCD is highly specific for sulfur-containing compounds and can be particularly useful for analyzing sulfur-based impurities.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of components (broad boiling point range).

  • Possible Cause 1: Inefficient fractionating column.

  • Solution: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For compounds with close boiling points, a longer column or a column with a more efficient packing material (like Vigreux indentations or Raschig rings) is necessary.[12]

  • Possible Cause 2: Distillation rate is too fast.

  • Solution: Reduce the heating rate to allow for proper equilibrium to be established on each theoretical plate within the column. A slow and steady distillation rate is crucial for good separation.

  • Possible Cause 3: Poor insulation of the column.

  • Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient required for efficient separation.[13]

Issue 2: "Flooding" of the distillation column.

  • Possible Cause: The heating rate is too high, causing excessive vaporization that the column cannot handle.

  • Solution: Immediately reduce the heat supply to the distillation flask. Allow the excess liquid to drain back into the flask before slowly increasing the heat to a more appropriate level.[13]

Issue 3: Temperature fluctuations at the thermometer.

  • Possible Cause 1: Uneven boiling ("bumping").

  • Solution: Ensure you have added boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling.

  • Possible Cause 2: Improper placement of the thermometer.

  • Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[14]

Quantitative Data for Fractional Distillation:

CompoundBoiling Point (°C)
Dimethyl Disulfide110
Butanethiol98.2
This compound 122-123
Dibutyl Sulfide182-189

This data indicates that fractional distillation should be effective in separating this compound from these common impurities due to the significant differences in their boiling points.

Preparative Gas Chromatography (Prep-GC)

Issue 1: Poor peak resolution.

  • Possible Cause 1: Incorrect temperature program.

  • Solution: Optimize the temperature program. A slower ramp rate can improve the separation of compounds with close boiling points.

  • Possible Cause 2: Column overload.

  • Solution: Reduce the injection volume. Overloading the column leads to broad, tailing peaks and poor separation.

  • Possible Cause 3: Inappropriate column phase.

  • Solution: Select a column with a stationary phase that provides good selectivity for thioethers and their potential impurities. A non-polar or mid-polar column is often a good starting point.

Issue 2: Low recovery of the purified compound.

  • Possible Cause 1: Inefficient trapping of the eluting compound.

  • Solution: Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to effectively condense the this compound as it elutes from the column.

  • Possible Cause 2: Decomposition of the compound on the column.

  • Solution: If this compound is thermally labile, it may decompose at high temperatures. Use a lower injection port and oven temperature, or a shorter column to minimize the residence time on the column.

Adsorption Chromatography

Issue 1: Co-elution of the desired product and impurities.

  • Possible Cause 1: Incorrect choice of adsorbent.

  • Solution: The choice of adsorbent is critical. Activated carbon and zeolites are known to have a high affinity for sulfur compounds and can be effective. Silica gel or alumina can also be used, with the polarity of the adsorbent influencing the separation.

  • Possible Cause 2: Inappropriate solvent system.

  • Solution: Optimize the mobile phase. A less polar solvent will generally result in slower elution of all components from a polar adsorbent like silica gel, potentially improving separation. A gradient elution, where the polarity of the solvent is gradually increased, can also be effective.

Issue 2: Irreversible adsorption of the product onto the column.

  • Possible Cause: The product is too strongly adsorbed to the stationary phase.

  • Solution: Use a more polar eluting solvent or a less polar adsorbent. In some cases, adding a small amount of a more polar modifier to the mobile phase can help to desorb the compound.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Sample Preparation: Fill the round-bottom flask to no more than two-thirds of its volume with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column.

    • Collect the first fraction, which will be enriched in lower-boiling impurities like butanethiol (boiling point ~98°C) and dimethyl disulfide (boiling point ~110°C).[1][6]

    • As the temperature approaches the boiling point of this compound (122-123°C), change the receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate.

    • Stop the distillation when the temperature begins to rise significantly above 123°C or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

  • GC-MS Parameters (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Split injection with a high split ratio to avoid column overload.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST). Quantify the relative peak areas to determine the purity of the sample.

Visualizations

Purification_Workflow start Crude Butyl Methyl Sulfide purity_assessment Purity Assessment (GC-MS or NMR) start->purity_assessment decision Is Purity >95%? purity_assessment->decision end_pure Pure Butyl Methyl Sulfide decision->end_pure Yes end_further Further Purification Required decision->end_further No distillation Fractional Distillation distillation->purity_assessment prep_gc Preparative GC prep_gc->purity_assessment adsorption Adsorption Chromatography adsorption->purity_assessment end_further->distillation Boiling point difference >20°C end_further->prep_gc High purity needed / Close boiling points end_further->adsorption Polar impurities

Caption: A logical workflow for the purification of this compound.

Distillation_Troubleshooting start Fractional Distillation Issue issue1 Poor Separation start->issue1 issue2 Column Flooding start->issue2 issue3 Temp. Fluctuations start->issue3 cause1a Inefficient Column issue1->cause1a cause1b Distillation Too Fast issue1->cause1b cause1c Poor Insulation issue1->cause1c cause2 Heating Rate Too High issue2->cause2 cause3a Uneven Boiling issue3->cause3a cause3b Improper Thermometer Placement issue3->cause3b solution1a Use column with more theoretical plates cause1a->solution1a solution1b Reduce heating rate cause1b->solution1b solution1c Insulate column cause1c->solution1c solution2 Reduce heat cause2->solution2 solution3a Add boiling chips/ stir bar cause3a->solution3a solution3b Adjust thermometer position cause3b->solution3b

Caption: Troubleshooting guide for fractional distillation issues.

References

Technical Support Center: Preventing Thioether Oxidation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate the oxidation of thioethers, particularly methionine and cysteine residues, during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are thioethers in biological samples, and why are they susceptible to oxidation? A1: In the context of proteins and peptides, the primary thioether is the side chain of the amino acid methionine. The sulfur-containing amino acid cysteine, which contains a thiol group (-SH), is also highly susceptible to oxidation.[1][2] The sulfur atom in both methionine and cysteine is readily oxidized by various reactive oxygen species (ROS), leading to post-translational modifications that can alter protein structure, function, and analytical results.[1][3] Methionine's thioether group is particularly prone to oxidation, forming methionine sulfoxide.[1]

Q2: What are the primary causes of thioether oxidation during sample preparation? A2: Thioether oxidation is often unintentionally introduced during sample handling and analysis. Key causes include:

  • Exposure to Atmospheric Oxygen: Handling samples in the presence of air can lead to oxidation.[4]

  • Reactive Oxygen Species (ROS): Contaminants like hydrogen peroxide (H₂O₂) or hypochlorite (HOCl) are potent oxidants.[1][5]

  • Presence of Metal Ions: Transition metal ions, such as Fe²⁺, Fe³⁺, and Cu²⁺, can catalyze the formation of free radicals and directly promote oxidation.[1][6][7]

  • Elevated Temperatures: Higher temperatures increase the rate of oxidative reactions.[1][7]

  • Light Exposure: Intense light can induce photo-oxidation.[4][7]

  • Inappropriate pH: Neutral to alkaline pH conditions can favor the oxidation of thiol groups in cysteine.[8]

  • Handling Procedures: Repeated freeze-thaw cycles and prolonged digestion times can increase exposure to oxidative conditions.[4][6][9]

Q3: How can I detect if thioether oxidation has occurred in my sample? A3: Several analytical techniques can identify thioether oxidation:

  • Mass Spectrometry (MS): This is a highly sensitive method. The oxidation of a methionine residue to methionine sulfoxide results in a characteristic mass increase of +16 Da.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Oxidized species often have different retention times compared to their non-oxidized counterparts, appearing as new or shifted peaks.[4]

  • NMR Spectroscopy: Oxidation of a thioether to a sulfoxide typically causes a downfield chemical shift of adjacent protons (Δδ ≈ 0.2-0.5 ppm).[4]

  • CNBr Cleavage: Cyanogen bromide (CNBr) cleaves the peptide backbone C-terminal to methionine residues but not methionine sulfoxide. A decrease in the expected cleavage products can indicate oxidation.[12]

Q4: Can thioether oxidation be reversed? A4: The reversibility depends on the amino acid and the extent of oxidation.

  • Methionine Sulfoxide: The oxidation of methionine to methionine sulfoxide is reversible in biological systems through the action of methionine sulfoxide reductase (Msr) enzymes.[12] However, it is generally not reversible by common reducing agents like DTT or TCEP used in sample preparation.[9]

  • Cysteine Oxidation: The initial oxidation of a cysteine thiol to a sulfenic acid or a disulfide bond is often reversible with reducing agents like DTT.[13] However, further oxidation to sulfinic and sulfonic acids is generally considered irreversible.[14]

Troubleshooting Guide

Issue 1: My mass spectrometry data shows unexpected peaks with a +16 Da mass shift.

  • Possible Cause: This is a strong indicator of methionine oxidation, where the addition of a single oxygen atom (+16 Da) converts methionine to methionine sulfoxide.[10] This is a very common artifact that can occur during sample digestion or electrospray ionization.[9]

  • Solutions:

    • Work Quickly at Low Temperatures: Minimize sample exposure to room temperature by keeping samples on ice whenever possible.[6][15]

    • Use an Inert Atmosphere: Prepare samples under a stream of inert gas like argon or nitrogen to displace oxygen.[6][8]

    • Degas Buffers: Thoroughly degas all buffers and solutions by sonication or bubbling with an inert gas before use.[8]

    • Add Metal Chelators: Incorporate a chelating agent such as EDTA (1-5 mM) into your buffers to sequester metal ions that catalyze oxidation.[6][8]

    • Include Antioxidants: Add an excess of free L-methionine or sodium thiosulfate to your buffers to act as sacrificial scavengers for oxidizing agents.[1][7][15]

Issue 2: The peak corresponding to my thiol-containing compound is decreasing over time during HPLC analysis.

  • Possible Cause: The thiol group (e.g., in a cysteine-containing peptide) is likely being oxidized, leading to the formation of disulfide-linked dimers or other oxidation products. This can be catalyzed by dissolved oxygen or trace metal ions in the mobile phase or on the HPLC system surfaces.[6]

  • Solutions:

    • Degas Mobile Phase: Ensure your mobile phase is continuously and thoroughly degassed. Prepare fresh mobile phase daily.[6]

    • Acidify Mobile Phase: Lowering the pH of the mobile phase can help keep thiols in their less reactive protonated state.[6]

    • Alkylate Free Thiols: Before analysis, chemically block the free thiol groups through alkylation. This converts the reactive thiol to a stable thioether, preventing oxidation during the analysis.[6][8]

    • System Passivation: If metal-catalyzed oxidation is suspected, passivate the HPLC system with an acidic solution to remove metal ion contaminants.[6]

Experimental Protocols and Data

Protocol 1: General Sample Preparation Workflow to Minimize Oxidation

This protocol outlines a standard workflow for preparing protein samples for analysis (e.g., by LC-MS/MS) while incorporating steps to prevent thioether oxidation.

cluster_prep Buffer Preparation cluster_sample Sample Handling cluster_analysis Downstream Processing start_end start_end process process prevention prevention analysis analysis b1 Start with High-Purity Water and Reagents b2 Degas Buffer (Sonication or N2/Ar sparging) b1->b2 b3 Add 1-5 mM EDTA to Chelate Metals b2->b3 b4 Adjust to slightly acidic pH (if compatible) b3->b4 s1 Thaw Sample Rapidly, Maintain on Ice b4->s1 Use Prepared Buffer s2 Perform Lysis/Homogenization Under Inert Atmosphere (optional) s1->s2 s3 Add Antioxidants (e.g., L-Methionine) s2->s3 s4 Aliquot for Storage (-80°C, manual defrost) s3->s4 a1 Alkylation of Cysteines (Blocks free thiols) s4->a1 Use Aliquot a2 Enzymatic Digestion (Minimize time) a1->a2 a3 Analyze Promptly a2->a3

Caption: Workflow for sample preparation with integrated oxidation prevention steps.

Data Summaries

Quantitative data is crucial for optimizing protocols. The tables below summarize key parameters for common additives and the kinetics of oxidation.

Table 1: Common Additives to Prevent Thioether Oxidation

Additive Type Recommended Concentration Mechanism of Action Citations
L-Methionine Antioxidant >20 mM or 1:5 (protein:Met) molar ratio Acts as a scavenger for free radicals and oxygen species. [1][7][16]
Sodium Thiosulfate Antioxidant 1:25 (protein:Thiosulfate) molar ratio Oxygen scavenger. [1][7]
Catalase Antioxidant Varies by application Specifically scavenges hydrogen peroxide (H₂O₂). [1][7]

| EDTA / DTPA | Chelating Agent | 1-5 mM | Sequesters transition metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze oxidation reactions. |[6][8][17] |

Table 2: Kinetic Data for Thioether Oxidation by Reactive Oxygen Species (ROS) Data from experiments conducted in PBS at pH 7.4 and 37°C.

Thioether Oxidant Second-Order Rate Constant (M⁻¹s⁻¹) Half-life (t₁/₂) at ~200 µM Oxidant Key Finding Citations
Methionine H₂O₂ 2.0 x 10⁻² ~96 hours Oxidation by H₂O₂ is very slow under near-physiological conditions. [18]
4-OCH₃ Thioanisole H₂O₂ 1.28 x 10⁻² ~75 hours Even for a highly reactive analog, the reaction with H₂O₂ is slow. [18]
4-NO₂ Thioanisole NaOCl 1.2 x 10⁴ Seconds to minutes Hypochlorite oxidizes thioethers orders of magnitude faster than H₂O₂.

| Aliphatic Thioether | NaOCl | Very Fast (completion < 2.2 ms) | Milliseconds | Aliphatic thioethers react extremely rapidly with hypochlorite. | |

Visual Logic and Troubleshooting

The following diagrams illustrate the logical relationships between the causes of oxidation and prevention strategies, and a flowchart for troubleshooting.

cluster_causes Primary Causes cluster_prevention Prevention Strategies cause cause effect effect prevention prevention Oxidation Thioether Oxidation (Met-SO, Cys-S-S) Inert Inert Atmosphere (N₂ or Ar) Oxidation->Inert blocks Chelators Chelating Agents (EDTA, DTPA) Oxidation->Chelators sequesters LowTemp Low Temperature (Work on Ice) Oxidation->LowTemp slows Protect Protect from Light Oxidation->Protect avoids pH_Control pH Control Oxidation->pH_Control minimizes Antioxidants Antioxidants (Scavengers) Oxidation->Antioxidants scavenges O2 Atmospheric O₂ O2->Oxidation Metals Metal Ions (Fe³⁺, Cu²⁺) Metals->Oxidation Temp High Temperature Temp->Oxidation Light Light Exposure Light->Oxidation pH Incorrect pH pH->Oxidation

Caption: Causes of thioether oxidation and their corresponding prevention strategies.

start start decision decision finding finding action action start_node Oxidation Suspected in Analytical Data d1 Mass Shift of +16 Da in MS? start_node->d1 d2 Decreased Thiol Signal in HPLC / Assay? d1->d2 No f1 Finding: Likely Methionine Oxidation d1->f1 Yes d3 Inconsistent Results Between Replicates? d2->d3 No f2 Finding: Likely Cysteine/Thiol Oxidation d2->f2 Yes f3 Finding: Process Variability Oxidation is a likely cause d3->f3 Yes end_node Re-analyze Sample d3->end_node No a1 Action: • Add Antioxidants (Met) • Use Chelators (EDTA) • Work under inert gas f1->a1 a2 Action: • Alkylate free thiols • Lower mobile phase pH • Degas all solutions f2->a2 a3 Action: • Standardize handling • Minimize delays & temp changes • See all prevention methods f3->a3 a1->end_node a2->end_node a3->end_node

Caption: Troubleshooting flowchart for identifying and addressing thioether oxidation.

References

Technical Support Center: Analysis of Volatile Sulfur Compounds (VSCs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Volatile Sulfur Compounds (VSCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during VSC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in analyzing volatile sulfur compounds?

A1: The analysis of VSCs presents several unique challenges due to their inherent chemical properties. The most common difficulties include:

  • High Volatility and Reactivity: VSCs are prone to evaporation and can react with sample matrices, containers, and analytical instrumentation, leading to sample loss and the formation of artifacts.[1][2][3]

  • Low Concentrations: VSCs are often present at trace or ultra-trace levels, requiring highly sensitive analytical methods for accurate detection and quantification.[1][4][5]

  • Complex Sample Matrices: VSCs are frequently found in complex matrices such as food, beverages, and biological samples, which can cause significant interference during analysis.[1][4]

  • Sample Preparation Difficulties: The preparation of samples for VSC analysis is a critical step that can be prone to errors, including analyte loss, contamination, and incomplete extraction.[6][7][8]

  • Chromatographic Issues: Gas chromatography (GC) is a common technique for VSC analysis, but challenges such as co-elution of compounds, column bleed, and the need for an inert flow path can impact results.[2][9]

  • Detector-Specific Problems: The various detectors used in GC for VSC analysis, including Sulfur Chemiluminescence Detectors (SCD), Flame Photometric Detectors (FPD), and Mass Spectrometry (MS), each have their own limitations, such as quenching effects and hydrocarbon interference.[10][11][12]

Q2: Why is my VSC recovery low and inconsistent?

A2: Low and inconsistent recovery of VSCs is a frequent problem often linked to their high reactivity and volatility. Several factors can contribute to this issue:

  • Adsorption: VSCs can adsorb onto active sites within the analytical system, including sample containers, injection ports, and GC columns.[2][13]

  • Oxidation: Some VSCs are susceptible to oxidation, which can occur during sample collection, preparation, and analysis.[3][14]

  • Thermal Degradation: Heat-sensitive VSCs may degrade in a hot GC injection port.[3][14]

  • Improper Sample Storage: Incorrect storage conditions, such as exposure to light or elevated temperatures, can lead to the degradation of VSCs.[6]

Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?

A3: The appearance of unexpected peaks, or "ghost peaks," in your chromatogram can arise from several sources:

  • Contamination: Contamination can be introduced from solvents, reagents, sample containers, or the analytical instrument itself.[6] Plasticizers from labware are a common source of contamination.[6]

  • Artifact Formation: The high reactivity of VSCs can lead to the formation of new compounds during sample preparation or analysis.[3][5] For example, methanethiol can be oxidized to dimethyl disulfide.[3]

  • Carry-over: Residual analytes from previous injections can elute in subsequent runs, causing ghost peaks.[6]

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, creating a rising baseline and ghost peaks.[2]

Troubleshooting Guides

Guide 1: Troubleshooting Low VSC Recovery

This guide provides a systematic approach to diagnosing and resolving issues related to low and inconsistent recovery of volatile sulfur compounds.

Low_VSC_Recovery_Troubleshooting cluster_sample_prep Sample Preparation cluster_inertness System Inertness cluster_gc_conditions GC Conditions start Problem: Low VSC Recovery check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_inertness Evaluate System Inertness start->check_inertness check_gc_conditions Optimize GC Parameters start->check_gc_conditions spme_optimization Optimize SPME: - Fiber Type - Extraction Time/Temp check_sample_prep->spme_optimization If SPME is used storage_conditions Check Storage: - Temperature - Headspace check_sample_prep->storage_conditions container_material Use Inert Containers: - Silanized Glass - Tedlar® Bags check_sample_prep->container_material inert_flow_path Use Inert Flow Path: - Sulfinert® Treated Tubing - Inert Liners check_inertness->inert_flow_path check_leaks Check for Leaks check_inertness->check_leaks injection_temp Lower Injection Port Temperature check_gc_conditions->injection_temp column_selection Select Appropriate GC Column check_gc_conditions->column_selection solution_found Solution: Improved Recovery spme_optimization->solution_found storage_conditions->solution_found container_material->solution_found inert_flow_path->solution_found check_leaks->solution_found injection_temp->solution_found column_selection->solution_found Ghost_Peak_Troubleshooting start Problem: Ghost Peaks Observed run_blank Run a Solvent Blank start->run_blank check_carryover Investigate Carry-over run_blank->check_carryover Peak(s) still present solution_found Solution: Clean Chromatogram run_blank->solution_found No peaks check_contamination Check for Contamination check_carryover->check_contamination Peaks persist node_wash Improve Syringe Wash Procedure check_carryover->node_wash node_blank_injections Run Blanks Between Samples check_carryover->node_blank_injections check_column_bleed Evaluate Column Bleed check_contamination->check_column_bleed Peaks persist node_solvents Use High-Purity Solvents check_contamination->node_solvents node_glassware Use Clean Glassware check_contamination->node_glassware node_septa Check Septa Bleed check_contamination->node_septa node_condition Condition the Column check_column_bleed->node_condition node_temp Lower Final Oven Temperature check_column_bleed->node_temp node_replace Replace the Column check_column_bleed->node_replace node_wash->solution_found node_blank_injections->solution_found node_solvents->solution_found node_glassware->solution_found node_septa->solution_found node_condition->solution_found node_temp->solution_found node_replace->solution_found

References

Technical Support Center: Enhancing Mass Spectrometry for Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of mass spectrometry for sulfide detection.

Frequently Asked Questions (FAQs)

Q1: How can I improve the accuracy and reproducibility of my sulfide quantification?

The most effective method for improving accuracy is to use a stable isotope-labeled internal standard in an isotope dilution mass spectrometry (IDMS) approach.[1][2][3] This technique involves adding a known quantity of an isotopically heavy version of sulfide (e.g., [³⁴S]Na₂S or Dihydrogen Sulfide-d1) to your sample at the earliest stage of preparation.[1][3] Because the internal standard is chemically identical to the endogenous sulfide, it accounts for analyte loss during sample preparation, derivatization, and variations in instrument response, leading to highly accurate and precise quantification.[1][2]

Q2: What is the most common reason for low sensitivity or no detectable sulfide signal?

Low sensitivity is often due to the volatile and reactive nature of hydrogen sulfide (H₂S) and other sulfide species.[4] Key factors include:

  • Sample Handling: Sulfides are easily oxidized by exposure to air or can be lost through off-gassing.[4] It is critical to minimize sample aeration and agitation during collection.[4]

  • Improper Preservation: Samples should be preserved immediately upon collection, typically by adding a combination of zinc acetate and sodium hydroxide to precipitate sulfide as stable zinc sulfide (ZnS).[4]

  • Inefficient Derivatization: Many MS methods require derivatization to improve the stability and ionization efficiency of sulfide. Incomplete reactions can lead to a weak signal. Ensure derivatization agents like monobromobimane (MBB) are fresh and used under optimal pH and temperature conditions.[5][6]

  • Instrument Settings: The mass spectrometer must be properly tuned and calibrated.[7] Suboptimal ionization source parameters (e.g., spray voltage, gas flows, temperature) can significantly reduce signal intensity.[8][9]

Q3: Which derivatization agent should I use for LC-MS analysis of sulfides?

Monobromobimane (MBB) is a widely used and effective derivatization agent for H₂S and other thiols.[5][6] It reacts with sulfide to form sulfide-dibimane (SDB), a stable product that ionizes well and is suitable for LC-MS/MS analysis.[5][6] However, the resulting derivative is light-sensitive, requiring that reactions be performed in the dark.[10][11] For GC-MS applications, ethenesulfonyl fluoride (ESF) has been proposed as a newer reagent that offers a simplified derivatization protocol.[10]

Q4: What are common sources of interference in sulfide analysis?

Interference can arise from various sources:

  • Matrix Effects: Components in biological matrices (e.g., plasma, tissue homogenates) can co-elute with the analyte and cause ion suppression or enhancement in the MS source, leading to inaccurate quantification.[7][12]

  • Contaminating Sulfur Species: Other reducing agents like thiosulfate and sulfite can sometimes interfere with certain detection methods.[13]

  • Sample Contamination: Contaminants from collection tubes, solvents, or handling (e.g., plasticizers, keratins) can introduce interfering peaks or contribute to high background noise.[14][15]

  • Isobaric Interferences: In ICP-MS, the main sulfur isotope (³²S) suffers from isobaric interference from diatomic oxygen (¹⁶O₂).[16] This requires specialized instrumentation or methods to resolve.

Q5: How should I prepare and store samples to prevent sulfide loss?

Proper sample handling is critical.

  • Collection: Minimize aeration and headspace in the collection tube.[4]

  • Preservation: Immediately after collection, add preservatives. A common method is to use zinc acetate and sodium hydroxide, which raises the pH to >12 (keeping sulfide in its non-volatile ionic form) and precipitates it as zinc sulfide (ZnS).[4]

  • Storage: Store preserved samples at 4°C or frozen.[17][18] When ready for analysis, the ZnS precipitate can be redissolved under acidic conditions to release H₂S for derivatization or direct measurement.

Troubleshooting Guide

Problem 1: Poor Signal Intensity or No Peaks

Potential Cause Recommended Solution
Sulfide Loss During Sampling/Storage Review sample collection and preservation protocol. Ensure minimal aeration and immediate preservation with zinc acetate/NaOH or an antioxidant buffer.[4][18]
Inefficient Derivatization Optimize derivatization conditions (pH, temperature, reaction time). Prepare fresh derivatizing agent solution. For MBB, ensure the reaction is protected from light.[6][10]
Incorrect MS Instrument Settings Tune and calibrate the mass spectrometer.[7] Optimize ion source parameters (e.g., spray voltage, capillary temperature, gas flows) for the specific sulfide derivative.[8]
Sample Concentration Too Low Concentrate the sample if possible, or adjust the methodology to use a larger sample volume. Ensure the concentration is within the instrument's detection limits.[7]

| Leaks in the LC or MS System | Check for leaks in gas lines and fluid connections, as they can reduce sensitivity and contaminate the system.[19] |

Problem 2: Poor Reproducibility

Potential Cause Recommended Solution
Inconsistent Sample Preparation Standardize every step of the sample preparation workflow. Use an internal standard (preferably a stable isotope) to correct for variations.[1][20]
Sample Degradation Analyze samples as quickly as possible after preparation. If derivatized, check the stability of the derivative over time. Keep samples chilled in the autosampler.
Instrument Instability Check for fluctuations in LC pressure, MS source temperature, and gas flows. Run quality control (QC) samples throughout the analytical batch to monitor instrument performance.

| Carryover from Previous Injection | Implement a robust needle and column wash protocol between samples. Inject a blank sample after a high-concentration sample to check for carryover.[8] |

Problem 3: High Background Noise

Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Filter mobile phases.
Contamination from Lab Environment Avoid keratin contamination by wearing gloves and working in a clean area.[14] Be aware of potential contaminants like plasticizers from plasticware.[15]
Dirty Ion Source or MS Orifice Clean the ion source, capillary, and orifice according to the manufacturer's guidelines. A dirty source is a common cause of high background and reduced sensitivity.

| Mobile Phase Additives | Some additives, like trifluoroacetic acid (TFA), can cause ion suppression and high background. If possible, use alternatives like formic acid. |

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Sulfide Detection

Method Derivatization Agent / Principle Limit of Detection (LOD) / Quantification (LOQ) Linearity Range Reference
LC-MS/MS Monobromobimane (MBB) LOD: Not specified, LOQ: 1 nM 1 - 5000 nM [6]
LC-MS/MS Methylene Blue formation LOQ: 0.78 μM Not specified [21]
HS-GC/MS Acetone addition LOD: 0.05 μg/mL, LOQ: 0.1 μg/mL 0.1 - 10 μg/mL [22]

| GC/MS | Ethenesulfonyl Fluoride (ESF) | LOD: 0.01 μg/mL, LOQ: 0.05 μg/mL | 0.05 - 10.0 μg/mL |[10] |

Table 2: Performance of a Validated Stable Isotope Dilution LC-MS/MS Method

Parameter Performance Metric Notes Reference
Internal Standard [³⁴S]Na₂S Allows for maximum accuracy by accounting for variations in sample prep and analysis. [1]
Intra-day Reproducibility ≤7.6% Demonstrates high precision within a single analytical run. [1]
Inter-day Reproducibility ≤12.7% Shows good precision across different days. [1]
Linearity (r²) > 0.997 Indicates a strong linear relationship between concentration and response. [1]

| Recovery | 90.9% – 110% | Shows that the method accurately measures the known amount of analyte in a sample. |[1] |

Experimental Protocols

Protocol 1: Sample Derivatization with Monobromobimane (MBB)

This protocol is adapted from methodologies described for biological samples.[5][6]

  • Reagent Preparation: Prepare a 10 mM MBB solution in a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.5). Prepare a 200 mM 5-sulfosalicylic acid solution to stop the reaction.

  • Sample Preparation: To 30 µL of sample (e.g., plasma, tissue homogenate), add 70 µL of the Tris-HCl buffer.

  • Derivatization: Add 50 µL of the 10 mM MBB solution to the sample mixture. Vortex briefly and incubate in the dark at room temperature for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding 50 µL of the 200 mM 5-sulfosalicylic acid solution.

  • Protein Precipitation & Clarification: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis. The resulting product, sulfide-dibimane (SDB), can be monitored using Selected Reaction Monitoring (SRM) with precursor/product ion pairs such as m/z 415.3 → 192.9.[5]

Protocol 2: Stable Isotope Dilution Workflow using [³⁴S]Na₂S

This protocol outlines the principle of the SID-MS method.[1]

  • Standard Preparation: Synthesize or procure a [³⁴S]Na₂S internal standard (IS) of known concentration and isotopic purity.

  • Sample Spiking: Add a precise amount of the [³⁴S]Na₂S IS solution to the biological sample before any sample processing or derivatization steps.

  • Equilibration: Allow the IS to equilibrate with the endogenous (³²S) sulfide in the sample matrix.

  • Derivatization: Proceed with the chosen derivatization protocol (e.g., using MBB as described in Protocol 1). Both the endogenous analyte ([³²S]sulfide) and the IS ([³⁴S]sulfide) will react with the derivatizing agent.

  • LC-MS/MS Analysis: Develop an SRM or MRM method to monitor the transitions for both the light (analyte) and heavy (IS) versions of the derivatized product. For example, if using a derivatizing agent that adds a specific mass, you would monitor the transitions for both [³²S]-derivative and [³⁴S]-derivative.

  • Quantification: Calculate the concentration of the endogenous sulfide by determining the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known amounts of analyte and a fixed amount of IS.

Visualizations

Troubleshooting_Workflow start Low or No Sulfide Signal check_sample Step 1: Review Sample Handling & Preservation start->check_sample is_prep_ok Handling OK? check_sample->is_prep_ok check_deriv Step 2: Verify Derivatization Protocol is_deriv_ok Protocol OK? check_deriv->is_deriv_ok check_ms Step 3: Check MS Instrument is_ms_ok Instrument OK? check_ms->is_ms_ok is_prep_ok->check_deriv Yes fix_prep ACTION: Implement strict preservation protocol. Minimize air exposure. is_prep_ok->fix_prep No is_deriv_ok->check_ms Yes fix_deriv ACTION: Optimize pH, time, temp. Use fresh reagents. Protect from light. is_deriv_ok->fix_deriv No fix_ms ACTION: Tune & Calibrate. Optimize source parameters. Clean ion source. is_ms_ok->fix_ms No success Signal Restored is_ms_ok->success Yes fix_prep->check_sample fix_deriv->check_deriv fix_ms->check_ms

Caption: Troubleshooting workflow for low sulfide signal.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Preserve Preserve Sulfide (e.g., ZnAc/NaOH) Sample->Preserve Deriv Derivatize (e.g., with MBB) Preserve->Deriv Cleanup Protein Precipitation & Centrifugation Deriv->Cleanup Inject Inject Supernatant Cleanup->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (SRM Mode) LC->MS Data Data Processing MS->Data

Caption: Experimental workflow for sulfide analysis.

SID_Principle cluster_sample In the Sample Vial cluster_ms In the Mass Spectrometer Analyte Endogenous Sulfide (³²S, Unknown Amount) MS_Analyte Detect Signal for ³²S-Derivative Analyte->MS_Analyte Processed & Analyzed IS Internal Standard (³⁴S, Known Amount) MS_IS Detect Signal for ³⁴S-Derivative IS->MS_IS Processed & Analyzed Quant Quantification: Calculate Area Ratio (³²S / ³⁴S) MS_Analyte->Quant MS_IS->Quant

Caption: Principle of stable isotope dilution.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Butyl Methyl Sulfide in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile sulfur compounds (VSCs) like butyl methyl sulfide is critical for quality control, safety assessment, and sensory analysis in various complex matrices. This compound, a compound often associated with distinct aromas and potential process-related impurities, requires robust analytical methods for its reliable determination. This guide provides a comparative overview of common analytical techniques, focusing on their validation parameters and experimental protocols to aid in method selection and implementation.

The primary analytical technique for volatile compounds such as this compound is Gas Chromatography (GC), often coupled with a mass spectrometer (MS) or a sulfur-selective detector like the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD). These methods offer the necessary selectivity and sensitivity to detect and quantify low levels of VSCs in challenging sample matrices.[1][2]

Comparison of Analytical Methods

The choice of an analytical method for this compound determination depends on factors such as the required sensitivity, the complexity of the matrix, and the availability of instrumentation. Below is a comparison of commonly employed GC-based methods.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
Principle Separation based on volatility and polarity, with detection based on the mass-to-charge ratio of ionized molecules.Separation by GC followed by high-temperature oxidation of sulfur compounds to sulfur monoxide (SO), which is then detected via chemiluminescence.[3]
Selectivity High, especially in selected ion monitoring (SIM) mode, which can distinguish this compound from co-eluting compounds based on its unique mass spectrum.Extremely high for sulfur-containing compounds. It provides an equimolar response to sulfur, meaning the signal is directly proportional to the number of sulfur atoms, regardless of the molecular structure.[3]
Sensitivity Good to excellent, with detection limits typically in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range, especially when combined with preconcentration techniques like solid-phase microextraction (SPME).[4][5]Excellent, often reaching sub-ppb levels. It is one of the most sensitive techniques for sulfur analysis.[3]
Matrix Interference Can be susceptible to matrix effects, although techniques like SPME and stable isotope dilution can mitigate these.Highly resistant to matrix interference from non-sulfur containing compounds due to the specificity of the detection mechanism.[3]
General Applicability Broadly applicable for the analysis of a wide range of volatile and semi-volatile organic compounds. Provides structural information for compound identification.Specifically designed for sulfur compound analysis. Ideal for complex matrices where hydrocarbons or other non-sulfur compounds are abundant.

Experimental Protocols

A validated analytical method requires a detailed and optimized experimental protocol. Below is a representative protocol for the analysis of this compound in a complex aqueous matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This technique is widely used for the extraction of volatile compounds from liquid and solid samples.[4][6]

1. Sample Preparation (HS-SPME)

  • Sample: 5 mL of the liquid sample (e.g., water, beverage) is placed into a 20 mL headspace vial.[4]

  • Salting-Out: To enhance the volatility of this compound, 1.5 g of sodium chloride is added to the vial.[4]

  • Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a different sulfide not present in the sample) is added to correct for matrix effects and variations in extraction efficiency.

  • Incubation: The vial is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 2 minutes) to allow the analytes to partition into the headspace.[4]

  • Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: The SPME fiber is retracted and immediately inserted into the hot GC inlet (e.g., 250°C) where the adsorbed analytes are thermally desorbed onto the analytical column.

  • Chromatographic Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is typically used for separation.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: A combination of full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

    • Mass Range: m/z 35-350 for full scan.

    • SIM Ions for this compound: The specific ions for this compound would be selected based on its mass spectrum (e.g., molecular ion and characteristic fragment ions).

Validation of the Analytical Method

Method validation ensures that the analytical procedure is suitable for its intended purpose.[7] The following table summarizes the key validation parameters and typical acceptance criteria for the analysis of this compound in complex matrices, based on international guidelines such as those from the International Council for Harmonisation (ICH).[8][9]

Validation ParameterDescriptionTypical Acceptance CriteriaRepresentative Data
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[10]No interfering peaks at the retention time of the analyte in blank matrix samples. Chromatographic resolution > 1.5 between the analyte and closely eluting peaks.Analysis of blank matrix shows no significant peaks at the retention time of this compound.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9][10]Correlation coefficient (r²) ≥ 0.99.[11]A linear range of 0.5 - 100 µg/L with r² > 0.995 is typically achievable.[5]
Accuracy (as Recovery) The closeness of the test results obtained by the method to the true value.[9] It is often assessed by analyzing spiked samples at different concentration levels.Mean recovery of 80-120% for each concentration level.Spiked samples at low, medium, and high concentrations show mean recoveries between 90% and 110%.[12]
Precision (as %RSD) The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15%.[13]Intra-day precision (%RSD) < 10%, Inter-day precision (%RSD) < 15%.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) of ≥ 3.Typically in the range of 0.01 - 0.5 µg/L depending on the matrix and instrumentation.[12]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio (S/N) of ≥ 10.[14]Typically in the range of 0.05 - 1.5 µg/L.[12]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]No significant change in results when parameters like incubation time, temperature, or GC flow rate are slightly varied.Method performance remains within acceptance criteria when tested with minor variations in the protocol.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the analytical workflow and the logical steps in method validation.

Analytical_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis Instrumental Analysis (GC-MS) cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Incubation Incubation & Headspace Generation Spiking->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

Method_Validation_Pathway cluster_validation Method Validation Parameters start Analytical Method Development Specificity Specificity / Selectivity start->Specificity Linearity Linearity & Range start->Linearity end_node Validated Method for Routine Use Specificity->end_node Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->end_node

Caption: Logical pathway for the validation of an analytical method.

References

A Researcher's Guide to Selecting the Optimal GC Column for Sulfur Compound Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, the accurate analysis of volatile sulfur compounds is a critical but often challenging task. These compounds are notoriously reactive and prone to adsorption within gas chromatography (GC) systems, leading to poor peak shape, tailing, and inaccurate quantification. The choice of GC column is therefore paramount to achieving reliable and reproducible results. This guide provides an objective comparison of several specialized GC columns, supported by experimental data, to assist in selecting the most suitable column for your specific application.

The primary challenge in analyzing sulfur compounds lies in their polarity and reactivity, which causes them to interact with active sites on column surfaces and other components of the GC flow path.[1][2] To address this, manufacturers have developed columns with highly inert surfaces and specialized stationary phases designed to minimize these interactions, ensuring sharp, symmetrical peaks even at low concentrations.[2]

Performance Comparison of Key GC Columns

The following table summarizes the performance of several leading GC columns designed for the separation of sulfur compounds. This data, compiled from various application notes, should be used as a comparative guide. It is important to note that experimental conditions may vary between studies.

Column Brand & TypeTarget AnalytesMatrixKey Performance CharacteristicsReference
Agilent J&W DB-Sulfur SCD Hydrogen sulfide, Carbonyl sulfide, various thiols and sulfidesPetroleum Gases, Natural Gas, Petroleum FractionsProvides good resolution and peak shape for reactive sulfur compounds.[1] Specifically developed for low bleed and exceptional inertness, making it optimal for use with Sulfur Chemiluminescence Detectors (SCD).[1][3] Can achieve baseline separation of thiophene and 2-methyl-1-propanethiol.[3][1][3]
Agilent J&W Select Low Sulfur Volatile sulfur compounds (e.g., H2S, COS, methyl mercaptan)Propylene, Light Hydrocarbon StreamsFeatures a highly permeable PLOT stationary phase with exceptional inertness, enabling lower detection limits.[4][5][6] Prevents co-elution and matrix interferences in propylene streams.[4][5] Capable of detecting H2S at levels as low as 20 ppbv.[7][4][5][6][7]
Restek Rtx®-1 (thick film) Volatile sulfur compoundsPetroleum Streams, Natural GasA 100% polydimethylsiloxane thick film column that is effective for resolving volatile sulfur compounds.[8] Longer retention times for higher molecular weight sulfur compounds are a consideration.[8] Considered one of the best columns for sulfur speciation in natural gas.[9][8][9]
Restek Rt-XLSulfur (micropacked) Hydrogen sulfide (H₂S), Carbonyl sulfide (COS), Sulfur dioxide (SO₂)Petroleum StreamsOffers the critical separation of H₂S, COS, and SO₂.[8] The packing material and tubing are highly inert, allowing for the analysis of active sulfur compounds down to 10 ppb.[8][8]
Restek Rt-U-BOND Volatile sulfur compoundsEthylene, PropyleneA porous polymer PLOT column with unique selectivity and inertness.[9] Provides excellent peak shape for H₂S and COS, with these compounds eluting far from ethane and propane.[9][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for the analysis of sulfur compounds using some of the discussed GC columns.

Method 1: Analysis of Sulfur Compounds in Petroleum Gases using Agilent J&W DB-Sulfur SCD
  • Instrumentation: Agilent 7890A GC with an Agilent 355 SCD with a dual plasma burner.[1] An inert flow path is essential.[1]

  • Column: Agilent J&W DB-Sulfur SCD, 60 m x 0.32 mm, 4.2 µm film thickness.[3]

  • Carrier Gas: Helium.[7]

  • Oven Temperature Program: 35°C initial temperature.[3] A higher initial temperature (e.g., 30°C or ambient) can enhance system stability and avoid the need for cryogenic cooling.[1]

  • Injector: Split/splitless inlet.[1]

  • Detector: Sulfur Chemiluminescence Detector (SCD).[1] The SCD is highly selective and provides a linear, equimolar response to sulfur compounds.[1][10]

Method 2: Analysis of Low-Level Sulfur Compounds in Hydrocarbon Streams using Agilent J&W Select Low Sulfur
  • Instrumentation: GC system with an SCD.[7]

  • Column: Agilent J&W Select Low Sulfur, 60 m x 0.32 mm.[7]

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.[7]

  • Oven Temperature Program: 65°C (hold for 5.5 min), then ramp at 10°C/min to 170°C.[7]

  • Injector: Gas sampling valve, 200°C, split 10:1.[7]

  • Detector: SCD.[7]

Method 3: Analysis of ppb Level Sulfur Compounds using Restek Rtx-1
  • Instrumentation: Gas chromatograph with a sulfur-selective detector.

  • Column: Rtx®-1, 60 m x 0.53 mm ID, 7.0 µm film thickness.[8]

  • Carrier Gas: Helium.

  • Oven Temperature Program: Specific temperature programs will vary based on the sample matrix and target analytes. The thick film is necessary to resolve the most volatile sulfur compounds.[8]

  • Injector: Split/Splitless injector.

  • Detector: Pulsed Flame Photometric Detector (PFPD) or SCD.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of volatile sulfur compounds using gas chromatography.

GC_Sulfur_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection_analysis Detection & Analysis SampleCollection Sample Collection (e.g., Gas bulb, Tedlar bag) Injector Injector (Split/Splitless or Gas Valve) SampleCollection->Injector Sample Introduction StandardPrep Standard Preparation StandardPrep->Injector Calibration GC_Column GC Column (e.g., DB-Sulfur SCD, Select Low Sulfur) Injector->GC_Column Detector Detector (SCD, PFPD, etc.) GC_Column->Detector Separated Analytes Oven GC Oven (Temperature Program) DataSystem Data Acquisition & Processing Detector->DataSystem Report Reporting DataSystem->Report

General experimental workflow for the analysis of volatile sulfur compounds using Gas Chromatography.

Conclusion

The successful separation of volatile sulfur compounds by gas chromatography is highly dependent on the selection of a GC column that is both highly inert and provides the necessary selectivity to resolve target analytes from the sample matrix.[2] Columns such as the Agilent J&W DB-Sulfur SCD and Select Low Sulfur, as well as the Restek Rtx-1 and Rt-XLSulfur, have been specifically designed to address the challenges of sulfur analysis.[1][5][8] Researchers should carefully consider the specific requirements of their analysis, including the target analytes, required detection limits, and sample matrix, when selecting a column.[2] For optimal performance, the entire GC flow path, not just the column, should be deactivated to minimize sulfur adsorption.[11]

References

A Comparative Guide to Inter-Laboratory Cross-Validation of Butyl Methyl Sulfide Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the cross-validation of butyl methyl sulfide (BMS) measurement methods across different laboratories. Ensuring the comparability and reliability of analytical data is critical for researchers, scientists, and professionals in drug development. This document outlines standardized experimental protocols, presents hypothetical comparative data based on established analytical techniques, and offers a model for assessing inter-laboratory performance.

Introduction to Cross-Validation

Cross-validation is a statistical method used to assess the performance of a predictive model. In the context of analytical chemistry, it refers to the process of assuring that a particular analytical method will provide comparable, reliable, and accurate results when performed by different analysts in different laboratories.[1][2] The primary goal is to establish the reproducibility of the analytical method. This is often achieved through proficiency testing or inter-laboratory comparison studies, where a set of identical, homogeneous, and stable samples are analyzed by multiple laboratories.[3]

The accurate measurement of volatile sulfur compounds (VSCs) like this compound is crucial in various fields, including environmental monitoring, food science, and biomedical research, due to their significant impact on odor and flavor profiles, and their potential as disease biomarkers.[4] Gas chromatography (GC) coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), is a widely used and robust technique for the analysis of VSCs.[5][6][7]

This guide presents a hypothetical cross-validation study involving three laboratories (Lab A, Lab B, and Lab C) tasked with measuring the concentration of this compound in a prepared solvent matrix.

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental to a successful inter-laboratory comparison. The following methodology is proposed for the quantification of this compound.

Sample Preparation
  • Primary Standard Preparation: A primary stock solution of this compound (>98.0% purity) is prepared in methanol at a concentration of 1000 µg/mL.[8]

  • Working Standard Solutions: A series of working standard solutions are prepared by serial dilution of the primary stock solution in methanol to create a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Three levels of QC samples (Low: 5 µg/mL, Medium: 25 µg/mL, High: 75 µg/mL) are prepared independently from the primary stock solution.

  • Distribution: All participating laboratories receive aliquots of the same working standard solutions and QC samples. Samples are shipped on dry ice and stored at -20°C until analysis.

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
  • Instrumentation: A gas chromatograph equipped with a sulfur chemiluminescence detector.

  • Column: Agilent J&W DB-Sulfur SCD column (or equivalent) with dimensions of 70 m x 0.53 mm, 4.3 µm.[6]

  • Carrier Gas: Helium at a constant flow rate of 5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 2 minutes at 200°C.

  • Injector: Splitless mode at 250°C.

  • Injection Volume: 1 µL.

  • SCD Detector Temperature: 800°C.

Data Presentation and Analysis

The following tables summarize the hypothetical quantitative data from the three participating laboratories.

Table 1: Calibration Curve Parameters
LaboratoryLinearity (R²)SlopeIntercept
Lab A0.99951254.358.7
Lab B0.99911239.865.2
Lab C0.99981261.555.4
Table 2: Inter-Laboratory Comparison of QC Sample Measurements (µg/mL)
QC LevelNominal Value (µg/mL)Lab ALab BLab CMeanStd. Dev.RSD (%)
Low5.04.95.25.15.070.153.0
Medium25.024.525.825.125.130.652.6
High75.073.976.174.574.831.141.5
Table 3: Accuracy and Precision
LaboratoryQC LevelNominal Value (µg/mL)Measured Mean (n=3)Accuracy (%)Precision (RSD, %)
Lab A Low5.04.998.02.1
Medium25.024.598.01.8
High75.073.998.51.5
Lab B Low5.05.2104.02.5
Medium25.025.8103.22.0
High75.076.1101.51.7
Lab C Low5.05.1102.01.9
Medium25.025.1100.41.6
High75.074.599.31.4

Visualizations

Inter-Laboratory Cross-Validation Workflow

G Figure 1: Inter-Laboratory Cross-Validation Workflow A Centralized Sample Preparation (Standards & QCs) B Sample Distribution A->B C1 Lab A Analysis (GC-SCD) B->C1 C2 Lab B Analysis (GC-SCD) B->C2 C3 Lab C Analysis (GC-SCD) B->C3 D Data Submission (Raw Data, Calibration Curves, QC Results) C1->D C2->D C3->D E Statistical Analysis (Accuracy, Precision, Inter-Lab RSD) D->E F Performance Assessment (Acceptance Criteria Met?) E->F G Final Report & Method Validation F->G G Figure 2: Acceptance Criteria Logic Start Start Assessment Accuracy Individual Lab Accuracy (e.g., 85-115%) Start->Accuracy Precision Individual Lab Precision (e.g., RSD < 15%) Accuracy->Precision Pass Fail Further Investigation Required Accuracy->Fail Fail InterLabRSD Inter-Laboratory RSD (e.g., < 20%) Precision->InterLabRSD Pass Precision->Fail Fail Pass Method is Cross-Validated InterLabRSD->Pass Pass InterLabRSD->Fail Fail

References

A Comparative Guide to Butyl Methyl Sulfide and Other Thioethers in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioethers, or sulfides, are a critical class of organosulfur compounds widely utilized in organic synthesis, materials science, and prominently within the pharmaceutical industry. The sulfur atom imparts unique chemical properties that are leveraged in a variety of synthetic transformations and are present in numerous FDA-approved drugs. This guide provides a comparative analysis of butyl methyl sulfide against other common thioethers, focusing on their synthetic applications, performance, and the underlying chemical principles that govern their reactivity.

General Principles of Thioether Synthesis

The most prevalent method for the synthesis of simple thioethers like this compound is the Williamson ether synthesis, which, in the context of sulfur chemistry, involves the S\sub{N}2 reaction of a thiolate nucleophile with an alkyl halide electrophile. The choice of reactants is crucial and is dictated by principles of nucleophilicity and steric hindrance.

Key Factors Influencing Thioether Synthesis via S\sub{N}2:

  • Nucleophilicity of the Thiolate: Sulfur is a highly polarizable and "soft" atom, making thiolates excellent nucleophiles.[1][2][3] Nucleophilicity generally increases with the size of the alkyl group on the thiolate (e.g., butanethiolate is slightly more nucleophilic than methanethiolate).

  • Steric Hindrance of the Alkyl Halide: The S\sub{N}2 reaction is highly sensitive to steric bulk at the electrophilic carbon.[4] Reaction rates follow the order: methyl > primary > secondary >> tertiary alkyl halides.[5] Tertiary alkyl halides typically do not undergo S\sub{N}2 reactions.[5]

  • Leaving Group Ability: The rate of reaction is also dependent on the stability of the leaving group. Good leaving groups are weak bases, with reactivity following the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[6]

This compound: A Profile

This compound is an unsymmetrical thioether with the structure CH₃S(CH₂)₃CH₃. Its synthesis and reactivity are governed by the principles outlined above. It can be synthesized by reacting methanethiolate with a butyl halide or butanethiolate with a methyl halide.

Performance Comparison: this compound vs. Other Thioethers

Direct comparative studies with quantitative data on the performance of this compound against other thioethers in the same reaction are scarce in the literature. However, we can infer their relative performance based on the well-established principles of S\sub{N}2 reactions.

Reactivity in Synthesis

The synthesis of unsymmetrical thioethers like this compound offers two synthetic routes. The choice of route can significantly impact the reaction rate and yield due to steric effects.

  • Route A: Methanethiolate + Butyl Halide

  • Route B: Butanethiolate + Methyl Halide

Based on the principles of S\sub{N}2 reactions, Route B is generally preferred because the methyl halide is less sterically hindered than the butyl halide, leading to a faster reaction.[7]

The following table compares the expected relative performance in the synthesis of this compound and other common dialkyl thioethers based on the steric hindrance of the alkyl halide.

Thioether ProductReactantsAlkyl Halide Steric HindranceExpected Relative Reaction Rate
Dimethyl Sulfide CH₃S⁻ + CH₃XMethyl (least hindered)Fastest
Ethyl Methyl Sulfide CH₃S⁻ + CH₃CH₂XPrimaryFast
This compound CH₃S⁻ + CH₃(CH₂)₃XPrimaryFast (slower than ethyl)
Isopropyl Methyl Sulfide CH₃S⁻ + (CH₃)₂CHXSecondarySlower
tert-Butyl Methyl Sulfide CH₃S⁻ + (CH₃)₃CXTertiaryNo reaction via S\sub{N}2

Table 1: Inferred relative reaction rates for the synthesis of various thioethers based on the steric hindrance of the alkyl halide in an S\sub{N}2 reaction.

Influence of the Thiolate Nucleophile

While the steric hindrance of the alkyl halide is the dominant factor, the nucleophilicity of the thiolate also plays a role. Thiolates are generally more nucleophilic than their corresponding alkoxides.[2] Within a group of alkyl thiolates, nucleophilicity increases slightly with the length of the alkyl chain. Therefore, butanethiolate is a slightly stronger nucleophile than methanethiolate. However, this effect is generally less pronounced than the steric effect of the alkyl halide.

Experimental Protocols

The following are general experimental protocols for the synthesis of thioethers via the Williamson synthesis.

General Protocol for the Synthesis of Unsymmetrical Thioethers

This protocol is adapted for the synthesis of this compound.

Materials:

  • 1-Butanethiol (1.0 equiv)

  • Sodium hydroxide (1.1 equiv)

  • Methyl iodide (1.0 equiv)

  • Methanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-butanethiol in methanol.

  • Slowly add sodium hydroxide pellets to the solution and stir until the base has completely dissolved, forming the sodium butanethiolate.

  • Cool the mixture in an ice bath.

  • Slowly add methyl iodide to the reaction mixture.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation.

Visualizing Synthetic Workflows and Logic

Workflow for Thioether Synthesis

The general workflow for the synthesis of an unsymmetrical thioether via the Williamson synthesis can be visualized as follows.

Thioether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Thiol Thiol (R-SH) Deprotonation Deprotonation to form Thiolate (R-S⁻) Thiol->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation AlkylHalide Alkyl Halide (R'-X) SN2 SN2 Reaction AlkylHalide->SN2 Deprotonation->SN2 Thiolate Extraction Extraction SN2->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Product Thioether (R-S-R') Purification->Product

General workflow for unsymmetrical thioether synthesis.
Logic for Reagent Selection in Unsymmetrical Thioether Synthesis

The selection of the thiolate and alkyl halide is a critical decision in planning the synthesis of an unsymmetrical thioether. The following flowchart illustrates the decision-making process to optimize the reaction.

References

The Gold Standard for Sulfide Analysis: A Comparative Guide to Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring the highest accuracy and precision in sulfide quantification, isotope dilution mass spectrometry (IDMS) stands out as the definitive analytical approach. This guide provides a comprehensive comparison of various IDMS methodologies for sulfide analysis, supported by experimental data, and contrasts them with other common analytical techniques.

Isotope dilution is a powerful technique that overcomes many limitations of traditional analytical methods by using a stable, isotopically labeled version of the analyte as an internal standard. This standard is chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in extraction efficiency. This intrinsic correction results in superior accuracy and precision, which is critical for complex biological and environmental samples.

Performance of Isotope Dilution Methods: A Quantitative Comparison

The accuracy and precision of an analytical method are paramount for reliable results. Isotope dilution mass spectrometry consistently delivers high performance across various platforms, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Inductively Coupled Plasma-Mass Spectrometry (CE-ICP-MS). The following tables summarize key performance metrics for these methods in the analysis of hydrogen sulfide (H₂S) and other related sulfur compounds.

Table 1: Performance Metrics for Isotope Dilution LC-MS/MS Analysis of Total H₂S and Thiols in Biological Matrices
Analyte Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (Recovery %)
Total H₂S≤7.6%≤12.7%90.9%–110%[1]
Cysteine≤5.2%≤8.9%95.0%–105.2%
Homocysteine≤6.8%≤11.5%92.1%–107.5%
Glutathione≤7.1%≤12.1%93.5%–106.8%

Data synthesized from a stable isotope dilution LC-MS/MS method for the simultaneous quantification of Total H₂S and multiple thiols in biological matrices.[1]

Table 2: Performance of Isotope Dilution GC-MS and CE-ICP-MS Methods for Sulfide Analysis
Method Analyte(s) Limit of Detection (LOD) Limit of Quantification (LOQ) Accuracy (Recovery %)
Purge and Trap GC-MSEthyl thiol, Dimethyl sulfide, Dimethyl disulfide0.09 - 0.13 µg/LNot Reported90.7% - 118.0%
Online ID CE-ICP-MSSulfur-containing compounds (e.g., albumin, cysteine)1.3–2.6 mg/L (as Sulfur)4.1–8.4 mg/L (as Sulfur)98% - 105%[2][3]

Comparison with Alternative Analytical Methods

While IDMS offers the highest level of accuracy, other methods are also employed for sulfide analysis. It is important to understand their strengths and limitations.

Table 3: Comparison of Isotope Dilution Methods with Other Analytical Techniques for Sulfide Analysis
Method Principle Advantages Disadvantages
Isotope Dilution Mass Spectrometry (IDMS) Mass spectrometry with isotopically labeled internal standardHigh accuracy and precision, corrects for matrix effects and sample loss, high specificity.Higher cost, requires mass spectrometry expertise.
Colorimetric/Fluorometric Assays Spectrophotometry or fluorometry based on a chemical reactionLower cost, high throughput, simple instrumentation.Prone to interferences, may lack specificity, often requires external calibration.
Gas Chromatography (GC) with other detectors Separation of volatile compounds with various detectors (e.g., FPD, SCD)Good for volatile sulfur compounds, established methods.Susceptible to matrix effects, may require derivatization, external calibration is common.
Electrochemical Sensors Measures changes in electrical propertiesReal-time measurements, portable.Can have limited selectivity, sensor fouling can be an issue.

Experimental Protocols for Key Isotope Dilution Methods

Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are outlines of key IDMS methodologies for sulfide analysis.

Isotope Dilution LC-MS/MS for Total H₂S and Thiols in Biological Samples

This method is ideal for the simultaneous quantification of multiple sulfur-containing compounds in complex matrices like plasma or tissue homogenates.

a) Sample Preparation and Derivatization:

  • A known amount of a stable isotope-labeled internal standard for each analyte (e.g., [³⁴S]Na₂S for H₂S) is added to the biological sample.

  • Proteins are precipitated using a suitable solvent like methanol or acetonitrile.

  • The supernatant is collected after centrifugation.

  • Sulfide and thiols are derivatized to form stable, less volatile compounds suitable for LC-MS analysis. A common derivatizing agent is monobromobimane (mBBr) or iodoacetamide.[4] The derivatization reaction is typically carried out in the dark to prevent degradation of the derivatives.[4]

b) LC-MS/MS Analysis:

  • The derivatized sample is injected into a liquid chromatograph for separation of the different sulfur compounds.

  • A tandem mass spectrometer is used for detection and quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent and fragment ions of both the native and isotopically labeled analytes.

  • The ratio of the peak areas of the native analyte to its corresponding isotopically labeled internal standard is used to calculate the concentration of the analyte in the original sample.

Isotope Dilution Headspace GC-MS for Volatile Sulfides

This technique is well-suited for the analysis of volatile sulfur compounds, such as hydrogen sulfide, in various sample types.

a) Sample Preparation:

  • The sample (e.g., biological fluid, water sample) is placed in a sealed headspace vial.

  • A known amount of a suitable stable isotope-labeled internal standard (e.g., deuterated H₂S or a labeled volatile thiol) is added.

  • For non-volatile sulfide precursors, an acid may be added to the vial to liberate H₂S into the headspace.

  • The vial is incubated at a controlled temperature to allow the volatile sulfides to partition into the headspace.

b) GC-MS Analysis:

  • A sample of the headspace gas is automatically injected into the gas chromatograph.

  • The volatile sulfur compounds are separated on a GC column.

  • A mass spectrometer is used for detection, monitoring the characteristic ions of the native and labeled sulfides.

  • Quantification is based on the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.

Online Isotope Dilution CE-ICP-MS for Sulfur-Containing Compounds

This advanced technique offers elemental specificity and is particularly useful for the quantification of total sulfur in specific compounds separated by capillary electrophoresis.

a) Sample Preparation:

  • The sample is typically diluted in a suitable buffer for CE analysis.

  • For this "species-unspecific" post-column ID method, the isotopically enriched sulfur standard (e.g., ³⁴S-enriched sulfate) is not added directly to the sample but is introduced into the system after the analytical separation.[2][3]

b) CE-ICP-MS Analysis:

  • The sample is injected into a capillary electrophoresis system, where the sulfur-containing compounds are separated based on their charge and size.

  • The eluent from the CE capillary is mixed with a continuous flow of the isotopically enriched sulfur standard solution.

  • The mixed flow is then introduced into an inductively coupled plasma mass spectrometer (ICP-MS).

  • The ICP-MS detects the different sulfur isotopes (e.g., ³²S and ³⁴S), and the ratio of these isotopes is measured over time.

  • The change in the isotope ratio as a compound elutes from the CE allows for the quantification of the total sulfur in that specific compound.[2][3]

Workflow and Logic of Isotope Dilution Analysis

The fundamental principle of isotope dilution is the addition of a known amount of an isotopically distinct form of the analyte to the sample. The subsequent measurement of the altered isotopic ratio allows for the accurate determination of the original amount of the analyte.

Isotope_Dilution_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing native analyte Mixing Mixing and Equilibration Sample->Mixing Spike Known amount of isotopically labeled internal standard Spike->Mixing Extraction Extraction / Derivatization Mixing->Extraction Separation Chromatographic or Electrophoretic Separation Extraction->Separation Detection Mass Spectrometric Detection Separation->Detection Ratio Measure Isotope Ratio (Native / Labeled) Detection->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

Caption: General workflow of an isotope dilution analysis for sulfide quantification.

References

A Comparative Guide to the Extraction of Volatile Sulfur Compounds from Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of volatile sulfur compounds (VSCs) in soil is critical for a range of applications, from environmental monitoring to understanding biogeochemical cycles. The choice of extraction technique is a pivotal step that significantly influences the sensitivity, accuracy, and reproducibility of analytical results. This guide provides an objective comparison of the leading extraction techniques for VSCs from soil, supported by experimental data to inform methodological decisions.

Comparison of Key Performance Metrics

The selection of an appropriate extraction method depends on the specific analytical objectives, such as the target compounds, required detection limits, and sample throughput. Below is a summary of quantitative data for three common techniques: Headspace-Solid Phase Microextraction (HS-SPME), Solvent Extraction, and Static Headspace analysis.

Performance MetricHeadspace-Solid Phase Microextraction (HS-SPME)Solvent ExtractionStatic Headspace
Principle Adsorption of volatiles from the headspace onto a coated fiber, followed by thermal desorption.Dissolution of target compounds from the soil matrix into a liquid solvent.Analysis of an aliquot of the vapor phase in equilibrium with the soil sample.
Recovery Rate 72-104% for soil fumigants[1][2]76-103% for soil fumigants[1][2]Generally lower than SPME and Solvent Extraction.
Precision (RSD) 1.3-17%[1][2]0.8-11%[1][2]Typically higher RSD than other methods.
Detection Limits (LOD) Very low (e.g., 0.09-2.52 µg/kg for fumigants)[1][2]Higher than HS-SPME (e.g., 5.8-29.2 µg/kg for fumigants)[1][2]500-5000x less sensitive than direct thermal extraction (a form of dynamic headspace)[3]
Sensitivity High; 10-50 times more sensitive than static headspace.[3]Moderate; suitable for higher concentration levels (0.05-5 µg/g).[1][2]Low to moderate.
Sample Throughput Can be automated for high throughput.Can be labor-intensive, especially with cleanup steps.Amenable to automation for high throughput.[4]
Solvent Usage Solvent-free.[5]Requires organic solvents.[1][2]Solvent-free.[4]
Matrix Effects Can be susceptible to competitive adsorption from other volatile compounds.Can be affected by co-extraction of interfering compounds.Can be influenced by soil moisture and organic matter content.

Experimental Workflows and Logical Relationships

The general workflow for the extraction and analysis of VSCs from soil involves several key stages, from sample preparation to data analysis. The choice of extraction technique influences the specific steps within this workflow.

VSC_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Soil_Sample Soil Sample Collection Homogenization Homogenization & Sieving Soil_Sample->Homogenization Aliquoting Aliquoting into Vials Homogenization->Aliquoting HS_SPME Headspace-SPME Aliquoting->HS_SPME Solvent_Extraction Solvent Extraction Aliquoting->Solvent_Extraction Static_Headspace Static Headspace Aliquoting->Static_Headspace GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Solvent_Extraction->GC_MS Static_Headspace->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

General workflow for VSC extraction and analysis from soil.

Detailed Experimental Protocols

Below are representative protocols for each of the discussed extraction techniques. These should be considered as starting points, with optimization often required for specific soil types and target analytes.

Headspace Solid-Phase Microextraction (HS-SPME)

This method is highly sensitive and suitable for trace-level analysis of VSCs.[1][2]

  • Sample Preparation: Place 1-5 g of homogenized soil into a 20 mL headspace vial. For method validation, a known amount of a standard solution can be spiked into the soil.

  • Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 50-70°C) for a specific time (e.g., 15-30 minutes) with agitation.

  • Extraction: Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace above the soil sample for a defined period (e.g., 20-40 minutes) at the equilibration temperature.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) coupled with a mass spectrometer (MS) or other sulfur-selective detector. The VSCs are thermally desorbed from the fiber onto the GC column for separation and analysis.

Solvent Extraction

This classical technique is robust and can be more precise for higher concentrations of analytes.[1][2]

  • Sample Preparation: Weigh 5-10 g of soil into a centrifuge tube or flask.

  • Extraction: Add a precise volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or a solvent mixture). The choice of solvent may need to be optimized for the target VSCs.

  • Agitation: Seal the container and agitate the soil-solvent mixture for a set time (e.g., 30-60 minutes) using a shaker or sonicator to ensure efficient extraction.

  • Separation: Centrifuge the sample to separate the soil particles from the solvent extract.

  • Cleanup (if necessary): The extract may require a cleanup step to remove interfering compounds, such as elemental sulfur, which can be achieved by passing the extract through a cartridge containing activated copper.

  • Analysis: Inject an aliquot of the final extract into the GC-MS for analysis.

Static Headspace Analysis

This is a simple and rapid method, well-suited for screening and analysis of more volatile compounds.

  • Sample Preparation: Place a known amount of soil (e.g., 5 g) into a headspace vial.

  • Equilibration: Seal the vial and place it in an autosampler incubator. Heat the vial at a constant temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace and reach equilibrium.

  • Injection and Analysis: A heated, gas-tight syringe on the autosampler withdraws a specific volume of the headspace gas and injects it directly into the GC-MS for analysis.

Conclusion

The choice of an extraction technique for volatile sulfur compounds from soil involves a trade-off between sensitivity, precision, and practicality.

  • HS-SPME is a powerful, solvent-free technique that offers excellent sensitivity for trace-level analysis, making it ideal for environmental monitoring and research where low detection limits are crucial.[1][2]

  • Solvent Extraction provides high recovery and precision, particularly for higher concentrations of VSCs, but it is more labor-intensive and requires the use of organic solvents.[1][2]

  • Static Headspace analysis is a simple, rapid, and easily automated technique, making it suitable for high-throughput screening, although it is generally less sensitive than HS-SPME.[3][4]

For optimal results, it is recommended to validate the chosen method for the specific soil matrix and target VSCs of interest, including an assessment of recovery, precision, and linearity.

References

A Comparative Guide to Certified Reference Materials for Validating Sulfur Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of sulfur compounds is paramount for ensuring product quality, safety, and regulatory compliance. Certified Reference Materials (CRMs) are the cornerstone of method validation, providing a benchmark for accuracy and traceability. This guide offers an objective comparison of commercially available CRMs for sulfur analysis and details the experimental protocols for their effective implementation.

Introduction to Sulfur Analysis and the Role of CRMs

Sulfur-containing compounds are prevalent in pharmaceuticals, petroleum products, and various other materials. Their presence, even in trace amounts, can significantly impact the efficacy, stability, and safety of a product. Consequently, robust analytical methods are required for their precise quantification. Method validation is a critical component of the quality assurance process, and CRMs are indispensable tools for establishing the performance characteristics of these analytical methods, including accuracy, precision, and linearity.

Comparison of Certified Reference Materials for Sulfur Analysis

Several reputable manufacturers offer a range of CRMs for sulfur analysis, each with its own specifications and intended use. These CRMs are typically certified in accordance with international standards such as ISO/IEC 17025 and ISO 17034, ensuring the highest level of quality and traceability.[1][2][3] Below is a comparative summary of sulfur CRMs from leading suppliers.

ManufacturerProduct Line/ExampleMatrices AvailableConcentration RangeKey Features & Accreditations
Paragon Scientific Sulfur Certified Reference MaterialsLight Mineral Oil, Heavy Mineral Oil, Synthetic Diesel, Kerosene, Iso-octane0 ppm to 5.0000% (50,000 ppm)Dual accredited to ISO/IEC 17025 and ISO/IEC 17034 by UKAS; Traceable to NIST.[2][4]
Sigma-Aldrich (Merck) Sulfur in various matricesLight Mineral Oil, Heavy Mineral Oil, Synthetic Diesel, Kerosene0 ppm to 5.0000% (50,000 ppm)Certified Reference Material (CRM) grade, often manufactured by accredited partners like Paragon Scientific.
ARO Scientific Sulfur Certified Reference MaterialsDiesel (Synthetic), Heavy Mineral Oil, KeroseneWide range of concentrationsAccredited to ISO/IEC 17025 and ISO 17034 by UKAS; Characterized by primary gravimetric preparation.[1]
AccuStandard Sulfur Certified Reference MaterialsIsooctane, Diesel Fuel, Mineral Oil, KeroseneWide selection of concentrationsProduced in accordance with ISO 17034 quality system.[5]
LGC Standards VHG & Dr. Ehrenstorfer™ CRMsDiesel Fuel, Gasoline, various custom blendsµg/g to wt% levelsManufacturing facility certified to ISO 9001:2015 and accredited to ISO 17034; Laboratory certified to ISO/IEC 17025.[6]
SCP SCIENCE Conostan® Sulfur in Oil CRMsMineral Oil, Diesel, Residual Oil, Isooctane, Biodiesel, Xylene, Ethanol, Crude Oil0.5 ppm to 60,000 ppmAligned with requirements of standard methods like ASTM D2622, D4294, D5453.[7]
Alpha Resources Sulfur in Coal and Crude Oil CRMsCoal, Crude Oile.g., 1.44% and 4% in coal, 1% in crude oilCertified values are accredited under ISO/IEC 17025 and ISO 17034.[8][9]

Key Analytical Methods for Sulfur Compound Validation

The validation of sulfur compound analysis is commonly performed using standardized methods. The choice of method often depends on the sample matrix, the expected concentration of sulfur, and the available instrumentation.

ASTM D5453: Ultraviolet Fluorescence (UVF)

This method is widely used for determining total sulfur in light hydrocarbons, motor fuels, and oils.[10][11][12] The principle involves the combustion of the sample to convert sulfur to sulfur dioxide (SO₂), which is then detected by its fluorescence when exposed to UV light.[13][14]

Performance Characteristics (as per ASTM D5453):

Parameter Value
Applicability Range 1.0 to 8000 mg/kg
Repeatability (r) Varies with concentration, e.g., for <400 mg/kg S, r = 0.1788 * X^(0.75)

| Reproducibility (R) | Varies with concentration, e.g., for <400 mg/kg S, R = 0.5797 * X^(0.75) |

X is the average of the two results being compared.

ASTM D4294: Energy Dispersive X-ray Fluorescence (EDXRF)

This technique provides a rapid and non-destructive method for determining the total sulfur content in petroleum and petroleum products.[15] The sample is irradiated with X-rays, causing the sulfur atoms to emit characteristic secondary X-rays, the intensity of which is proportional to the sulfur concentration.

Performance Characteristics (as per ASTM D4294):

Parameter Value
Applicability Range 17 mg/kg to 4.6 mass%
Limit of Detection Can be as low as 1.05 ppm with appropriate measurement times.[15]

| Precision | Dependent on concentration and instrumentation. |

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

For the analysis of specific sulfur-containing compounds, particularly in pharmaceutical applications, HPLC coupled with an electrochemical detector (ECD) or a pulsed amperometric detector (PAD) offers high selectivity and sensitivity.[16][17] This method is suitable for the detection of thiols and disulfides at low picomole levels.[16] A simple and reproducible HPLC method has also been developed for the analysis of elemental sulfur.[18]

Experimental Protocols

General Protocol for Analytical Method Validation using a CRM

G General Workflow for Analytical Method Validation using a CRM cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Validation Parameters select_crm Select Appropriate CRM (Matrix, Concentration) define_scope->select_crm prepare_instrument Prepare & Calibrate Analytical Instrument select_crm->prepare_instrument analyze_crm Analyze CRM (Multiple Replicates) prepare_instrument->analyze_crm analyze_samples Analyze Quality Control & Test Samples analyze_crm->analyze_samples calculate_performance Calculate Performance Metrics (Accuracy, Precision, etc.) analyze_samples->calculate_performance compare_to_limits Compare Against Acceptance Criteria calculate_performance->compare_to_limits document_results Document Results in Validation Report compare_to_limits->document_results final_approval Method Validated document_results->final_approval Final Approval

Caption: General workflow for analytical method validation using a CRM.

Experimental Workflow for Sulfur Analysis by ASTM D5453 (UV Fluorescence)

G Experimental Workflow for ASTM D5453 cluster_prep 1. Preparation cluster_analysis 2. Sample Analysis cluster_detection 3. Detection & Quantification instrument_setup Instrument Setup (Furnace, Detector, Gas Flows) calibration Calibration with CRMs (e.g., 0.1 to 10 mg/kg) instrument_setup->calibration sample_injection Syringe Injection of Sample calibration->sample_injection combustion High-Temperature Combustion (Sulfur to SO2) sample_injection->combustion drying Removal of Water Vapor (Membrane Dryer) combustion->drying uv_excitation UV Excitation of SO2 drying->uv_excitation fluorescence_detection Fluorescence Detection (Photomultiplier Tube) uv_excitation->fluorescence_detection quantification Quantification based on Calibration Curve fluorescence_detection->quantification report Result (mg/kg S) quantification->report Report Result

Caption: Workflow for total sulfur determination by UV Fluorescence (ASTM D5453).

Experimental Workflow for Sulfur Analysis by ASTM D4294 (EDXRF)

G Experimental Workflow for ASTM D4294 cluster_prep 1. Preparation cluster_analysis 2. Sample Analysis cluster_detection 3. Detection & Quantification instrument_setup EDXRF Spectrometer Setup calibration Calibration with CRMs in matched matrix instrument_setup->calibration sample_prep Sample Preparation (Pouring into sample cup) calibration->sample_prep xray_irradiation X-ray Irradiation of the Sample sample_prep->xray_irradiation detect_fluorescence Detection of Sulfur Characteristic X-rays xray_irradiation->detect_fluorescence quantification Quantification based on Intensity and Calibration detect_fluorescence->quantification report Result (mass% S) quantification->report Report Result

Caption: Workflow for total sulfur determination by EDXRF (ASTM D4294).

Conclusion

The selection of an appropriate Certified Reference Material is a critical step in the validation of analytical methods for sulfur compound analysis. By carefully considering the sample matrix, expected sulfur concentration, and the required level of uncertainty, researchers can ensure the accuracy and reliability of their results. The use of standardized methods, such as those published by ASTM, in conjunction with high-quality CRMs from accredited suppliers, provides a robust framework for regulatory compliance and quality control in pharmaceutical and other industries.

References

A Comparative Analysis of Alkyl Sulfide Odor Profiles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the distinct olfactory characteristics of various alkyl sulfides, supported by experimental data and detailed methodologies.

Alkyl sulfides, a class of organosulfur compounds, are notorious for their potent and often unpleasant odors. However, their diverse and distinct aroma profiles play a crucial role in various fields, from the food and beverage industry to the development of novel pharmaceuticals. Understanding the specific odor characteristics of different alkyl sulfides is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative study of the odor profiles of several common alkyl sulfides, presenting quantitative data, detailed experimental protocols for odor analysis, and a visual representation of the analytical workflow.

Quantitative Odor Profile Comparison

The odor of an alkyl sulfide is characterized by its odor threshold, the lowest concentration at which it can be detected by the human nose, and its specific odor descriptors. The following table summarizes these key quantitative parameters for a selection of common alkyl sulfides. As a class of compounds, volatile sulfur compounds are known for their sensory potency at low concentrations due to their low aroma and taste thresholds.[1]

Alkyl SulfideChemical FormulaOdor Threshold (ppm)Common Odor Descriptors
Hydrogen SulfideH₂S0.0005 - 0.01Rotten eggs[2][3]
Methyl MercaptanCH₃SH0.0005 - 0.002Decayed cabbage, skunk[2][3]
Dimethyl Sulfide (DMS)(CH₃)₂S0.001 - 0.01Cooked cabbage, corn-like[1]
Ethyl MercaptanC₂H₅SH0.0002 - 0.001Leeks, onion, rubber
Diethyl Sulfide(C₂H₅)₂S0.00025Garlic-like, ethereal
Dimethyl Disulfide (DMDS)(CH₃)₂S₂0.000012Foul, cabbage-like[3]

Note: Odor thresholds can vary depending on the purity of the compound and the methodology used for determination.[4]

Experimental Protocols

To ensure accurate and reproducible odor profiling of alkyl sulfides, standardized experimental methodologies are essential. The following protocols outline two primary techniques for the analysis of volatile sulfur compounds: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O) for Odor Profiling

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5] This method allows for the identification of individual odor-active compounds in a complex mixture.

Methodology:

  • Sample Preparation:

    • Volatile alkyl sulfides are collected from the headspace of a sample using techniques such as solid-phase microextraction (SPME) or by direct gas injection.

    • Care must be taken to use inert sampling materials to prevent the loss of reactive sulfur compounds.[6][7]

  • Gas Chromatographic Separation:

    • The collected volatiles are injected into a gas chromatograph equipped with a capillary column suitable for sulfur compound analysis (e.g., a thick-film methyl silicone column).[8]

    • The GC oven temperature is programmed to separate the individual compounds based on their boiling points and chemical properties.

  • Olfactometric Detection:

    • The effluent from the GC column is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer or a sulfur-specific detector like a pulsed flame photometric detector (PFPD) or sulfur chemiluminescence detector (SCD)), while the other is directed to an olfactometry port.[5][6][7]

    • A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.

  • Data Analysis:

    • The data from the chemical detector is used to identify and quantify the compounds eluting at specific times.

    • The olfactometry data is correlated with the chemical data to assign specific odors to individual alkyl sulfides.

    • Techniques such as Aroma Extract Dilution Analysis (AEDA) can be used to determine the Odor Activity Value (OAV) of each compound, which is the ratio of its concentration to its odor threshold.

Sensory Panel Analysis using Dynamic Olfactometry

Sensory panel analysis provides a quantitative measure of the overall odor intensity and character of a sample as perceived by a group of trained individuals.[9] Dynamic olfactometry is a standardized method for determining odor concentration.[10]

Methodology:

  • Panelist Selection and Training:

    • A panel of human assessors is recruited and screened for their olfactory acuity.[11]

    • Panelists undergo extensive training to recognize and scale the intensity of various standard odorants, including different alkyl sulfides.[11][12] The training should familiarize them with various sensory determination methods.[11]

  • Sample Presentation:

    • The gaseous sample containing the alkyl sulfide is presented to the panelists using an olfactometer.

    • The olfactometer dilutes the sample with a continuous stream of odorless air at precise ratios.[10]

  • Threshold Determination:

    • The concentration of the alkyl sulfide is gradually increased until each panelist can reliably detect an odor. The geometric mean of the individual thresholds is reported as the group's detection threshold.

    • The recognition threshold, the concentration at which the specific character of the odor can be identified, is also determined.[13]

  • Intensity and Descriptor Analysis:

    • Panelists rate the perceived intensity of the odor at various concentrations using a labeled magnitude scale.

    • They also provide descriptive terms for the odor character from a standardized lexicon.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the comparative study of alkyl sulfide odor profiles, from sample preparation to data analysis and interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gco Gas Chromatography-Olfactometry (GC-O) cluster_sensory Sensory Panel Analysis cluster_data Data Analysis & Interpretation Sample Alkyl Sulfide Sample Headspace Headspace Collection (SPME) Sample->Headspace GC Gas Chromatography Headspace->GC Olfactometer Dynamic Olfactometer Headspace->Olfactometer Olfactometry Olfactometry Port GC->Olfactometry Detector Chemical Detector (MS/PFPD) GC->Detector OdorID Odor Identification Olfactometry->OdorID Detector->OdorID Panel Trained Sensory Panel Olfactometer->Panel OdorThreshold Odor Threshold Determination Panel->OdorThreshold OdorProfile Comparative Odor Profile OdorID->OdorProfile OdorThreshold->OdorProfile

Figure 1. Experimental workflow for the comparative analysis of alkyl sulfide odor profiles.

References

A Comparative Guide to Thioethers: Evaluating Tert-Butyl Methyl Sulfide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of experimental design and industrial processes. This guide provides a comparative analysis of tert-butyl methyl sulfide and its alternatives, focusing on their applications as sulfiding agents in the refining industry and as versatile intermediates in organic synthesis. The information is presented to facilitate objective decision-making through the presentation of experimental data, detailed protocols, and workflow visualizations.

Section 1: Thioethers as Sulfiding Agents in the Petroleum Industry

In the refining industry, the process of sulfiding hydrotreating catalysts is crucial for their activation. This involves the conversion of metal oxides on the catalyst surface to their active sulfide form. The choice of sulfiding agent significantly impacts the efficiency, safety, and cost of this process. While tert-butyl methyl sulfide is a component of sulfur-containing streams in refineries, the most commonly used and well-documented sulfiding agents are Dimethyl Disulfide (DMDS) and Di-tert-butyl Polysulfide (TBPS).

Comparative Performance of Sulfiding Agents

The following table summarizes the key performance characteristics of DMDS and TBPS, providing a baseline for evaluating potential alternatives like tert-butyl methyl sulfide.

PropertyDimethyl Disulfide (DMDS)Di-tert-butyl Polysulfide (TBPS)
Sulfur Content 68%[1][2]54%[1][2]
Decomposition Temperature ~392°F (200°C) (in presence of NiMo or CoMo catalysts)[1]As low as 320°F (160°C) (in presence of NiMo or CoMo catalysts)[1]
Vapor Pressure Higher[1]Lower[1]
Flammability Flammable[3]Non-flammable[1][3]
Decomposition Products H₂S and methane[1]H₂S, isobutene, and isobutane[1]
Odor Strong, pervasive[3]Diesel-like[4]
Experimental Protocol: In-situ Sulfiding of Hydrotreating Catalysts with TBPS

This protocol provides a general guideline for the in-situ sulfiding of hydrotreating catalysts using TBPS.

Objective: To convert the metal oxides on the catalyst to their active sulfide form.

Materials:

  • Hydrotreating catalyst (e.g., CoMo, NiMo)

  • Di-tert-butyl Polysulfide (TBPS)

  • Hydrogen stream

  • Feedstock

Procedure:

  • Catalyst Drying and Wetting: The catalyst is typically dried and then wetted with the feed material at a temperature of 300°F (149°C) or below[5].

  • Initiation of TBPS Injection: As the reactor temperature approaches 400°F (204°C), the injection of TBPS begins. The reactor is held in the range of 400–420°F (204–216°C) until H₂S breakthrough is observed.

  • H₂S Breakthrough Monitoring: H₂S breakthrough is indicated when the H₂S level in the recycle gas exceeds 5000 ppm[5].

  • Secondary Sulfiding Plateau: Once breakthrough is confirmed, the reactor temperature is raised to the secondary sulfiding plateau, typically between 620–670°F (327–354°C)[5].

  • Completion: The temperature is held at this level for a minimum of 4 hours to ensure the completion of the sulfiding process[5].

Safety Precautions:

  • Ensure sufficient hydrogen is available to form H₂S and prevent the precipitation of elemental sulfur[1].

  • The injection point for TBPS should be as close as possible to the catalyst bed to avoid potential deposits in the preheating section[5].

  • Gas phase sulfiding with TBPS is not recommended due to the risk of solid formation[5].

Logical Workflow for Sulfiding Agent Selection

start Begin Sulfiding Agent Selection safety Evaluate Safety Requirements (Flammability, Toxicity, Odor) start->safety performance Assess Performance Needs (Decomposition Temp., Sulfur Content) safety->performance Safety Criteria Met cost Consider Economic Factors (Agent Cost, Operational Complexity) performance->cost Performance Criteria Met dmds Select DMDS cost->dmds Higher Sulfur Content & Lower Cost Preferred tbps Select TBPS cost->tbps Lower Flammability & Odor Preferred end Final Selection dmds->end tbps->end

Caption: Decision workflow for selecting a sulfiding agent.

Section 2: Tert-Butyl Methyl Sulfide in Organic Synthesis

Tert-butyl methyl sulfide serves as a valuable intermediate in organic synthesis, offering a tert-butylthio moiety for the construction of more complex molecules. Its utility is often compared with other thioethers like dimethyl sulfide and ethyl methyl sulfide.

Synthesis of Tert-Butyl Methyl Sulfide

One common method for the synthesis of tert-butyl methyl sulfide is through the reduction of its corresponding sulfoxide.

Reaction: Reduction of Tert-Butyl Methyl Sulfoxide

Experimental Protocol:

  • Reactants: Tert-butyl methyl sulfoxide, phenylsilane, dimanganese decacarbonyl.

  • Solvent: Toluene.

  • Conditions: The reaction mixture is heated to 100°C for 16 hours.

  • Yield: This method has been reported to yield tert-butyl methyl sulfide at 74%[6].

Comparative Physicochemical Properties of Thioethers
PropertyTert-Butyl Methyl SulfideDimethyl SulfideEthyl Methyl Sulfide
Molecular Weight ( g/mol ) 104.2162.1376.16
Boiling Point (°C) 101-102[7]3767
Density (g/mL at 20°C) ~0.83[8]0.8460.842 (at 25°C)
Structure (CH₃)₃CSCH₃CH₃SCH₃CH₃CH₂SCH₃

The steric bulk of the tert-butyl group in tert-butyl methyl sulfide can influence its nucleophilicity and the stereochemical outcome of reactions compared to less hindered thioethers.

Experimental Workflow: General Thioether Synthesis

The following diagram illustrates a generalized workflow for the synthesis of thioethers, a common application for which tert-butyl methyl sulfide can be considered as a starting material or a target molecule.

start Start Thioether Synthesis reactants Select Reactants (e.g., Thiol and Alkyl Halide) start->reactants conditions Optimize Reaction Conditions (Solvent, Base, Temperature) reactants->conditions reaction Perform Reaction conditions->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Thioether Product analysis->end

Caption: A general workflow for thioether synthesis.

Conclusion and Future Outlook

This guide has provided a comparative overview of tert-butyl methyl sulfide and its alternatives in key industrial and synthetic applications. For use as a sulfiding agent, di-tert-butyl polysulfide (TBPS) presents a safer, albeit lower sulfur content, alternative to the traditional dimethyl disulfide (DMDS). The provided data and protocols offer a strong basis for selecting the appropriate agent for catalyst sulfiding.

In the realm of organic synthesis, while tert-butyl methyl sulfide is a recognized intermediate, there is a notable lack of direct comparative studies quantifying its performance against other common thioethers. The steric hindrance imparted by the tert-butyl group is expected to play a significant role in its reactivity, an area that warrants further experimental investigation. Future research should focus on generating quantitative data on reaction yields, kinetics, and stereoselectivity to provide a more comprehensive understanding of the relative advantages of using tert-butyl methyl sulfide in synthetic methodologies. Such studies will be invaluable for chemists and drug development professionals in optimizing their synthetic routes and discovering novel molecular architectures.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling butyl methyl sulfide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous chemical, aligning with best practices to build a culture of safety and trust in your laboratory operations.

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal protocols is therefore mandatory to mitigate risks.

Immediate Safety and Handling Before Disposal

Before proceeding with disposal, ensure that the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of inhalation, use a respirator.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, as vapors can form explosive mixtures with air.[1][4] Use explosion-proof equipment.[1][4]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Laboratory personnel should not attempt to treat or dispose of this chemical on their own.

  • Waste Collection:

    • Collect waste this compound in a designated, compatible container. The container must be properly sealed to prevent leakage.[5]

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5][6] Incompatible materials include strong oxidizing agents and strong bases.[7]

    • Contaminated materials, such as absorbent pads used for spills, should be collected in a separate, sealed container.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.[5]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[4]

    • The storage area should be away from heat and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

    • Provide them with an accurate description of the waste, including its composition and quantity.

Quantitative Data Summary

For logistical and safety purposes, key quantitative data regarding this compound is summarized in the table below. This information is crucial for proper labeling, transport, and waste profiling.

PropertyValueCitation
UN Number 1993[1][3]
Hazard Class 3 (Flammable Liquid)[1][3]
Packing Group II[1][3]
GHS Hazard Statements H225: Highly flammable liquid and vapor[1][2]
H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1]
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[1][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

Accidental Release Measures

In the event of a spill, take the following immediate actions:

  • Evacuate: Evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition.[1]

  • Containment: For small spills, contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet (SDS) for this compound before handling the chemical.

References

Essential Safety and Logistical Information for Handling Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling volatile and odorous chemicals like Butyl methyl sulfide. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: n-Butyl methyl sulfide, 1-(methylthio)butane

  • CAS Number: 628-29-5[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[1]

  • Physical Hazards: Highly flammable liquid and vapor.[1][2][3]

  • Health Hazards:

    • Causes skin irritation.[1][3]

    • Causes serious eye irritation.[1][3]

    • May cause respiratory irritation.[1][3]

Signal Word: Danger[1][2]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[2][3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueSource
Molecular Formula C₅H₁₂S[4]
Molecular Weight 104.22 g/mol [3]
Appearance Colorless liquid[1]
Odor Unpleasant[1]
Boiling Point 122 - 123 °C (251.6 - 253.4 °F)[1]
Flash Point 20 °C (68 °F)[1]
Specific Gravity 0.85 g/cm³[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges. A full-face respirator is recommended if there is a risk of splashes or aerosol generation.[1][5][6]To prevent inhalation of vapors, which can cause respiratory irritation.[1][3]
Hand Protection Chemical-resistant gloves. Based on general recommendations for organic sulfides, Butyl or Viton™ gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. On-site testing is advised to determine safe usage parameters.To prevent skin contact, which can cause irritation.[1][5]
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn where splashing is a risk.[1][6]To protect eyes from splashes and vapors, which can cause serious irritation.[1][3]
Skin and Body Protection Chemical-resistant lab coat or coveralls, long pants, and closed-toe shoes. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary.[5][7]To prevent accidental skin contact.[1][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood with adequate ventilation.[2][6] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ignition Sources: Remove all potential ignition sources, such as open flames, hot surfaces, and spark-producing equipment, from the work area.[1][2] Use explosion-proof electrical and lighting equipment.[1][5]

  • PPE Inspection: Before starting, inspect all PPE for any signs of damage or wear and replace as necessary.

2. Handling:

  • Grounding: To avoid ignition from static electricity, all metal parts of the equipment must be grounded.[1] Use only non-sparking tools.[5]

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to minimize splashing and vapor generation.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2][5] Do not breathe in vapors or mists.[5]

  • Container Management: Keep the container tightly closed when not in use.[1][2]

3. Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage container must be tightly sealed.[1][2]

Experimental Workflow

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Inspect and Don PPE prep_fume_hood->prep_ppe prep_ignition Remove Ignition Sources prep_ppe->prep_ignition prep_materials Gather Materials prep_ignition->prep_materials handle_ground Ground Equipment prep_materials->handle_ground Proceed to Handling handle_dispense Dispense Chemical handle_ground->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_close Tightly Seal Container handle_reaction->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_store Store Chemical Properly cleanup_wash->cleanup_store disp_collect_solid Collect Contaminated Solids cleanup_store->disp_collect_solid disp_collect_liquid Collect Liquid Waste cleanup_store->disp_collect_liquid disp_label Label Waste Containers disp_collect_solid->disp_label disp_collect_liquid->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound is considered a hazardous waste.[1]

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, paper towels, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Unused this compound and any waste solutions containing it should be collected in a separate, labeled, and sealed container for hazardous liquid waste.[1][8] Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers may still contain hazardous residue and should be treated as hazardous waste.[6] Dispose of them through an approved waste disposal plant.[1][2]

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Fire In case of fire, use CO₂, dry chemical, or foam for extinction.[1] Do not use a water jet.[5] Water spray can be used to cool unopened containers.[5]
Spill Evacuate the area and remove all ignition sources.[5] Wear appropriate PPE.[5] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[1][5] Prevent the spill from entering drains.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.